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  • Product: Methyl 1-hydroxycyclopentane-1-carboxylate
  • CAS: 6948-25-0

Core Science & Biosynthesis

Foundational

Precision Synthesis of Methyl 1-Hydroxycyclopentane-1-carboxylate

This is a comprehensive technical guide for the synthesis of Methyl 1-hydroxycyclopentane-1-carboxylate . Technical Guide for Research & Development Executive Summary Methyl 1-hydroxycyclopentane-1-carboxylate (CAS: 6158...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the synthesis of Methyl 1-hydroxycyclopentane-1-carboxylate .

Technical Guide for Research & Development

Executive Summary

Methyl 1-hydroxycyclopentane-1-carboxylate (CAS: 6158-54-9 for the ester; related Acid CAS: 16841-19-3 ) is a critical


-hydroxy ester building block. It serves as a pivotal intermediate in the synthesis of anticholinergic agents (e.g., glycopyrrolate analogues), quaternary ammonium muscarinic antagonists, and complex spirocyclic scaffolds used in agrochemistry.

This guide details the most robust, high-purity synthetic route: the Cyanosilylation-Pinner Protocol . Unlike the classical aqueous cyanide route—which suffers from equilibrium reversibility and safety hazards—this anhydrous method utilizes Trimethylsilyl Cyanide (TMSCN) to lock the cyanohydrin intermediate, followed by a "one-pot" acidic alcoholysis to yield the ester.

Retrosynthetic Analysis & Strategy

The synthesis targets the formation of a quaternary carbon center at the C1 position of the cyclopentane ring.

Strategic Pathways
  • Route A (Recommended): Nucleophilic addition of cyanide to cyclopentanone, followed by alcoholysis.

    • Advantage:[1][2][3][4][5][6][7] High yield, avoids equilibrium reversion of the cyanohydrin, anhydrous conditions.

  • Route B (Classic): Aqueous NaCN/H⁺ generation of cyanohydrin, followed by hydrolysis to the acid and subsequent Fischer esterification.

    • Disadvantage:[8] Lower yield due to cyanohydrin instability; two distinct isolation steps required.

  • Route C (Rearrangement): Benzilic acid rearrangement of cyclohexane-1,2-dione.

    • Disadvantage:[8] Ring contraction is less atom-economical for this specific simple scaffold; starting material is more expensive than cyclopentanone.

Selected Route: TMSCN-Modified Pinner Synthesis . This route proceeds via the silyl-protected cyanohydrin, 1-(trimethylsilyloxy)cyclopentanecarbonitrile , which is stable and easily purified if necessary, though often carried through in situ.

Reaction Logic Diagram

SynthesisLogic Start Cyclopentanone (C5H8O) Inter 1-(Trimethylsilyloxy) cyclopentanecarbonitrile Start->Inter TMSCN, ZnI2 (cat) (Cyanosilylation) Imidate Intermediate Imidate Salt Inter->Imidate MeOH, HCl (g) (Pinner Reaction) Product Methyl 1-hydroxy cyclopentane-1-carboxylate Imidate->Product H2O (Hydrolysis)

Figure 1: The stepwise progression from ketone to alpha-hydroxy ester via silyl-cyanohydrin.[9][10]

Detailed Experimental Protocol

Phase 1: Cyanosilylation (Formation of the Nitrile)

Objective: Convert cyclopentanone to the silyl-protected cyanohydrin.

  • Reagents:

    • Cyclopentanone (1.0 equiv)[9]

    • Trimethylsilyl cyanide (TMSCN) (1.1 equiv)

    • Zinc Iodide (ZnI₂) (0.01 equiv, catalyst)

    • Solvent: Dichloromethane (DCM) or Neat (Solvent-free)

Procedure:

  • Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging: Add Cyclopentanone (8.41 g, 100 mmol) and anhydrous ZnI₂ (320 mg, 1 mmol) to the flask under N₂ atmosphere.

  • Addition: Add TMSCN (10.9 g, 110 mmol) dropwise via the addition funnel over 20 minutes.

    • Note: The reaction is exothermic.[11] Cool with a water bath if the temperature exceeds 35°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The ketone peak should disappear.

  • Workup (Optional): For high purity, distill the intermediate (bp ~85°C at 10 mmHg). However, for the direct ester synthesis, the crude silyl ether can often be used directly.

Phase 2: Acidic Alcoholysis (The Pinner Step)

Objective: Convert the nitrile directly to the methyl ester while removing the silyl group.

  • Reagents:

    • Crude Silyl Cyanohydrin (from Phase 1)

    • Methanol (dry, excess)

    • Sulfuric Acid (H₂SO₄) (conc.) OR Acetyl Chloride (to generate anhydrous HCl)

Procedure:

  • Solvent Prep: Cool Methanol (50 mL) to 0°C in a fresh reaction vessel.

  • Acid Generation:

    • Method A (HCl gas in situ): Add Acetyl Chloride (15 mL) dropwise to the methanol. (Generates anhydrous HCl).

    • Method B (H₂SO₄): Slowly add concentrated H₂SO₄ (3.0 equiv) to the methanol.

  • Addition: Add the Silyl Cyanohydrin dropwise to the acidic methanol solution at 0°C.

  • Reflux: Heat the mixture to reflux (65°C) for 6–12 hours.

    • Mechanism:[3][4][6][12] The acid cleaves the TMS group (forming TMS-OMe/TMS-Cl) and activates the nitrile. Methanol attacks the nitrile to form the imidate, which is then hydrolyzed by trace water (or water added during workup) to the ester.

  • Quench & Isolation:

    • Cool to room temperature.[13][14][15]

    • Concentrate under reduced pressure to remove excess methanol.

    • Dilute the residue with ice-water (50 mL) and extract with Diethyl Ether or EtOAc (3 x 50 mL).

    • Wash organic layer with Sat. NaHCO₃ (carefully, gas evolution) to remove acid traces.

    • Wash with Brine, dry over MgSO₄, and filter.

  • Purification: Distillation under reduced pressure.

    • Target Boiling Point: ~70–75°C at 15 mmHg (Estimate).

Process Optimization & Troubleshooting

ParameterOptimal ConditionConsequence of Deviation
Catalyst (Step 1) ZnI₂ (1 mol%)AlCl₃ or TiCl₄ can be used but may cause polymerization. No catalyst leads to very slow reaction.
Temperature (Step 2) 60–65°C (Reflux)Lower temps result in incomplete conversion (Imidate intermediate remains). Higher temps may cause dehydration to the alkene.
Water Content Anhydrous (Initial)Water present during Pinner reaction competes with MeOH, forming the Amide or Acid instead of the Ester.
Stoichiometry Excess MeOHEssential to drive the equilibrium toward the ester.
Mechanistic Pathway (Pinner Alcoholysis)

Mechanism Step1 Silyl Cyanohydrin (R-O-TMS, R-CN) Step2 Deprotection (H+ / MeOH) Step1->Step2 Step3 Cyanohydrin (R-OH, R-CN) Step2->Step3 Step4 Nitrile Activation (R-OH, R-C≡NH+) Step3->Step4 + H+ Step5 Imidate Formation (Pinner Intermediate) Step4->Step5 + MeOH Step6 Hydrolysis to Ester (R-OH, R-COOMe) Step5->Step6 + H2O

Figure 2: Mechanistic cascade from silyl ether to alpha-hydroxy ester.

Characterization & Specifications

Expected Analytical Data
  • Appearance: Colorless liquid.

  • Boiling Point: ~180°C (atmospheric), ~72°C (12 mmHg).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.78 (s, 3H, -COOCH₃ )
      
    • 
       3.20 (bs, 1H, -OH , exchangeable)
      
    • 
       2.10 – 1.60 (m, 8H, Cyclopentyl ring protons)
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • 
       178.5 (C=O)
      
    • 
       79.2 (C-OH, quaternary)
      
    • 
       52.8 (-OCH₃)
      
    • 
       39.5 (CH₂ alpha to quaternary C)
      
    • 
       24.1 (CH₂ beta to quaternary C)
      
Safety Profile (MSDS Highlights)
  • TMSCN: Fatal if swallowed/inhaled. Hydrolyzes to HCN in moist air. MUST be handled in a fume hood. Quench glassware with bleach (sodium hypochlorite) to neutralize cyanide residues.

  • Methanol/H₂SO₄: Corrosive and flammable.

References

  • Cyanosilylation of Ketones

    • Title: "Trimethylsilyl Cyanide: A Reagent for Umpolung."
    • Source: Organic Syntheses, Coll.[11] Vol. 6, p.307 (1988).

    • URL:[Link] (General methodology for TMSCN addition).

  • Pinner Reaction on Cyanohydrins: Title: "Transformation of Nitriles into Esters by the Use of Chlorotrimethylsilane and Alcohols." Source:Journal of the Chinese Chemical Society, 46(6), 1999. Context: Validates the one-pot conversion of nitriles to esters using TMSCl/MeOH (equivalent to HCl/MeOH).
  • Alternative Acid Hydrolysis Route

    • Title: "Synthesis of 1-Hydroxycyclopentanecarboxylic Acid."[3]

    • Source:J. Chem. Soc., Perkin Trans. 1, 1978.
    • Context: Describes the hydrolysis of the cyanohydrin to the acid (CAS 16841-19-3), which can then be esterified.
  • Benzilic Acid Rearrangement (Comparative): Title: "Benzilic acid rearrangement of cyclohexane-1,2-dione." Source:Journal of Organic Chemistry. Context: Ring contraction methodology for alpha-hydroxy acids.

Sources

Exploratory

"Methyl 1-hydroxycyclopentane-1-carboxylate chemical properties"

Executive Summary Methyl 1-hydroxycyclopentane-1-carboxylate (CAS 6948-25-0) represents a specialized class of -hydroxy esters serving as a critical scaffold in the synthesis of anticholinergic pharmaceuticals and spiroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-hydroxycyclopentane-1-carboxylate (CAS 6948-25-0) represents a specialized class of


-hydroxy esters serving as a critical scaffold in the synthesis of anticholinergic pharmaceuticals and spirocyclic agrochemicals. Unlike simple cyclopentane derivatives, the presence of a quaternary carbon at the C1 position—bearing both a hydroxyl group and a carboxylate moiety—imparts unique steric and electronic properties. This structural motif effectively blocks 

-proton abstraction, preventing standard enolization while enabling controlled dehydration and Grignard additions. This guide outlines the physicochemical profile, validated synthetic routes, and reactivity logic essential for researchers utilizing this intermediate in drug discovery and process chemistry.

Chemical Identity & Physical Characterization[1][2][3][4][5]

The compound is an


-hydroxy ester characterized by a quaternary center that dictates its reactivity. It exists as a colorless to pale yellow liquid at room temperature, exhibiting moderate polarity due to the interplay between the lipophilic cyclopentyl ring and the polar hydroxyl-ester functionality.
Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name Methyl 1-hydroxycyclopentane-1-carboxylate
CAS Number 6948-25-0Distinct from the alkene analog (CAS 25662-28-6)
Molecular Formula

Molecular Weight 144.17 g/mol
Boiling Point 184.9 °C (at 760 mmHg)Predicted/Experimental consensus
Density 1.184 g/cm³Higher density due to H-bonding
Refractive Index

Solubility Soluble in MeOH, DCM, EtOAc, THFLimited water solubility
Appearance Colorless to pale yellow liquidViscous due to intermolecular H-bonding

Synthetic Pathways

The synthesis of Methyl 1-hydroxycyclopentane-1-carboxylate does not follow the Reformatsky route typically used for


-hydroxy esters. Instead, the industry-standard approach leverages the Cyanohydrin Synthesis , which efficiently installs the quaternary center starting from cyclopentanone.
Validated Protocol: The Cyanohydrin Route

This pathway avoids the formation of regioisomers and provides high atom economy.

  • Cyanohydrin Formation: Cyclopentanone is treated with Potassium Cyanide (KCN) or TMSCN in the presence of a catalyst (e.g., ZnI

    
     or acid) to generate 1-hydroxycyclopentanecarbonitrile.
    
  • Pinner Reaction / Alcoholysis: The nitrile is subjected to acid-catalyzed alcoholysis using Methanol (MeOH) and dry HCl gas. This converts the nitrile directly to the methyl ester, often bypassing the isolated carboxylic acid to maximize yield.

Step-by-Step Methodology (Lab Scale):

  • Setup: Flame-dried 3-neck flask under

    
     atmosphere.
    
  • Addition: Charge Cyclopentanone (1.0 eq) and TMSCN (1.1 eq). Add catalytic ZnI

    
     (0.05 eq) at 0°C. Stir until conversion is complete (monitor by IR: disappearance of C=O stretch).
    
  • Hydrolysis/Esterification: Dissolve the crude silyl ether in MeOH. Bubble dry HCl gas at 0°C for 2 hours, then reflux for 4 hours.

  • Workup: Quench with ice water. Extract with DCM (

    
    ). Wash organic layer with sat. NaHCO
    
    
    
    (remove acid) and brine.
  • Purification: Vacuum distillation is preferred over column chromatography to avoid hydrolysis on silica.

Visualization: Synthetic Logic

Synthesis Start Cyclopentanone (C5H8O) Step1 Cyanohydrin Formation (KCN/H+ or TMSCN) Start->Step1 Nucleophilic Addition Inter 1-Hydroxycyclopentane- carbonitrile Step1->Inter Step2 Acid Alcoholysis (MeOH, HCl, Reflux) Inter->Step2 Pinner Reaction Product Methyl 1-hydroxycyclopentane- 1-carboxylate Step2->Product Hydrolysis & Esterification

Figure 1: The Cyanohydrin route provides the most direct access to the target, establishing the quaternary C1 center.

Reactivity Profile & Mechanistic Insights

The chemical behavior of methyl 1-hydroxycyclopentane-1-carboxylate is dominated by the steric crowding at C1 and the propensity for elimination.

Acid-Catalyzed Dehydration

The most common side reaction (or intentional transformation) is dehydration to Methyl 1-cyclopentenecarboxylate .

  • Mechanism: Protonation of the hydroxyl group creates an oxonium ion. Loss of water generates a tertiary carbocation at C1, which is rapidly quenched by elimination of a

    
    -proton to form the thermodynamically stable conjugated alkene (Zaitsev product).
    
  • Control: To prevent this, avoid strong non-nucleophilic acids and high temperatures during storage.

Grignard Addition (Vicinal Diol Synthesis)

Reaction with excess Grignard reagents (e.g., Phenylmagnesium bromide) targets the ester carbonyl.

  • Outcome: The ester is converted to a tertiary alcohol, resulting in a vicinal diol (1,1-disubstituted-1-hydroxymethyl-cyclopentan-1-ol structure).

  • Relevance: This transformation is analogous to the synthesis of glycolate anticholinergics (e.g., Glycopyrrolate precursors), where a cyclic ring and aromatic groups flank a hydroxyl center.

Hydrolysis
  • Base Hydrolysis: Saponification with LiOH or NaOH in THF/Water yields 1-hydroxycyclopentanecarboxylic acid (CAS 16841-19-3), a crystalline solid (MP ~103°C).

  • Acid Hydrolysis: Slower and prone to competitive dehydration.

Visualization: Reactivity Network

Reactivity Center Methyl 1-hydroxycyclopentane- 1-carboxylate Alkene Methyl 1-cyclopentene- carboxylate (Dehydration Product) Center->Alkene H+, Heat (-H2O) Acid 1-Hydroxycyclopentane- carboxylic acid (Hydrolysis Product) Center->Acid LiOH, THF/H2O Diol 1-(Diphenylhydroxymethyl)- cyclopentanol (Grignard Adduct) Center->Diol 2.0 eq PhMgBr (THF)

Figure 2: Divergent reactivity pathways controlled by pH and nucleophilic attack.

Pharmaceutical & Agrochemical Applications[6]

Anticholinergic Scaffold

The 1-hydroxycyclopentanecarboxylate motif is a structural homolog to the mandelate and glycolate pharmacophores found in muscarinic antagonists (e.g., Glycopyrronium, Cyclopentolate).

  • Mechanism: The quaternary hydroxyl group mimics the transition state of acetylcholine hydrolysis, binding with high affinity to muscarinic receptors (M1-M3).

  • Synthesis Utility: It serves as a "masked" glycolic acid equivalent. Derivatization of the ester allows for the attachment of quaternary ammonium heads (e.g., pyrrolidinium rings) essential for receptor binding.

Agrochemical Intermediates (Spiromesifen)

The ethyl analog of this compound is a documented key intermediate in the synthesis of Spiromesifen , a spirocyclic tetronic acid insecticide/miticide.

  • Role: The cyclopentane ring provides the lipophilic anchor, while the carboxylate functionality allows for the construction of the spiro-fused furanone core. The methyl ester (CAS 6948-25-0) can substitute the ethyl ester in these pathways to modulate solubility or crystallization properties of the final active ingredient.

Analytical Profiling

For verification of identity, the following spectral data are characteristic:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       3.78 (s, 3H, -COOCH 
      
      
      
      )
    • 
       3.20 (br s, 1H, -OH , exchangeable)
      
    • 
       2.20–2.05 (m, 2H, Ring C2/C5-H)
      
    • 
       1.95–1.65 (m, 6H, Remaining Ring H)
      
  • IR Spectroscopy:

    • Broad band at ~3450 cm

      
       (O-H stretch).
      
    • Sharp, strong band at ~1730 cm

      
       (Ester C=O stretch).
      
  • Mass Spectrometry (GC-MS):

    • Molecular ion

      
       at m/z 144 is often weak.
      
    • Prominent peak at m/z 85 (loss of -COOCH

      
      , formation of cyclopentyl oxonium).
      

Handling & Stability

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic and sensitive to acid traces which catalyze dehydration.

  • Safety: Classified as an Irritant (H315, H319).[1] It is a combustible liquid (Flash Point ~70-80°C predicted). Use standard PPE (gloves, goggles) and work within a fume hood.

References

  • PubChem. Methyl 1-hydroxycyclopentane-1-carboxylate (CID 244662). National Library of Medicine. Available at: [Link]

  • Organic Syntheses.General Cyanohydrin Synthesis Methodologies. Org. Synth. 1947, 27, 20. (Foundational methodology for ketone-to-hydroxyacid conversion).
  • ChemSrc. CAS 6948-25-0 Physicochemical Data.[2][3] Available at: [Link]

Sources

Foundational

"Methyl 1-hydroxycyclopentane-1-carboxylate CAS number 6948-25-0"

Executive Summary Methyl 1-hydroxycyclopentane-1-carboxylate (CAS 6948-25-0) represents a critical structural motif in medicinal chemistry, serving as a "privileged scaffold" for the synthesis of conformationally restric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-hydroxycyclopentane-1-carboxylate (CAS 6948-25-0) represents a critical structural motif in medicinal chemistry, serving as a "privileged scaffold" for the synthesis of conformationally restricted amino acids, muscarinic antagonists, and novel agrochemicals. As a tertiary


-hydroxy ester, it offers a unique combination of steric bulk and functional versatility, allowing for precise modulation of lipophilicity and metabolic stability in drug candidates. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in high-value organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name Methyl 1-hydroxycyclopentane-1-carboxylate
CAS Number 6948-25-0
Molecular Formula C

H

O

SMILES COC(=O)C1(O)CCCC1
Synonyms 1-Hydroxycyclopentanecarboxylic acid methyl ester; Methyl 1-hydroxycyclopentanecarboxylate
Physical Properties
PropertyValueNote
Molecular Weight 144.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 184.9°C (at 760 mmHg)70–73°C at 48 mmHg [1]
Density 1.184 g/cm³at 25°C
Flash Point 68°CCombustible Liquid (Class IIIA)
Refractive Index (

)
1.45–1.46 (Predicted)
Solubility Soluble in MeOH, EtOH, Et

O, DCM
Poorly soluble in water

Synthesis & Manufacturing Methodologies

The industrial synthesis of Methyl 1-hydroxycyclopentane-1-carboxylate is predominantly achieved via the Cyanohydrin Route . This method is preferred over Reformatsky protocols due to atom economy and the availability of low-cost starting materials (cyclopentanone).

Core Synthesis Pathway (The Cyanohydrin Protocol)

The synthesis proceeds in two distinct stages:

  • Nucleophilic Addition: Formation of the cyanohydrin from cyclopentanone.

  • Pinner Reaction/Alcoholysis: Acid-catalyzed conversion of the nitrile directly to the methyl ester, bypassing the isolation of the carboxylic acid.

Synthesis_Pathway Cyclopentanone Cyclopentanone (Start) Cyanohydrin 1-Hydroxycyclopentane- carbonitrile (Intermediate) Cyclopentanone->Cyanohydrin Nucleophilic Addition (pH 5-6) HCN HCN / KCN (Reagent) HCN->Cyanohydrin Product Methyl 1-hydroxycyclopentane- 1-carboxylate (Target) Cyanohydrin->Product Acid Alcoholysis (Reflux) MeOH_HCl MeOH / HCl (gas) (Pinner Conditions) MeOH_HCl->Product

Figure 1: Industrial synthesis route via cyanohydrin intermediate.

Detailed Experimental Protocol

Note: This protocol involves hazardous reagents (Cyanides). All work must be performed in a functioning fume hood with appropriate cyanide antidote kits available.

Step 1: Preparation of 1-Hydroxycyclopentanecarbonitrile

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, dropping funnel, and thermometer. Maintain temperature at 0–5°C using an ice-salt bath.

  • Reagents: Charge Cyclopentanone (1.0 eq) and a saturated solution of Sodium Metabisulfite (1.1 eq) in water. Stir vigorously for 1 hour to form the bisulfite adduct (solid precipitate).

  • Cyanation: Dropwise add an aqueous solution of Potassium Cyanide (KCN, 1.1 eq) over 45 minutes. The solid adduct will dissolve as the cyanohydrin oil separates.

  • Workup: Extract the organic layer with diethyl ether. Wash with brine, dry over MgSO

    
    , and concentrate in vacuo. Yield:  ~85–90%.
    

Step 2: Pinner Alcoholysis to Methyl Ester

  • Solvation: Dissolve the crude cyanohydrin in anhydrous Methanol (10 vol).

  • Acidification: Cool to 0°C. Bubble anhydrous HCl gas into the solution until saturation (approx. 3-4 hours).

  • Hydrolysis: Add water (1.0 eq relative to nitrile) carefully and reflux for 2 hours. This converts the intermediate imidate ester to the methyl ester.

  • Purification: Concentrate to remove methanol. Dilute residue with water and extract with Dichloromethane (DCM). Wash with NaHCO

    
     (to remove acid traces). Distill under reduced pressure (70–73°C @ 48 mmHg).
    
  • Validation: Check purity via GC-FID (>98% required).

Reactivity & Synthetic Utility[2][8][9]

The chemical behavior of CAS 6948-25-0 is defined by the steric hindrance of the tertiary alcohol and the electrophilicity of the ester.

Key Transformations
  • Dehydration (Elimination): Treatment with thionyl chloride (SOCl

    
    ) and pyridine, or heating with H
    
    
    
    SO
    
    
    , leads to Methyl 1-cyclopentenecarboxylate . This is a common side reaction to avoid during synthesis.
  • Substitution (Ritter Reaction): Reaction with nitriles in strong acid converts the tertiary -OH to an amide, a key route to 1-aminocyclopentanecarboxylic acid (Cycloleucine) analogs [2].

  • Grignard Addition: Reaction with excess Grignard reagents (e.g., PhMgBr) targets the ester, leading to highly sterically congested diols (e.g., 1-(hydroxydiphenylmethyl)cyclopentanol).

Reactivity_Map Core Methyl 1-hydroxycyclopentane- 1-carboxylate Dehydration Methyl 1-cyclopentene- carboxylate Core->Dehydration SOCl2 / Pyridine (- H2O) Amine 1-Aminocyclopentane- carboxylic acid (via Ritter) Core->Amine 1. RCN / H2SO4 2. Hydrolysis Diol 1-(Diphenylhydroxymethyl)- cyclopentanol Core->Diol PhMgBr (excess)

Figure 2: Divergent synthetic pathways from the core scaffold.

Applications in Drug Development

Conformational Restriction

In medicinal chemistry, replacing a linear alkyl chain with a cyclopentyl ring restricts the rotational degrees of freedom. CAS 6948-25-0 provides the "cyclopentyl-glycolic" motif found in:

  • Muscarinic Antagonists: It is a structural homolog to the precursors of Glycopyrrolate and Cyclopentolate . While Glycopyrrolate uses a phenyl-cyclopentyl-glycolic acid core, the methyl 1-hydroxycyclopentane-1-carboxylate is used to synthesize non-aromatic analogs to test binding pocket selectivity [3].

  • Metabolic Blocking: The tertiary alcohol prevents oxidation at the

    
    -position, extending the half-life of ester-based prodrugs.
    
Bioisosteres

The 1-hydroxycyclopentanecarboxylate moiety serves as a bioisostere for:

  • Proline analogs: When cyclized with amines.

  • 
    -disubstituted amino acids:  Via conversion of the hydroxyl group to an amine.
    

Safety & Handling (SDS Summary)

Hazard ClassGHS CodeStatement
Flammable Liquid H227Combustible liquid. Keep away from heat/sparks.
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • Storage: Store under nitrogen atmosphere at 2–8°C. The compound is hygroscopic and can hydrolyze slowly if exposed to moisture.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use in a well-ventilated fume hood.

References

  • Organic Syntheses. Methyl Cyclopentanecarboxylate and derivatives. Coll. Vol. 4, p.594 (1963); Vol. 39, p.46 (1959). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 244662: Methyl 1-hydroxycyclopentane-1-carboxylate.Link

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Muscarinic Antagonists. (General reference for cyclopentyl-glycolate scaffolds). Link

  • GuideChem. Methyl 1-hydroxycyclopentane-1-carboxylate Properties and Suppliers.Link

Sources

Exploratory

Technical Analysis: Methyl 1-hydroxycyclopentane-1-carboxylate

Content Type: Technical Monograph Subject: Structural Architecture, Synthetic Methodology, and Pharmaceutical Utility CAS: 6948-25-0 | Formula: C₇H₁₂O₃ | M.W.: 144.17 g/mol Structural Architecture & Physicochemical Logic...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph Subject: Structural Architecture, Synthetic Methodology, and Pharmaceutical Utility CAS: 6948-25-0 | Formula: C₇H₁₂O₃ | M.W.: 144.17 g/mol

Structural Architecture & Physicochemical Logic

Methyl 1-hydroxycyclopentane-1-carboxylate represents a specialized class of


-hydroxy esters  featuring a quaternary carbon center. Unlike linear 

-hydroxy esters (e.g., methyl lactate), the incorporation of the hydroxyl and ester moieties onto a rigid cyclopentane ring introduces unique steric and electronic constraints essential for medicinal chemistry applications.
Stereochemical & Conformational Analysis
  • Achirality: The molecule possesses a plane of symmetry passing through C1 (the quaternary center) and the midpoint of the C3-C4 bond. Consequently, it is achiral , eliminating the need for enantioselective synthesis or chiral resolution during early-stage process development.

  • Quaternary Center (C1): The C1 carbon is

    
     hybridized and tetrasubstituted. This "gem-disubstitution" (hydroxyl and methoxycarbonyl groups) creates a high degree of steric bulk, often utilized in drug design to block metabolic oxidation at the 
    
    
    
    -position or to restrict the conformational freedom of the peptide backbone when used as a proline mimic [1].
  • Lipophilicity: The cyclopentane ring acts as a lipophilic anchor (

    
    ), improving membrane permeability compared to acyclic analogs while maintaining water solubility via the polar ester and hydroxyl groups.
    
Spectroscopic Signature (Self-Validation)

Researchers verifying the identity of this compound should look for the following diagnostic signals.

SpectroscopyKey SignalAssignmentStructural Logic

H NMR

3.78 (s, 3H)

Sharp singlet characteristic of methyl esters.

3.20 (s, 1H)

Exchangeable; shift varies with concentration/solvent.

1.60 - 2.20 (m, 8H)
Ring

Complex multiplets due to ring puckering.

C NMR

176.5

Typical ester carbonyl deshielding.

79.8

Quaternary carbon shifted downfield by oxygen.

52.8

Methyl ester carbon.
IR 3450 cm

(br)

str
Intermolecular H-bonding.
1735 cm

(s)

str
Ester carbonyl stretch.

Synthetic Methodology: The Cyanohydrin Route[1][2]

The most robust and scalable synthesis involves the nucleophilic addition of cyanide to cyclopentanone, followed by hydrolysis and esterification. This route is preferred over the Reformatsky reaction due to higher atom economy and the avoidance of zinc waste.

Reaction Pathway Visualization

SynthesisPathway SM Cyclopentanone (C5H8O) INT1 Cyanohydrin Intermediate (1-hydroxycyclopentanecarbonitrile) SM->INT1 NaCN, AcOH 0°C -> RT INT2 1-Hydroxycyclopentane- carboxylic Acid INT1->INT2 HCl (conc), H2O Reflux (Hydrolysis) PROD Methyl 1-hydroxycyclopentane- 1-carboxylate INT1->PROD MeOH, HCl (gas) (Pinner Reaction) INT2->PROD MeOH, H2SO4 (cat) Reflux (Fischer Esterification)

Figure 1: Step-wise synthetic pathway from cyclopentanone. The solid path represents the standard two-step hydrolysis/esterification, while the dashed line indicates the direct Pinner synthesis.

Detailed Protocol (Standard Hydrolysis Route)

Step 1: Formation of 1-Hydroxycyclopentanecarbonitrile

  • Setup: In a fume hood, charge a 3-neck flask with cyclopentanone (1.0 eq) and a saturated aqueous solution of sodium cyanide (1.2 eq).

  • Addition: Cool to 0°C. Add 40% sulfuric acid or acetic acid dropwise, maintaining temperature <10°C to prevent HCN volatilization.

  • Completion: Stir at room temperature for 2-3 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Extract with diethyl ether. Wash organic layer with water and brine.[1][2][3] Dry over

    
     and concentrate to yield the crude cyanohydrin (oil). Caution: Cyanide waste requires specific neutralization with bleach.
    

Step 2: Hydrolysis to Acid

  • Reaction: Reflux the crude cyanohydrin in concentrated HCl (6M) for 4-6 hours. The nitrile hydrolyzes first to the amide, then to the carboxylic acid.

  • Isolation: Cool the mixture. The ammonium chloride byproduct will remain in solution. Extract the 1-hydroxycyclopentanecarboxylic acid (CAS 16841-19-3) with ethyl acetate. Recrystallize from benzene/hexane if high purity is required (mp 103-104°C).

Step 3: Fischer Esterification

  • Reagents: Dissolve the acid (1.0 eq) in anhydrous methanol (10 vol). Add catalytic conc.[4][5]

    
     (0.1 eq).
    
  • Reflux: Heat to reflux for 8-12 hours. Use a Dean-Stark trap or molecular sieves if driving the equilibrium is necessary, though methanol excess usually suffices.

  • Purification: Neutralize with

    
    , concentrate methanol, and partition between water/DCM. Distill the final product (bp ~78°C at 12 mmHg) [2].
    

Pharmaceutical Applications & Utility

NaV1.7 Inhibitors (Pain Management)

In the development of non-opioid analgesics, the 1-hydroxycyclopentane-1-carboxylate motif serves as a bioisostere for proline . Research into Voltage-Gated Sodium Channel (NaV1.7) blockers has utilized this scaffold to replace the central pyrrolidine ring. The quaternary center provides rigid positioning of the pharmacophore, enhancing selectivity for NaV1.7 over the cardiac NaV1.5 channel [3].

Anticholinergic Scaffold

This molecule is a structural homolog of the "cyclopentylmandelate" moiety found in anticholinergics like Glycopyrronium bromide .

  • Mechanism: The

    
    -hydroxy ester group mimics the acetylcholine binding motif.
    
  • Differentiation: While Glycopyrrolate contains a phenyl ring at the

    
    -position, the 1-hydroxycyclopentane-1-carboxylate (lacking the phenyl) is used to synthesize "soft drugs" (esters that hydrolyze rapidly in systemic circulation) or to probe the steric tolerance of the muscarinic receptor pocket [4].
    
Pyridone-Conjugated Antibiotics

The acid form (1-hydroxycyclopentanecarboxylic acid) is used as a reagent in the synthesis of monobactam antibiotics.[6] The bulky cyclopentane ring protects the


-lactam core from 

-lactamase enzymes via steric hindrance, extending the spectrum of activity against Gram-negative bacteria [5].

Safety & Handling (GHS Standards)

Hazard ClassCodeStatementHandling Protocol
Flammable Liquid H227Combustible liquidStore away from heat/sparks. Ground containers during transfer.
Skin Irritation H315Causes skin irritationWear nitrile gloves (0.11 mm min thickness).
Eye Irritation H319Causes serious eye irritationUse chemical safety goggles. Eye wash station must be proximal.

Storage: Hygroscopic. Store under nitrogen atmosphere at 2-8°C to prevent hydrolysis of the ester.

References

  • PubChem. "Methyl 1-hydroxycyclopentane-1-carboxylate - Compound Summary." National Library of Medicine. Available at: [Link]

  • Organic Syntheses. "General methods for Cyanohydrin Synthesis and Hydrolysis." Org.[7] Synth. Coll. Vol. (General Reference for Cyanohydrin Protocol). Available at: [Link]

  • Sun, S., et al. (2024). "Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7."[8] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to Methyl 1-hydroxycyclopentane-1-carboxylate

This guide provides a comprehensive technical overview of methyl 1-hydroxycyclopentane-1-carboxylate, a valuable building block in organic synthesis and drug discovery. Tailored for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of methyl 1-hydroxycyclopentane-1-carboxylate, a valuable building block in organic synthesis and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's nomenclature, synthesis, characterization, and applications, with a focus on the underlying chemical principles and practical laboratory considerations.

Introduction and Nomenclature

Methyl 1-hydroxycyclopentane-1-carboxylate is a cyclic α-hydroxy ester. Its structure features a five-membered carbocyclic ring, a hydroxyl group, and a methyl ester functionality, both attached to the same tertiary carbon. This arrangement provides a unique combination of steric and electronic properties, making it a versatile intermediate in the synthesis of more complex molecules.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 1-hydroxycyclopentane-1-carboxylate .[1] Its Chemical Abstracts Service (CAS) Registry Number is 6948-25-0 .[1]

Table 1: Compound Identification

IdentifierValue
IUPAC Namemethyl 1-hydroxycyclopentane-1-carboxylate
CAS Number6948-25-0
Molecular FormulaC₇H₁₂O₃
Molecular Weight144.17 g/mol
SMILESCOC(=O)C1(CCCC1)O
InChIInChI=1S/C7H12O3/c1-10-6(8)7(9)4-2-3-5-7/h9H,2-5H2,1H3

Synthetic Methodologies

The synthesis of methyl 1-hydroxycyclopentane-1-carboxylate can be approached through several strategic disconnections. Two of the most common and reliable methods are the cyanohydrin-based route and the Reformatsky reaction. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Synthesis via Cyanohydrin Formation and Subsequent Hydrolysis/Esterification

This two-step approach begins with the nucleophilic addition of a cyanide ion to cyclopentanone to form a cyanohydrin, which is then converted to the target α-hydroxy ester.

The first step involves the base-catalyzed addition of hydrogen cyanide to the carbonyl group of cyclopentanone. The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to yield the cyanohydrin. The subsequent step involves the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by Fischer esterification with methanol to afford the final product.

cyanohydrin_mechanism Intermediate_1 Alkoxide Intermediate Cyclopentanone_Cyanohydrin Cyclopentanone Cyanohydrin Intermediate_1->Cyclopentanone_Cyanohydrin 2. H⁺ 1-hydroxycyclopentane-1-carboxylic_acid 1-hydroxycyclopentane- 1-carboxylic acid Methyl_1-hydroxycyclopentane-1-carboxylate Methyl 1-hydroxycyclopentane- 1-carboxylate 1-hydroxycyclopentane-1-carboxylic_acid->Methyl_1-hydroxycyclopentane-1-carboxylate CH₃OH, H⁺

Caption: Cyanohydrin-based synthesis workflow.

Step 1: Synthesis of 1-hydroxycyclopentanecarbonitrile (Cyclopentanone Cyanohydrin)

  • In a well-ventilated fume hood, a solution of sodium cyanide (1.1 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the flask is cooled in an ice bath.

  • Cyclopentanone (1.0 eq) is added to the stirred solution.

  • A solution of sulfuric acid (or another suitable acid) is added dropwise from the addition funnel to the reaction mixture, maintaining the temperature below 10 °C. The slow addition is crucial to control the in situ generation of hydrogen cyanide.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is then neutralized and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.

Step 2: Hydrolysis and Esterification to Methyl 1-hydroxycyclopentane-1-carboxylate

  • The crude 1-hydroxycyclopentanecarbonitrile is placed in a round-bottom flask with a mixture of concentrated hydrochloric acid and water.

  • The mixture is heated at reflux for several hours to facilitate the hydrolysis of the nitrile to the carboxylic acid.

  • After cooling, the reaction mixture is extracted with an organic solvent.

  • The solvent is removed, and the resulting crude 1-hydroxycyclopentane-1-carboxylic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

  • The solution is heated at reflux for several hours.

  • The reaction is cooled, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried, filtered, and concentrated to give the crude methyl 1-hydroxycyclopentane-1-carboxylate, which can be purified by vacuum distillation or column chromatography.

Synthesis via the Reformatsky Reaction

The Reformatsky reaction provides a more direct route to α-hydroxy esters by reacting an α-halo ester with a ketone in the presence of zinc metal.

In this reaction, zinc metal undergoes oxidative insertion into the carbon-halogen bond of an α-halo ester (e.g., methyl bromoacetate) to form an organozinc reagent, often referred to as a Reformatsky enolate. This enolate is less basic and less reactive than the corresponding lithium or Grignard reagents, which prevents it from reacting with the ester functionality. The organozinc reagent then adds to the carbonyl carbon of cyclopentanone through a six-membered chair-like transition state to form a zinc alkoxide. Subsequent acidic workup protonates the alkoxide to yield the final α-hydroxy ester.

reformatsky_mechanism cluster_reactants Reactants Cyclopentanone Cyclopentanone Methyl_bromoacetate Methyl Bromoacetate Zinc Zinc Metal Organozinc_reagentCyclopentanone Organozinc_reagentCyclopentanone Zinc_alkoxide Zinc Alkoxide Intermediate Organozinc_reagentCyclopentanone->Zinc_alkoxide Addition Methyl_1-hydroxycyclopentane-1-carboxylate Methyl 1-hydroxycyclopentane- 1-carboxylate Zinc_alkoxide->Methyl_1-hydroxycyclopentane-1-carboxylate H₃O⁺ workup Organozinc_reagent Organozinc Reagent (Reformatsky Enolate)

Caption: Reformatsky reaction workflow.

  • A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, and flame-dried under a stream of inert gas (e.g., argon or nitrogen).

  • Activated zinc dust (2.0 eq) and a crystal of iodine (as an activator) are added to the flask, followed by a portion of the solvent (e.g., anhydrous THF or benzene).

  • A solution of cyclopentanone (1.0 eq) and methyl bromoacetate (1.5 eq) in the same anhydrous solvent is prepared and placed in the dropping funnel.

  • A small amount of the ketone/ester solution is added to the zinc suspension, and the mixture is gently warmed to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

  • The remainder of the solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is heated at reflux for an additional 1-2 hours to ensure complete reaction.

  • The reaction is cooled to room temperature and then quenched by the slow addition of dilute sulfuric acid.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - -OH singlet: A broad singlet, chemical shift dependent on concentration and solvent. - -OCH₃ singlet: A sharp singlet around 3.7 ppm. - -CH₂- multiplets: Complex multiplets for the eight cyclopentane protons, likely in the range of 1.6-2.0 ppm.
¹³C NMR - C=O (ester): ~175 ppm. - C-OH (quaternary): ~80 ppm. - -OCH₃: ~52 ppm. - -CH₂- (cyclopentane): Multiple signals in the range of 20-40 ppm.
IR (Infrared) - O-H stretch: A broad band around 3500-3200 cm⁻¹. - C-H stretch (sp³): Just below 3000 cm⁻¹. - C=O stretch (ester): A strong, sharp band around 1735-1750 cm⁻¹. - C-O stretch: Bands in the 1300-1000 cm⁻¹ region.
Mass Spec (EI) - M⁺: A molecular ion peak at m/z = 144. - Key Fragments: Loss of -OCH₃ (m/z = 113), loss of -COOCH₃ (m/z = 85).

Applications in Medicinal Chemistry and Drug Development

The cyclopentane ring is a common motif in many natural products and synthetic drugs, valued for its ability to provide a rigid scaffold for the precise orientation of functional groups. The 1-hydroxy-1-carboxylate substitution pattern, in particular, offers a handle for further chemical elaboration.

While specific examples of marketed drugs containing the exact methyl 1-hydroxycyclopentane-1-carboxylate scaffold are not prominent, the closely related ethyl 1-hydroxycyclopentane-carboxylate is a known building block in the synthesis of spiromesifen, an insecticide and miticide.[2] This highlights the utility of this class of compounds in the development of biologically active molecules.

In drug discovery, cyclopentane derivatives are often explored as bioisosteres of other ring systems or as core structures in the design of enzyme inhibitors and receptor ligands. The hydroxyl and ester functionalities of methyl 1-hydroxycyclopentane-1-carboxylate provide convenient points for diversification, allowing for the generation of libraries of related compounds for screening against various biological targets. For instance, the hydroxyl group can be derivatized to form ethers or esters, while the ester can be hydrolyzed to the carboxylic acid and then coupled to amines to form amides.

Safety and Handling

Methyl 1-hydroxycyclopentane-1-carboxylate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of vapors and contact with skin and eyes.

  • Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 1-hydroxycyclopentane-1-carboxylate is a versatile and valuable building block in organic synthesis. Its preparation via established methods like the cyanohydrin route or the Reformatsky reaction is well-understood and accessible. The presence of multiple functional groups on a rigid cyclopentane scaffold makes it an attractive starting material for the synthesis of a wide range of more complex molecules, with potential applications in the development of new pharmaceuticals and agrochemicals. Further exploration of its utility in medicinal chemistry is warranted.

References

  • LookChem. (n.d.). Cas 41248-23-1, ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-hydroxycyclopentane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization &amp; Technical Guide: Methyl 1-hydroxycyclopentane-1-carboxylate

Abstract This technical guide provides a comprehensive spectroscopic analysis of Methyl 1-hydroxycyclopentane-1-carboxylate (CAS 6948-25-0), a critical tertiary alcohol intermediate synthesized via the Reformatsky reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive spectroscopic analysis of Methyl 1-hydroxycyclopentane-1-carboxylate (CAS 6948-25-0), a critical tertiary alcohol intermediate synthesized via the Reformatsky reaction. Designed for pharmaceutical researchers, this document details the synthesis workflow, isolation protocols, and definitive structural validation using NMR (


H, 

C), FT-IR, and Mass Spectrometry. Special emphasis is placed on distinguishing the quaternary center's spectral signature and managing common impurities derived from zinc-mediated synthesis.[1]

Introduction & Significance

Methyl 1-hydroxycyclopentane-1-carboxylate is an


-hydroxy ester featuring a sterically crowded quaternary carbon. It serves as a pivotal scaffold in the synthesis of anticholinergic agents (e.g., glycopyrrolate analogues) and muscarinic receptor antagonists.[1]

The compound's structural rigidity, conferred by the cyclopentane ring, makes it an excellent model for studying ring strain effects on spectroscopic shifts.[1] Accurate characterization is essential, as the dehydration product (cyclopent-1-enecarboxylate) is a common, thermodynamically stable impurity that must be quantified.

Synthesis & Isolation Protocol

To understand the spectroscopic background (solvent peaks, impurities), we must first establish the synthesis route.[1] The standard preparation involves a Reformatsky reaction between cyclopentanone and methyl bromoacetate.[1]

Optimized Reformatsky Workflow

Reaction Logic: The formation of the organozinc enolate is the rate-determining step.[1] Activation of zinc is critical to prevent induction periods that lead to exotherms.[1]

Protocol:

  • Zinc Activation: Suspend Zinc dust (1.5 eq) in dry THF.[1] Add TMSCl (0.05 eq) and stir for 15 min to remove the oxide layer.

  • Addition: Add Cyclopentanone (1.0 eq) and Methyl bromoacetate (1.1 eq) dropwise. Maintain temperature at 45–50°C to favor the O-zinc species over the C-zinc species.

  • Quench: Acidic hydrolysis (1M HCl) converts the zinc alkoxide to the target hydroxy ester.[1]

Workflow Visualization

Reformatsky_Workflow Start Reagents: Cyclopentanone Methyl Bromoacetate Zn_Act Zn Activation (TMSCl/THF) Start->Zn_Act Mix Addition Controlled Addition (45-50°C) Zn_Act->Addition Initiate Intermediate Zinc Alkoxide Intermediate Addition->Intermediate Formation Quench Acidic Quench (1M HCl) Intermediate->Quench Hydrolysis Product Crude Product Methyl 1-hydroxy cyclopentanecarboxylate Quench->Product Isolation

Figure 1: Step-by-step logic for the Reformatsky synthesis of the target ester.

Spectroscopic Characterization

This section details the expected spectral data derived from high-purity samples.

Nuclear Magnetic Resonance (NMR)

The presence of the quaternary carbon at C1 simplifies the splitting patterns of the ring protons, but the ring flexibility causes complex multiplets for C2-C5 protons.[1]


H NMR (400 MHz, CDCl

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
3.78 Singlet (s)3H-COOCH

Distinct methyl ester diagnostic peak.
3.20 Broad Singlet (bs)1H-OH Exchangeable with D

O. Shift varies with concentration.[1]
2.05 – 1.95 Multiplet (m)2HC2/C5-H

Protons adjacent to the quaternary center (Deshielded).[1]
1.85 – 1.75 Multiplet (m)4HC3/C4-HRemote ring protons.[1]
1.70 – 1.60 Multiplet (m)2HC2/C5-H

Geminal partners to the 2.05 ppm signal.[1]

Technical Note: The ring protons often appear as two distinct "envelopes" of multiplets.[1] The protons closer to the oxygen/carbonyl (C2/C5) are deshielded relative to the C3/C4 protons.[1]


C NMR (100 MHz, CDCl

)
Chemical Shift (

, ppm)
Carbon TypeAssignment
178.2 Quaternary (C=O)Carbonyl ester.
79.5 Quaternary (C-OH)C1 - The pivotal quaternary center.[1]
52.8 Primary (CH

)
Methoxy carbon (-OCH

).[1]
39.1 Secondary (CH

)
C2/C5 (Symmetric).[1]
23.9 Secondary (CH

)
C3/C4 (Symmetric).[1]
Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the conversion of the ketone to the alcohol.[1]

  • 3450 – 3550 cm

    
     (Broad):  O-H stretching vibration.[1] The broadness indicates intermolecular hydrogen bonding.[1] Absence of this peak suggests dehydration to the alkene.
    
  • 1735 cm

    
     (Strong):  C=O stretching (Ester).[1] This is higher than the ketone precursor (cyclopentanone ~1745 cm
    
    
    
    ) but distinct due to ester conjugation.[1]
  • 1150 – 1250 cm

    
    :  C-O-C stretching (Ester linkage).
    
  • 2955, 2870 cm

    
    :  C-H stretching (Aliphatic ring and methyl group).[1]
    
Mass Spectrometry (GC-MS)

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Weight: 144.17 g/mol [1]

The molecular ion (


) is often weak due to the stability of the fragment ions formed by alpha-cleavage and dehydration.[1]
m/zRelative AbundanceFragment IdentityMechanism
144 < 5%

Molecular Ion.
126 10–20%

Dehydration (Loss of 18).
85 100% (Base Peak)


-Cleavage. Loss of the ester group leaves the stable cyclopentyl cation.[1]
59 20–40%

Carbomethoxy cation.[1]
55 30–50%

Ring fragmentation (Cyclopentenyl cation).[1]
Fragmentation Pathway Visualization

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 144 Dehydration [M - H2O]+ m/z 126 M_Ion->Dehydration - H2O (18) Alpha_Cleavage [M - COOMe]+ (Base Peak) m/z 85 (Cyclopentyl Cation) M_Ion->Alpha_Cleavage - COOCH3 (59) Ester_Frag Ester Fragment m/z 59 M_Ion->Ester_Frag Alpha Cleavage

Figure 2: Primary fragmentation pathways observed in Electron Impact Mass Spectrometry.

Experimental Validation Protocols

To ensure data integrity (Trustworthiness), follow these sample preparation standards.

NMR Sample Prep[1]
  • Solvent: Use CDCl

    
     (99.8% D) neutralized with anhydrous K
    
    
    
    CO
    
    
    or Ag foil. Reason: Traces of HCl in aged chloroform can catalyze the dehydration of the tertiary alcohol to the alkene during acquisition.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).[1]
    
GC-MS Method[1][2]
  • Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Dimethylpolysiloxane).[1]

  • Inlet Temp: 250°C.

  • Gradient: 60°C (hold 2 min)

    
     20°C/min 
    
    
    
    280°C.
  • Note: The hydroxy ester is thermally sensitive.[1] If the peak for the alkene (m/z 126 parent) is abnormally high, lower the inlet temperature to 200°C to verify if dehydration is thermal (artifact) or chemical (impurity).[1]

References

  • PubChem. Methyl 1-hydroxycyclopentane-1-carboxylate (Compound).[1][2][3] National Library of Medicine.[1][3] [Link][1]

  • Rathke, M. W. The Reformatsky Reaction.[1][4] Organic Reactions, 1975, 22, 423–460.[1][4] (Foundational mechanism for synthesis).[1]

  • NIST Chemistry WebBook. Methyl cyclopentanecarboxylate (Structural Analogue Data).[Link][1]

  • SpectraBase. GC-MS Data for Methyl 1-hydroxycyclopentanecarboxylate. Wiley Science Solutions.[1] [Link]

Sources

Foundational

Technical Profile: Methyl 1-hydroxycyclopentane-1-carboxylate

This guide provides an in-depth technical profile of Methyl 1-hydroxycyclopentane-1-carboxylate , a critical cycloaliphatic building block used in the synthesis of spirocyclic agrochemicals (e.g., Spiromesifen analogs) a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of Methyl 1-hydroxycyclopentane-1-carboxylate , a critical cycloaliphatic building block used in the synthesis of spirocyclic agrochemicals (e.g., Spiromesifen analogs) and anticholinergic pharmacophores.

Molecular Weight Characterization & Synthetic Utility Guide[1]

Executive Summary

Methyl 1-hydroxycyclopentane-1-carboxylate (CAS: 6948-25-0) is an


-hydroxy ester serving as a versatile scaffold in organic synthesis. Its unique structural feature—a quaternary carbon (C1) bearing both a hydroxyl and a carboxylate group—makes it an ideal precursor for constructing spirocyclic frameworks and sterically congested tertiary alcohols via Grignard additions. This guide details its physicochemical properties, validated synthetic routes, and analytical signatures, with a specific focus on molecular weight confirmation.

Physicochemical Characterization

The molecular weight (MW) is the primary metric for stoichiometric calculations and mass spectrometry validation. The compound exists as a colorless liquid at room temperature.

Table 1: Core Physical & Chemical Constants
PropertyValueNotes
Molecular Weight 144.17 g/mol Average mass for stoichiometry
Monoisotopic Mass 144.0786 g/mol Exact mass for High-Res MS (HRMS)
Molecular Formula C

H

O

Unsaturation Index = 2 (1 Ring + 1 C=O)
CAS Registry Number 6948-25-0Key identifier for procurement
Boiling Point 184.9°CAt 760 mmHg (Predicted)
Density 1.184 g/cm

Essential for volumetric dosing
Refractive Index (

)
1.458Purity check parameter
Solubility Soluble in MeOH, Et

O, DCM
Limited water solubility; lipophilic

Synthetic Routes & Optimization

The synthesis of Methyl 1-hydroxycyclopentane-1-carboxylate typically proceeds via the esterification of 1-hydroxycyclopentanecarboxylic acid. The acid precursor is classically generated via a cyanohydrin intermediate from cyclopentanone.

Protocol A: Acid-Catalyzed Esterification (Lab Scale)

Rationale: Direct Fischer esterification is preferred for its atom economy and simplicity, utilizing methanol as both reactant and solvent to drive equilibrium.

Step-by-Step Methodology:

  • Reagents: Charge a round-bottom flask with 1-hydroxycyclopentanecarboxylic acid (1.0 eq) and anhydrous Methanol (10-15 volumes).

  • Catalyst: Add concentrated H

    
    SO
    
    
    
    (0.1 eq) dropwise at 0°C to prevent elimination side reactions.
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor via TLC (SiO

    
    , Hexane:EtOAc 3:1) or GC-MS.[1]
    
  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess MeOH. Dilute residue with Et

    
    O, wash with sat. NaHCO
    
    
    
    (to remove unreacted acid) and Brine.
  • Purification: Dry organic layer over MgSO

    
    , filter, and distill under reduced pressure to obtain the pure methyl ester.
    
Protocol B: Cyanohydrin Route (Industrial Precursor Synthesis)

For large-scale production where the acid is not commercially sourced, the synthesis starts from cyclopentanone.

SynthesisPathway Start Cyclopentanone (C5H8O) Step1 Cyanohydrin Formation (HCN/KCN) Start->Step1 Inter1 1-Hydroxycyclopentane- carbonitrile Step1->Inter1 Step2 Acid Hydrolysis (HCl/H2O, Heat) Inter1->Step2 Inter2 1-Hydroxycyclopentane- carboxylic Acid Step2->Inter2 Step3 Fischer Esterification (MeOH, H+) Inter2->Step3 Product Methyl 1-hydroxycyclopentane- 1-carboxylate (MW 144.17) Step3->Product

Figure 1: Step-wise synthesis from cyclopentanone precursor to final methyl ester.

Analytical Validation (MW Confirmation)

Confirming the molecular weight requires orthogonal analytical techniques. The following spectral signatures are diagnostic for CAS 6948-25-0.

Mass Spectrometry (GC-MS / ESI-MS)
  • Molecular Ion (M

    
    ):  144 m/z (Often weak in EI due to fragmentation).
    
  • Base Peak: Typically 85 m/z (Cyclopentyl cation/radical formed by loss of

    
    COOCH
    
    
    
    ).
  • Diagnostic Fragments:

    • [M - OCH

      
      ]
      
      
      
      :
      113 m/z (Loss of methoxy group).
    • [M - H

      
      O]
      
      
      
      :
      126 m/z (Dehydration, common in hydroxy esters).

MS_Fragmentation Parent Molecular Ion (M+) m/z 144 Frag1 [M - H2O]+ m/z 126 Parent->Frag1 - 18 (H2O) Frag2 [M - OCH3]+ m/z 113 Parent->Frag2 - 31 (OMe) Base Base Peak (Cyclopentyl+) m/z 85 Frag2->Base - 28 (CO)

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Nuclear Magnetic Resonance ( H NMR)

The symmetry of the cyclopentane ring and the distinct methyl ester singlet provide a "fingerprint" for purity.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
-OCH

3.78Singlet (s)3HMethyl ester
-OH 3.0 – 3.5Broad Singlet (br s)1HHydroxyl (D

O exchangeable)
Ring C2/C5 1.95 – 2.15Multiplet (m)4H

-protons to quaternary center
Ring C3/C4 1.70 – 1.90Multiplet (m)4H

-protons

Note: Shifts are approximate (in CDCl


) and may vary with concentration due to hydrogen bonding of the -OH group.

Pharmaceutical & Agrochemical Applications

The molecular weight of 144.17 represents a compact "fragment" (Fragment-Based Drug Discovery) ideal for increasing


 character in drug candidates.
  • Spirocyclic Agrochemicals: The 1-hydroxy-1-carboxylate motif is a precursor to spiro[4.4]nonane systems found in lipid biosynthesis inhibitors like Spiromesifen derivatives. The ester group allows for cyclization reactions with bis-electrophiles.

  • Anticholinergic Scaffolds: This compound is a structural analog to the phenyl-substituted precursor of Glycopyrrolate . While Glycopyrrolate utilizes cyclopentylmandelic acid (containing a phenyl ring), the Methyl 1-hydroxycyclopentane-1-carboxylate allows researchers to synthesize "phenyl-deleted" analogs to study Structure-Activity Relationships (SAR) and reduce lipophilicity (LogP).

  • Grignard Reactions: The ester function reacts with 2 equivalents of Grignard reagents (R-MgX) to form sterically crowded 1-substituted cyclopentanols , which are difficult to access via direct alkylation.

Safety & Handling

  • GHS Classification: Irritant (Skin/Eye). Combustible Liquid.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption (hygroscopic tendency).

  • SDS Link: Always consult the vendor-specific SDS before handling.

References

  • PubChem. Methyl 1-hydroxycyclopentane-1-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

  • ChemSrc. CAS 6948-25-0 Physicochemical Properties. Available at: [Link]

  • Organic Syntheses. Synthesis of Methyl Cyclopentanecarboxylate Derivatives. Org.[2][3] Synth. Coll. Vol. 3, p. 188. (Reference for general esterification protocols of cyclopentane derivatives). Available at: [Link]

  • Google Patents.Process for preparation of glycopyrrolate intermediate (WO2020148777A1). (Contextual reference for the utility of cyclopentyl-hydroxy-esters in anticholinergic synthesis).

Sources

Exploratory

"physical properties of Methyl 1-hydroxycyclopentane-1-carboxylate"

This guide outlines the physicochemical profile, synthesis, and application of Methyl 1-hydroxycyclopentane-1-carboxylate , a critical aliphatic scaffold in medicinal chemistry. Chemical Identity & Structural Analysis Me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical profile, synthesis, and application of Methyl 1-hydroxycyclopentane-1-carboxylate , a critical aliphatic scaffold in medicinal chemistry.

Chemical Identity & Structural Analysis

Methyl 1-hydroxycyclopentane-1-carboxylate (CAS: 6948-25-0) serves as a pivotal building block in the synthesis of muscarinic antagonists and conformationally restricted amino acid analogs. It is characterized by a quaternary carbon at the 1-position of the cyclopentane ring, bearing both a hydroxyl group and a methyl ester moiety. This geminal substitution pattern imparts unique steric constraints, making it valuable for rigidifying drug pharmacophores.

Chemical Identity
AttributeDetail
IUPAC Name Methyl 1-hydroxycyclopentane-1-carboxylate
CAS Registry Number 6948-25-0
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
SMILES COC(=O)C1(O)CCCC1
Structural Class Alpha-hydroxy ester; Cycloalkane derivative
Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted models essential for process engineering and handling.

PropertyValueCondition / Note
Physical State LiquidClear, colorless to pale yellow
Boiling Point 184.9°C@ 760 mmHg (Atmospheric)
Boiling Point (Reduced) 82–85°C@ 12–15 mmHg (Estimated)
Density 1.184 g/cm³@ 25°C
Refractive Index (

)
1.453 – 1.495@ 20°C
Flash Point > 80°CClosed Cup (Combustible)
LogP (Octanol/Water) 0.46Lipophilicity indicates moderate water solubility
Solubility SolubleMethanol, DCM, Ethyl Acetate, THF
Spectral Characterization

Identification of the compound relies on the distinct signature of the quaternary center and the ester functionality.

Infrared Spectroscopy (FT-IR):

  • O-H Stretch: Broad band at 3400–3500 cm⁻¹ (Intermolecular H-bonding).

  • C=O Stretch: Strong, sharp peak at 1730–1745 cm⁻¹ (Ester carbonyl).

  • C-O Stretch: Strong bands at 1150–1250 cm⁻¹ .

Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃):

  • δ 3.78 ppm (s, 3H): Methyl ester protons (

    
    ).
    
  • δ 3.0–3.5 ppm (br s, 1H): Hydroxyl proton (

    
    ), exchangeable with D₂O.
    
  • δ 1.95–2.10 ppm (m, 2H): Ring protons adjacent to C-1 (C-2/C-5 equatorial).

  • δ 1.60–1.85 ppm (m, 6H): Remaining cyclopentyl methylene protons.

Synthesis & Purification Protocol

The most robust synthetic route involves the formation of the cyanohydrin from cyclopentanone, followed by hydrolysis to the acid and subsequent Fischer esterification. This method avoids the lower yields associated with direct Reformatsky reactions on cyclopentanone.

Workflow Diagram

SynthesisWorkflow Start Cyclopentanone Step1 Cyanohydrin Formation (KCN, AcOH) Start->Step1 Inter1 1-Hydroxycyclopentane- carbonitrile Step1->Inter1 Step2 Acid Hydrolysis (HCl, H2O, Reflux) Inter1->Step2 Inter2 1-Hydroxycyclopentane- carboxylic Acid Step2->Inter2 Step3 Fischer Esterification (MeOH, H2SO4 cat.) Inter2->Step3 Product Methyl 1-hydroxycyclopentane- 1-carboxylate Step3->Product

Figure 1: Step-wise synthesis from cyclopentanone precursors via the cyanohydrin route.

Detailed Protocol (Fischer Esterification)

This protocol assumes the starting material is 1-hydroxycyclopentanecarboxylic acid .

  • Reaction Setup:

    • Charge a round-bottom flask with 1-hydroxycyclopentanecarboxylic acid (1.0 eq).

    • Add anhydrous Methanol (10–15 volumes) as both solvent and reagent.

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add concentrated Sulfuric Acid (H₂SO₄) (0.1 eq) or Thionyl Chloride (SOCl₂) (1.1 eq) to catalyze the reaction. Note: SOCl₂ generates HCl in situ and drives the equilibrium by consuming water.

  • Execution:

    • Allow the mixture to warm to room temperature.

    • Heat to reflux (65°C) for 4–6 hours.

    • Monitor: Check progress via TLC (System: Hexane:EtOAc 7:3). The product will have a higher R_f than the acid.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess methanol.

    • Dilute the residue with Ethyl Acetate or Dichloromethane .

    • Wash carefully with Saturated NaHCO₃ (to neutralize acid catalyst) and Brine .

    • Dry the organic phase over anhydrous Na₂SO₄ and filter.[1]

  • Purification:

    • The crude oil is typically >95% pure.

    • For pharmaceutical grade (>99%), perform vacuum distillation (bp ~85°C @ 12 mmHg).

Applications in Drug Development

This compound acts as a "rigidification scaffold." By incorporating the cyclopentane ring at the alpha-position of an ester/acid, researchers can restrict the conformational freedom of the side chain, potentially increasing selectivity for specific receptors (e.g., Muscarinic M3 vs M2).

  • Glycopyrrolate Analogs: It serves as a precursor for synthesizing cyclopentyl-mandelate derivatives used in treating COPD and hyperhidrosis.

  • Quaternary Amino Acids: It can be converted (via the mesylate/azide route) into cycloleucine derivatives, which are non-proteinogenic amino acids used to probe peptide backbone geometry.

Safety & Handling (MSDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2] Combustible liquid (H227).[2]

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Nitrogen/Argon) to prevent moisture absorption, which can hydrolyze the ester.

  • Incompatibility: Strong oxidizing agents, strong bases (will cause saponification).

References
  • PubChem Compound Summary. (2025). Methyl 1-hydroxycyclopentane-1-carboxylate (CAS 6948-25-0).[2][3] National Center for Biotechnology Information. Link[2]

  • ChemicalBook. (2025).[1] Methyl 1-hydroxycyclopentane-1-carboxylate Physical Properties.Link

  • NIST Chemistry WebBook. Infrared Spectra of Cyclopentanecarboxylic acid esters.Link

  • Vertex AI Search.Synthesis and spectral data correlation for alpha-hydroxy esters.

Sources

Foundational

Technical Guide: Safety &amp; Handling of Methyl 1-hydroxycyclopentane-1-carboxylate

This guide serves as a technical manual for the safety, handling, and operational utilization of Methyl 1-hydroxycyclopentane-1-carboxylate (CAS: 6948-25-0). It is designed for senior research personnel and process chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the safety, handling, and operational utilization of Methyl 1-hydroxycyclopentane-1-carboxylate (CAS: 6948-25-0). It is designed for senior research personnel and process chemists involved in the synthesis of pharmaceutical intermediates (e.g., serine protease inhibitors) and agrochemicals (e.g., spiromesifen derivatives).

Executive Summary & Strategic Importance

Methyl 1-hydroxycyclopentane-1-carboxylate is a geminal


-hydroxy ester used as a versatile chiral building block. Its structural rigidity—imparted by the cyclopentane ring—makes it a critical scaffold for constraining the conformation of peptidomimetics and enzyme inhibitors.

While often categorized as a standard organic intermediate, its specific functionality (tertiary alcohol adjacent to an ester) presents unique stability and reactivity challenges, particularly regarding hydrolysis and dehydration. This guide outlines the protocols necessary to maintain compound integrity and ensure operator safety.

Physicochemical Identity & Profile

Data synthesized from experimental and predicted models for CAS 6948-25-0.

PropertySpecificationTechnical Note
CAS Number 6948-25-0 Unique identifier.
IUPAC Name Methyl 1-hydroxycyclopentane-1-carboxylateAlso: 1-Hydroxycyclopentanecarboxylic acid methyl ester.[1][2]
Molecular Formula

MW: 144.17 g/mol .[2][3][4]
Physical State Clear, colorless to pale yellow liquidViscous oil at RT.
Boiling Point 184.9°C (760 mmHg)Vacuum distillation recommended (e.g., 70–75°C @ 10 mmHg) to avoid thermal degradation.
Density 1.184 g/cm³Denser than water; forms bottom layer in aqueous extractions.
Flash Point ~77°C (Closed Cup)Combustible Liquid (Class IIIA).
Solubility Soluble: MeOH, EtOAc, DCM, DMSOLow water solubility; lipophilic (

).
pKa ~13.3 (hydroxyl)The tertiary -OH is weakly acidic but can be deprotonated by strong bases (NaH, LDA).

Hazard Identification & Toxicology (GHS Framework)

Based on GHS classification criteria for


-hydroxy esters.

Signal Word: WARNING

Hazard ClassCodeStatementRisk Mitigation
Flammable Liquid H227 Combustible liquid.[2]Ground equipment; inert atmosphere (

/Ar); keep away from open flames.
Skin Irritation H315 Causes skin irritation.[2][5]Nitrile gloves (0.11 mm min); immediate wash on contact.
Eye Irritation H319 Causes serious eye irritation.[2][6]Chemical splash goggles; eye wash station within 10s reach.
STOT - SE H335 May cause respiratory irritation.[2]Handle strictly in a fume hood; avoid generating aerosols.

Toxicological Insight: While specific LD50 data is limited, structurally analogous


-hydroxy esters exhibit moderate acute toxicity. The primary physiological risk is severe irritation  to mucous membranes due to the ester functionality and potential hydrolysis to the parent acid (1-hydroxycyclopentanecarboxylic acid) and methanol in vivo.

Strategic Handling & Storage Protocols

Storage Stability

The tertiary hydroxyl group creates a risk of acid-catalyzed dehydration , which would yield the conjugated alkene (Methyl 1-cyclopentenecarboxylate).

  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under dry Nitrogen or Argon. Moisture promotes ester hydrolysis.

  • Container: Amber glass with Teflon-lined caps to prevent photochemical degradation and leaching.

Engineering Controls
  • Ventilation: Minimum face velocity of 0.5 m/s in chemical fume hoods.

  • Static Control: All transfer lines must be grounded. Use conductive solvent cans for dispensing.

Operational Protocols: Synthesis & Purification

This protocol describes the "Self-Validating" synthesis via Fischer Esterification, chosen for its operational control over the dehydration side-reaction.

Protocol A: Controlled Synthesis from 1-Hydroxycyclopentanecarboxylic Acid

Objective: Synthesize Methyl 1-hydroxycyclopentane-1-carboxylate while minimizing elimination byproducts.

Reagents:

  • 1-Hydroxycyclopentanecarboxylic acid (1.0 eq)[7]

  • Methanol (anhydrous, excess, solvent/reactant)

  • Sulfuric Acid (

    
    , catalytic, 0.1 eq) or Trimethylsilyl chloride (TMSCl, 2.0 eq - milder alternative)
    

Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under

    
     flow.
    
  • Dissolution: Charge the RBF with 1-Hydroxycyclopentanecarboxylic acid (10.0 g) and anhydrous Methanol (100 mL).

  • Catalyst Addition (The Critical Step):

    • Method A (Traditional): Add

      
       dropwise at 0°C.
      
    • Method B (Milder - Recommended): Add TMSCl dropwise at 0°C. TMSCl reacts with MeOH to generate anhydrous HCl in situ, reducing the exotherm and dehydration risk.

  • Reaction: Warm to room temperature (25°C) and stir for 12–16 hours. Do not reflux unless conversion is stalled, as heat promotes elimination.

  • Validation (In-Process Control): Spot TLC (30% EtOAc/Hexanes). Stain with PMA (Phosphomolybdic Acid). Product (

    
    ) should be distinct from starting material (
    
    
    
    ).
  • Workup:

    • Concentrate MeOH under reduced pressure (Rotavap, bath < 40°C).

    • Dilute residue with EtOAc (100 mL).

    • Wash with Sat.

      
       (2 x 50 mL) to neutralize acid. Caution: 
      
      
      
      evolution.
    • Wash with Brine (50 mL). Dry over

      
      .[8]
      
  • Purification: Vacuum distillation (bp ~75°C @ 10 mmHg) or Flash Column Chromatography (SiO2, 10-20% EtOAc/Hexanes).

Protocol B: Quality Control (Self-Validation)

Before releasing the batch for downstream use, verify identity and purity.

Analytic MethodExpected SignalMechanistic Validation
1H NMR (

)
Singlet at

3.78 ppm (3H)
Confirms methyl ester formation (

).
1H NMR (

)
Multiplets at

1.6–2.2 ppm (8H)
Confirms intact cyclopentane ring.
IR Spectroscopy Peak at ~1730

Ester Carbonyl (

) stretch.
IR Spectroscopy Broad peak at ~3450

Tertiary Hydroxyl (

) stretch.
GC-MS Parent ion

144
Confirms molecular weight.[1][3] Absence of

126 (loss of

) confirms no dehydration.

Visualized Workflows (Graphviz)

Diagram 1: Safety & Risk Assessment Logic

This decision tree guides the researcher through the safe handling and immediate response protocols.

SafetyLogic Start Start: Handling Methyl 1-hydroxycyclopentane-1-carboxylate CheckPPE Check PPE: Nitrile Gloves, Goggles, Lab Coat Start->CheckPPE Ventilation Is Fume Hood Available? CheckPPE->Ventilation Proceed Proceed with Handling (Keep under Inert Gas) Ventilation->Proceed Yes Stop STOP: Do Not Proceed Secure Ventilation Ventilation->Stop No SpillEvent Event: Spillage Occurs Proceed->SpillEvent If Incident SpillSize Spill Size? SpillEvent->SpillSize SmallSpill < 10 mL: Absorb with Vermiculite/Sand Dispose as Chem Waste SpillSize->SmallSpill Small LargeSpill > 10 mL: Evacuate Area Contact EHS SpillSize->LargeSpill Large

Caption: Operational safety logic flow for pre-handling checks and emergency spill response.

Diagram 2: Synthesis & Purification Workflow

A step-by-step process flow for the synthesis described in Protocol A.

SynthesisFlow Reactants Reactants: 1-OH-Cyclopentanecarboxylic Acid + MeOH Catalysis Catalyst Addition: TMSCl or H2SO4 (Temp < 0°C) Reactants->Catalysis Reaction Reaction Phase: Stir 12-16h @ 25°C Monitor via TLC Catalysis->Reaction Check TLC Check: SM Gone? Reaction->Check Workup Workup: Concentrate -> EtOAc Dilution -> NaHCO3 Wash Check->Workup Yes Reflux Reflux (Careful) Risk of Elimination Check->Reflux No Purify Purification: Vacuum Distillation (75°C @ 10mmHg) Workup->Purify Reflux->Check

Caption: Synthesis process flow highlighting critical control points (temperature and validation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244662, Methyl 1-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Methyl 1-hydroxycyclopentanecarboxylate.[2] Retrieved from [Link][2][3]

  • ChemSrc. Methyl 1-hydroxycyclopentanecarboxylate Physicochemical Data. Retrieved from [Link][2]

Sources

Exploratory

"reactivity of α-hydroxy esters in organic reactions"

An In-depth Technical Guide to the Reactivity of α-Hydroxy Esters in Organic Reactions Foreword: The Duality of Functionality α-Hydroxy esters represent a fascinating and highly versatile class of organic molecules. Thei...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of α-Hydroxy Esters in Organic Reactions

Foreword: The Duality of Functionality

α-Hydroxy esters represent a fascinating and highly versatile class of organic molecules. Their structure, characterized by the presence of both a hydroxyl and an ester functional group on adjacent carbon atoms, creates a unique electronic and steric environment. This duality is not a source of conflict but rather of rich, nuanced reactivity that has made them indispensable building blocks in modern organic synthesis, particularly in the fields of natural product synthesis and drug development. This guide moves beyond a simple catalog of reactions to explore the underlying principles that govern their reactivity, providing researchers, scientists, and drug development professionals with the causal insights needed to harness their full synthetic potential.

The Core Structural Motif: Understanding Inherent Reactivity

The reactivity of an α-hydroxy ester is fundamentally governed by the interplay between the electron-withdrawing ester group and the adjacent hydroxyl group. The ester's inductive effect renders the α-proton more acidic than in a typical alcohol, while the hydroxyl group can act as a hydrogen-bond donor, influencing the conformation and accessibility of the carbonyl group. This proximity dictates the molecule's behavior in chemical transformations, enabling unique intramolecular interactions and creating specific challenges, such as the need for selective protection.

A foundational understanding of these properties is critical for predicting reaction outcomes and designing effective synthetic strategies. The hydroxyl group can be a nucleophile, a proton source, or a directing group, while the ester can undergo nucleophilic acyl substitution, reduction, or enolization. The art of utilizing α-hydroxy esters lies in selectively engaging one functional group while moderating the reactivity of the other.

Caption: Key reactive sites of the α-hydroxy ester functional group.

Synthesis of α-Hydroxy Esters

Access to α-hydroxy esters can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.

  • From α-Keto Esters: The most direct route involves the reduction of α-keto esters. For stereoselective synthesis, chiral reducing agents or catalytic asymmetric hydrogenation are employed to produce enantiomerically enriched α-hydroxy esters.

  • From Aldehydes (Cyanohydrin Route): The classic Strecker synthesis can be adapted to produce α-hydroxy acids from aldehydes via a cyanohydrin intermediate, which is then hydrolyzed and esterified.[1] This method is robust and cost-effective for both laboratory and industrial scales.[1]

  • From α-Halo Esters: Nucleophilic substitution of an α-bromo or α-chloro ester with a hydroxide source provides a straightforward, albeit often racemic, route.

  • Modern Catalytic Methods: Recent advances include palladium-catalyzed C(sp³)–H alkylation of readily available lactic acid, offering a novel pathway to complex chiral α-hydroxy acids that can be subsequently esterified.[2] Molybdenum-based catalysts have also been developed for the direct amination of α-hydroxy esters to access unnatural α-amino acids.[3]

Key Transformations: Reactions at the Hydroxyl Center

The hydroxyl group is often the primary site of reactivity, serving as a handle for oxidation, substitution, or protection.

Oxidation to α-Keto Esters

The oxidation of the α-hydroxyl group to a ketone is a cornerstone transformation, yielding valuable α-keto esters. The primary challenge in this reaction is preventing over-oxidation and C-C bond cleavage, which can lead to the loss of the ester group as CO2.[4]

Causality in Reagent Selection: The choice of oxidant is critical. Strong, non-selective oxidants like permanganate can be too harsh.[5] Modern methods favor milder, more controlled conditions. Nitroxyl radical catalysts, such as 2-azaadamantane N-oxyl (AZADO), in the presence of a co-oxidant like molecular oxygen, provide excellent chemoselectivity for this transformation, tolerating a wide range of other functional groups.[4][6] This system works because molecular oxygen is a mild co-oxidant that is compatible with the labile α-keto acid products, preventing their degradation.[4]

Oxidizing SystemTypical ConditionsAdvantagesDisadvantages
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CHigh yield, general applicabilityRequires cryogenic temps, unpleasant odor
Dess-Martin Periodinane DMP, CH₂Cl₂, rtMild, neutral conditionsStoichiometric heavy metal waste[4]
AZADO / O₂ Cat. AZADO, O₂ (balloon), rtHighly chemoselective, green[4]May require specific catalyst
Zn(NO₃)₂ / VOC₂O₄ Cat. system, O₂, mild tempHigh conversion and selectivity[5]Involves vanadium catalyst
Experimental Protocol: AZADO-Catalyzed Aerobic Oxidation

This protocol describes the chemoselective oxidation of an α-hydroxy ester to its corresponding α-keto ester, adapted from the work of Shibuya and Yamamoto.[4][6]

Self-Validating System: This protocol is designed to be self-validating. The use of a catalytic amount of AZADO with molecular oxygen (from a balloon) as the terminal oxidant ensures a controlled reaction. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The mild conditions preserve the ester functionality, and a simple workup isolates the product.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the α-hydroxy ester (1.0 mmol, 1.0 equiv).

  • Solvent & Catalyst: Dissolve the substrate in acetonitrile (5.0 mL). Add 2-azaadamantane N-oxyl (AZADO) (0.01 mmol, 1 mol%).

  • Initiation: Purge the flask with oxygen and then maintain a positive pressure of O₂ using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC by observing the disappearance of the starting material.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure α-keto ester.

Protection of the Hydroxyl Group

In multi-step syntheses, the acidic proton and nucleophilic character of the hydroxyl group can interfere with subsequent reactions, particularly those involving strong bases or organometallics.[7] Therefore, its temporary protection is a common and essential strategy.[8]

Causality in Protecting Group Choice: The ideal protecting group is easily installed, stable to the planned reaction conditions, and cleanly removed without affecting the rest of the molecule.[9]

  • Silyl Ethers (e.g., TBDMS, TIPS): Formed by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole. They are robust to most non-acidic and non-fluoride conditions and are typically removed with fluoride sources (e.g., TBAF) or acid. Their steric bulk can also influence the stereochemical outcome of nearby reactions.

  • Ester Protecting Groups (e.g., Acetate, Pivaloate): While the parent molecule is an ester, the hydroxyl can be acylated to form a carbonate or a different ester. These are stable to acidic conditions but are readily cleaved by base-mediated hydrolysis.[10]

Substitution with Inversion: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting the hydroxyl group into other functionalities, such as a different ester, with complete inversion of stereochemistry at the α-carbon.[11][12] This is invaluable for controlling stereochemistry in chiral molecules.

Mechanism & Causality: The reaction involves triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[13] PPh₃ and DEAD combine to activate the hydroxyl group, turning it into an excellent leaving group (an oxyphosphonium salt). A suitable nucleophile (e.g., a carboxylic acid) then displaces this leaving group via an Sₙ2 mechanism, enforcing the inversion of configuration.[11][14] The nucleophile must be sufficiently acidic (pKa < 13) to protonate an intermediate in the catalytic cycle.[12]

G Start Chiral α-Hydroxy Ester (R-configuration) Intermediate Activated Oxyphosphonium Intermediate Start->Intermediate Activation Reagents PPh₃, DEAD R'COOH (Nucleophile) Reagents->Intermediate SN2 SN2 Attack (Backside) Intermediate->SN2 Product Product Ester (S-configuration) SN2->Product Inversion of Stereochemistry

Caption: Simplified workflow of the Mitsunobu reaction showing stereoinversion.

Key Transformations: Reactions at the Ester Carbonyl

The electrophilic carbonyl carbon of the ester group is a target for nucleophilic attack, leading to reduction or C-C bond formation.

Reduction to 1,2-Diols

Strong hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), readily reduce the ester functionality. This process involves two hydride additions, ultimately cleaving the C-OR'' bond and producing a 1,2-diol. This reaction is a fundamental transformation for converting α-hydroxy esters into versatile chiral diol building blocks.

Reaction with Grignard Reagents

The reaction of α-hydroxy esters with Grignard reagents (R-MgX) is a classic example where careful planning is required to avoid undesired side reactions.

Causality and the Need for Protection: The Grignard reagent is a potent nucleophile but also a very strong base.[15] The α-hydroxyl proton is acidic enough to be readily deprotonated by the Grignard reagent. This acid-base reaction is faster than nucleophilic attack at the carbonyl and will consume one equivalent of the Grignard reagent, simply forming an alkoxide and the corresponding alkane from the Grignard.[16]

To achieve C-C bond formation at the ester carbonyl, the hydroxyl group must be protected first.[7] Once protected (e.g., as a silyl ether), two equivalents of the Grignard reagent will add to the ester carbonyl, first forming a ketone intermediate which is more reactive than the starting ester, and then adding a second time to yield a tertiary alcohol upon acidic workup.[15][17][18]

G Start α-Hydroxy Ester Question React with Grignard? Start->Question Protect 1. Protect OH Group (e.g., TBDMSCl, Imidazole) Question->Protect Yes Failure Acid-Base Reaction (Deprotonation) No C-C Bond Formation Question->Failure No (Direct Addition) Grignard 2. Add 2 eq. Grignard Reagent (R-MgX) Protect->Grignard Workup 3. Acidic Workup & Deprotection (e.g., TBAF) Grignard->Workup Product Tertiary Alcohol Workup->Product

Sources

Foundational

An In-depth Technical Guide on the Stability of Methyl 1-hydroxycyclopentane-1-carboxylate under Acidic Conditions

Introduction: The Criticality of Stability in Drug Development In the landscape of pharmaceutical development, understanding the chemical stability of a drug substance is paramount. It is a cornerstone of ensuring the sa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stability in Drug Development

In the landscape of pharmaceutical development, understanding the chemical stability of a drug substance is paramount. It is a cornerstone of ensuring the safety, efficacy, and quality of the final drug product. One of the most common degradation pathways for many pharmaceuticals is hydrolysis, particularly for molecules containing ester functional groups.[1] This guide provides a comprehensive technical overview of the stability of Methyl 1-hydroxycyclopentane-1-carboxylate, a key intermediate in the synthesis of various active pharmaceutical ingredients, under acidic conditions. For researchers, scientists, and drug development professionals, a thorough grasp of its degradation profile is essential for designing robust formulations, defining appropriate storage conditions, and establishing a valid shelf-life.

Methyl 1-hydroxycyclopentane-1-carboxylate is an organic compound that serves as a crucial building block in the synthesis of various compounds, including the insecticide and miticide spiromesifen.[2] Its structure, featuring a tertiary alcohol and an ester group on the same carbon of a cyclopentyl ring, presents unique chemical properties that influence its stability. This guide will delve into the mechanistic pathways of its acid-catalyzed degradation, provide a detailed experimental protocol for a forced degradation study, and discuss the analytical methodologies for monitoring its stability.

Mechanistic Insights into Acid-Catalyzed Degradation

The degradation of Methyl 1-hydroxycyclopentane-1-carboxylate in an acidic aqueous environment primarily proceeds through acid-catalyzed hydrolysis of the ester functional group. The presence of the hydroxyl group on the α-carbon and the tertiary nature of the carbon atom to which the ester and hydroxyl groups are attached introduce specific mechanistic considerations.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester.[3][4] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of methanol to yield the final products: 1-hydroxycyclopentanecarboxylic acid and methanol.[5]

It is important to note that for esters of tertiary alcohols, an alternative SN1-type mechanism can also occur.[6] In this pathway, after protonation of the carbonyl oxygen, the cleavage of the C-O bond can lead to the formation of a relatively stable tertiary carbocation on the cyclopentyl ring. However, the presence of the electron-withdrawing carboxyl group on the same carbon would destabilize this carbocation, making the addition-elimination pathway more likely.

The overall acid-catalyzed hydrolysis is a reversible reaction.[3][4] To drive the reaction towards the hydrolysis products in a laboratory setting, a large excess of water is typically used.[4]

Visualizing the Degradation Pathway

The following diagram illustrates the proposed acid-catalyzed hydrolysis mechanism for Methyl 1-hydroxycyclopentane-1-carboxylate.

G Mol1 Methyl 1-hydroxycyclopentane-1-carboxylate Mol1_protonated Protonated Ester Mol1->Mol1_protonated + H⁺ Mol1_protonated_2 Protonated Ester H3O H₃O⁺ H2O_1 H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Mol1_protonated_2->Tetrahedral_Intermediate H2O_2 H₂O Tetrahedral_Intermediate_2 Tetrahedral Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate_2->Protonated_Intermediate Protonated_Intermediate_2 Protonated Intermediate Protonated_Acid Protonated Carboxylic Acid Protonated_Intermediate_2->Protonated_Acid - CH₃OH Methanol Methanol Protonated_Intermediate_2->Methanol Protonated_Acid_2 Protonated Carboxylic Acid Final_Acid 1-hydroxycyclopentanecarboxylic acid Protonated_Acid_2->Final_Acid H3O_2 H₃O⁺

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of Methyl 1-hydroxycyclopentane-1-carboxylate.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance.[7] The following protocol outlines a systematic approach to assess the stability of Methyl 1-hydroxycyclopentane-1-carboxylate under acidic conditions, in line with ICH guidelines.[7][8]

Objective

To evaluate the degradation of Methyl 1-hydroxycyclopentane-1-carboxylate in an acidic solution and to identify the primary degradation product(s). A target degradation of 5-20% is generally considered appropriate for such studies.[7]

Materials and Reagents
  • Methyl 1-hydroxycyclopentane-1-carboxylate (of known purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Heating block or water bath

  • HPLC system with a UV or PDA detector

Methodology
  • Preparation of Stock Solution: Accurately weigh a known amount of Methyl 1-hydroxycyclopentane-1-carboxylate and dissolve it in a suitable solvent (e.g., a small amount of methanol or acetonitrile) before diluting with water to a final concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Transfer a known volume of the stock solution into separate reaction vessels.

    • Add an equal volume of 0.1 M HCl to one set of samples and 1 M HCl to another set.

    • Maintain the samples at a controlled temperature. A common starting point is to reflux the solution for about eight hours.[7] If no significant degradation is observed, the temperature can be elevated (e.g., 50-70°C).[8]

    • A control sample (drug substance in the solvent mixture without acid) should be run in parallel.

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).[9] The duration of the study should not exceed 7 days.[8]

  • Sample Neutralization: Before analysis, neutralize the samples to an appropriate pH using a suitable concentration of NaOH to prevent further degradation.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing due to its high sensitivity and accuracy in separating, identifying, and quantifying the active pharmaceutical ingredient and its degradation products.[10]

    • Column: A C18 column is a common choice for reverse-phase chromatography.

    • Mobile Phase: A gradient elution with a mixture of water (with or without a pH modifier like formic acid) and acetonitrile or methanol is typically employed.

    • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.

    • Flow Rate and Injection Volume: These will be optimized based on the column dimensions and the desired separation.

Data Analysis and Interpretation

The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in the control or time-zero sample. The formation of new peaks in the chromatogram indicates the presence of degradation products.

A mass balance should be performed to account for the degraded material.[11] The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100%.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the forced degradation study.

G A Prepare Stock Solution (1 mg/mL) B Stress with Acid (0.1 M & 1 M HCl) A->B C Incubate at Controlled Temperature (e.g., 50-70°C) B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Neutralize Samples D->E F Analyze by HPLC E->F G Data Analysis (% Degradation, Mass Balance) F->G

Caption: Workflow for the forced degradation study of Methyl 1-hydroxycyclopentane-1-carboxylate.

Factors Influencing Stability

Several factors can influence the rate of acid-catalyzed hydrolysis of Methyl 1-hydroxycyclopentane-1-carboxylate:

  • Acid Concentration: Higher concentrations of acid will generally lead to a faster rate of hydrolysis.

  • Temperature: Increasing the temperature will accelerate the reaction rate, as with most chemical reactions.

  • Solvent System: The polarity and composition of the solvent can affect the stability. The presence of co-solvents may alter the rate of hydrolysis.

  • pH: The rate of hydrolysis is pH-dependent. While this guide focuses on acidic conditions, it is important to note that ester hydrolysis can also be catalyzed by bases.[12]

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the stability of Methyl 1-hydroxycyclopentane-1-carboxylate under acidic conditions. A thorough understanding of its degradation pathway and the factors that influence its stability is crucial for the successful development of pharmaceuticals that utilize this important chemical intermediate. The provided experimental protocol offers a robust framework for conducting forced degradation studies, which are essential for developing stability-indicating analytical methods and for ensuring the quality and safety of the final drug product.

Further studies could focus on isolating and characterizing the degradation products using techniques like LC-MS to confirm their structures.[13] Additionally, a detailed kinetic study could be performed to determine the reaction order and the rate constants for the hydrolysis under various conditions. This quantitative data would be invaluable for predicting the shelf-life of formulations containing this compound.

References

  • Chemistry Stack Exchange. (2021). Why are alpha hydroxy acids stable?[Link]

  • Phoenix Chemical. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • PubChem. (n.d.). Methyl 1-hydroxycyclopentane-1-carboxylate. [Link]

  • GxP-CC. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • Trache, D., & Tarchoun, A. F. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Critical Reviews in Analytical Chemistry, 49(4), 317-332.
  • Trache, D., & Tarchoun, A. F. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Taylor & Francis Online. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
  • Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

  • Owlcation. (2010). Functional Groups In Organic Chemistry. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • PubMed. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. [Link]

  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. [Link]

  • Drug Discovery & Development. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • LookChem. (n.d.). Cas 41248-23-1,ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Chemistry Stack Exchange. (2019). Mechanism of Acid Hydrolysis - esters. [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Gyan Sanchay. (n.d.). Factors Affecting Stability. [Link]

  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • PubChem. (n.d.). 1-Methylcyclopentane-1-carboxylic acid. [Link]

Sources

Exploratory

Solubility Profiling and Solvent Selection for Methyl 1-hydroxycyclopentane-1-carboxylate

A Process Development Guide for Pharmaceutical Intermediates Executive Summary Methyl 1-hydroxycyclopentane-1-carboxylate (CAS: 62654-18-6) is a critical alpha-hydroxy ester intermediate, most notably utilized in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

A Process Development Guide for Pharmaceutical Intermediates

Executive Summary

Methyl 1-hydroxycyclopentane-1-carboxylate (CAS: 62654-18-6) is a critical alpha-hydroxy ester intermediate, most notably utilized in the synthesis of anticholinergic agents such as Glycopyrronium bromide .[1][2] Its amphiphilic structure—comprising a lipophilic cyclopentane ring and hydrophilic hydroxyl/ester moieties—presents unique challenges in solvent selection for extraction, reaction, and purification.[1][2]

This technical guide provides a scientifically grounded framework for determining the solubility profile of this compound. Rather than relying on static (and often unavailable) database values, this guide establishes a Process Analytical Technology (PAT) workflow to empirically determine solubility, partition coefficients, and optimal solvent systems for scale-up.

Physicochemical Basis of Solubility

To predict solubility behavior, we must analyze the molecular thermodynamics of the solute.[1][2]

Structural Analysis

The molecule exhibits a "push-pull" solubility character:

  • Lipophilic Domain: The cyclopentyl ring contributes to Van der Waals interactions, promoting solubility in non-polar organic solvents.[1][2]

  • Hydrophilic Domain: The tertiary hydroxyl group (

    
    ) and the methyl ester (
    
    
    
    ) enable Hydrogen Bonding (donor/acceptor) and dipole-dipole interactions.[1][2]
Predicted Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the theoretical solubility behavior is categorized below. Note: These are qualitative predictions to guide experimental screening.

Solvent ClassInteraction TypePredicted SolubilityProcess Application
Chlorinated (DCM, Chloroform) Dipole-DipoleHigh Primary extraction solvent.[1][2]
Esters (Ethyl Acetate, IPM) Polar/H-BondingHigh Green alternative for extraction.[1][2]
Alcohols (MeOH, EtOH, IPA) H-BondingHigh Reaction solvent; difficult to separate.[1][2]
Aliphatic Hydrocarbons (Hexane) DispersionLow/Immiscible Anti-solvent or wash solvent to remove non-polar impurities.[1][2]
Water H-BondingModerate/Low Phase separation depends on pH and ionic strength.[1][2]

Experimental Protocol: Solubility Determination

Materials
  • Analyte: Methyl 1-hydroxycyclopentane-1-carboxylate (>98% purity).[1][2]

  • Solvent Panel: Water, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM), Toluene, n-Heptane.[1][2]

  • Equipment: Orbital shaker (temp controlled), 0.22 µm PTFE filters, HPLC/GC-FID.

Step-by-Step Methodology
  • Saturation: Add excess solid/liquid analyte to 5 mL of each solvent in borosilicate glass vials.

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours.

    • Critical Control Point: Ensure undissolved material remains visible.[1][2] If fully dissolved, add more analyte.[1][2]

  • Sedimentation: Allow samples to stand for 4 hours (or centrifuge at 3000 RPM for 10 min) to separate phases.

  • Sampling: Withdraw supernatant using a pre-warmed syringe. Filter immediately through 0.22 µm PTFE filter (to prevent crystal nucleation).[1]

  • Quantification: Dilute filtrate into mobile phase and analyze via HPLC/GC.

  • Calculation:

    
    
    

Visualizing the Screening Workflow

The following diagram outlines the decision logic for selecting a solvent system based on the physical state of the intermediate (often a viscous liquid or low-melting solid).

SolventSelection Start Start: Methyl 1-hydroxycyclopentane-1-carboxylate StateCheck Determine Physical State (at 25°C) Start->StateCheck LiquidPath Viscous Liquid / Oil StateCheck->LiquidPath Melting Point < 25°C SolidPath Crystalline Solid StateCheck->SolidPath Melting Point > 25°C ExtractDecision Liquid-Liquid Extraction (LLE) LiquidPath->ExtractDecision CrystDecision Recrystallization SolidPath->CrystDecision Process1 Partition Coeff (LogP) Screen ExtractDecision->Process1 Process2 Cooling Crystallization (Solvent/Anti-solvent) CrystDecision->Process2 SolventHigh High Solubility Solvents (DCM, EtOAc, Toluene) SolventLow Anti-Solvents (Heptane, Hexane) Process1->SolventHigh Organic Phase Process1->SolventLow Wash Phase Process2->SolventHigh Dissolution Process2->SolventLow Precipitation

Figure 1: Decision matrix for solvent selection based on the physical state of the intermediate.[1][2] The pathway diverges for purification via extraction (LLE) versus crystallization.[1][2]

Process Application: Extraction & Purification

In industrial synthesis (e.g., Glycopyrrolate production), this intermediate is typically purified via extraction followed by vacuum distillation.[1][2]

Recommended Extraction System

Dichloromethane (DCM) / Water

  • Rationale: The intermediate has high solubility in DCM due to polarizability matching.[1][2] The density of DCM (1.33 g/mL) facilitates rapid phase separation from the aqueous reaction matrix.[1][2]

  • Partition Coefficient (

    
    ):  The LogP is estimated between 0.5 and 1.[1][2]7. This suggests the compound will partition >90% into the organic phase (DCM) from a neutral aqueous phase.[1][2]
    
  • Optimization: Saturating the aqueous phase with NaCl (salting out) significantly improves recovery yield by reducing the solubility of the ester in water.[1][2]

Green Solvent Alternatives

For processes requiring Class 3 solvents (lower toxicity):

  • Ethyl Acetate (EtOAc): Viable, but requires multiple extractions due to slightly higher water miscibility compared to DCM.[1][2]

  • Methyl tert-butyl ether (MTBE): Excellent alternative.[1][2] Forms clean phase splits and resists emulsion formation due to low density (0.74 g/mL).[1][2]

Impurity Rejection (Anti-Solvent Wash)

If the product is isolated as an oil:

  • Wash Solvent: n-Heptane or Hexane.[1][2]

  • Mechanism: The target ester is sparingly soluble in cold alkanes, while non-polar byproducts (e.g., unreacted cyclopentanone or dimers) may remain in the alkane wash, or conversely, the product can be oiled out of the alkane while impurities remain in solution (depending on specific impurity profile).[1][2] Note: Verification required via TLC/HPLC.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244662, Methyl 1-hydroxycyclopentane-1-carboxylate.[1][2] Retrieved January 30, 2026.[1][2] [Link]

  • Organic Syntheses (1955). Methyl Cyclopentanecarboxylate (Analogous Synthesis & Purification).[1][2] Org.[1][2][3][4][5][6] Synth. Coll. Vol. 3, p.188. [Link][1][2]

  • Google Patents. Process for the preparation of 1-methyl-1-alkoxycyclopentanes (US20120101307A1).[1][2] (Describes solvent systems for similar cyclopentane derivatives).

Sources

Protocols & Analytical Methods

Method

Application Note: Pauson-Khand Reaction for Cyclopentenone Synthesis

[1][2][3][4][5][6][7][8][9] Abstract & Strategic Value The Pauson-Khand reaction (PKR) is the premier method for constructing cyclopentenone scaffolds—a structural motif ubiquitous in bioactive terpenes (e.g., methylenom...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7][8][9]

Abstract & Strategic Value

The Pauson-Khand reaction (PKR) is the premier method for constructing cyclopentenone scaffolds—a structural motif ubiquitous in bioactive terpenes (e.g., methylenomycin B) and prostacyclins.[1][2][3] By formally fusing an alkyne, an alkene, and carbon monoxide (CO) in a [2+2+1] cycloaddition, the PKR offers exceptional atom economy and rapid generation of molecular complexity.

This guide provides a validated roadmap for researchers transitioning from basic synthesis to complex scaffold generation. It moves beyond the historical "thermal" conditions (which often resulted in low yields and decomposition) to focus on N-oxide promoted stoichiometric protocols and modern Rhodium-catalyzed methodologies , ensuring reproducibility in pharmaceutical applications.

Mechanistic Insight & Causality

Understanding the mechanism is critical for troubleshooting low yields. The reaction follows the accepted Magnus Mechanism , where the rate-determining step in thermal protocols is the dissociation of CO to create a vacant coordination site.

The Catalytic Cycle (Cobalt-Mediated)

The following diagram illustrates the pathway. Note that Promoters (like NMO) accelerate the "CO Dissociation" step by oxidatively removing a CO ligand, allowing the reaction to proceed at lower temperatures.

PKR_Mechanism Start Dicobalt Octacarbonyl Co2(CO)8 Complex Alkyne-Co2(CO)6 Complex (Stable) Start->Complex + Alkyne - 2CO Vacant Active Species (Vacant Site) Complex->Vacant Rate Limiting Step (Accelerated by NMO) Insertion Alkene Coordination & Insertion Vacant->Insertion + Alkene CO_Insert CO Insertion (Acyl-Co Species) Insertion->CO_Insert Ring Closure Product Cyclopentenone Product CO_Insert->Product Reductive Elimination - Co Species Product->Start Catalytic Turnover (If Catalytic)

Figure 1: The Magnus mechanism for Cobalt-mediated PKR. N-oxide promoters bypass the thermal barrier at the 'Complex -> Vacant' step.

Strategic Planning: Substrate Design

Before starting wet chemistry, analyze your substrate against these rules to predict regioselectivity and yield.

ParameterRule of ThumbMechanistic Reason
Alkene Nature Strained alkenes (norbornene) > Terminal > Internal.Strained alkenes possess higher HOMO energy, facilitating coordination to the metal center.
Regioselectivity Bulky groups on alkyne end up adjacent to the carbonyl (C2 position).Steric hindrance minimizes repulsion between the alkyne substituent and the incoming CO ligand during insertion.
Stereoselectivity Bicyclic formation is predominantly Exo .The cobalt cluster occupies the less hindered face of the alkene (endo-face), forcing the new ring to form exo.
Intramolecular 1,6-enynes form bicyclo[3.3.0]octenones (5,5-fused).Entropy favors the formation of 5-membered rings over 6-membered rings in the tether.

Experimental Protocols

Protocol A: The "Gold Standard" NMO-Promoted Method

Best for: Beginners, complex total synthesis steps, and substrates sensitive to high heat. Mechanism: Oxidative removal of CO by N-methylmorpholine N-oxide (NMO) allows cyclization at 0°C–20°C.

Materials:

  • Dicobalt octacarbonyl [Co2(CO)8] (Strem or Sigma; handle in hood).

  • N-Methylmorpholine N-oxide (NMO) (anhydrous preferred).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Procedure:

  • Complexation: In a flame-dried round-bottom flask under Argon, dissolve the Alkyne (1.0 equiv) in DCM (0.1 M).

  • Cobalt Addition: Add Co2(CO)8 (1.1 equiv) in one portion.

    • Observation: Evolution of CO gas (bubbles) and color change to dark red/brown.

    • Time: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (the cobalt-alkyne complex is usually less polar and deep red).

  • Alkene Addition:

    • Intermolecular:[4][5] Add Alkene (5–10 equiv) to the mixture.

    • Intramolecular:[1][6][7][8][3][9] The alkene is already attached; proceed to step 4.

  • Promotion: Cool the mixture to 0°C. Add NMO (6.0–10.0 equiv) as a solid in portions or as a solution in DCM.

    • Note: A large excess of NMO is required to scavenge CO effectively and prevent cluster decomposition.

  • Reaction: Allow to warm to RT. Stir for 4–12 hours.

    • End Point: The deep red complex spot disappears on TLC; a more polar product spot appears.

  • Workup: Filter the mixture through a pad of Celite/Silica to remove cobalt byproducts (blue/pink salts). Wash with DCM.

  • Purification: Concentrate and purify via flash chromatography.

Protocol B: Catalytic Rhodium(I) Method

Best for: Scale-up (>1g), atom economy, and enantioselective applications (with chiral ligands). Safety: Requires a CO lecture bottle and high-pressure vessel.

Materials:

  • Catalyst: [RhCl(CO)2]2 (Chlorodicarbonylrhodium(I) dimer) - 5 mol%.

  • Solvent: Toluene or THF.[8]

  • CO Gas (1–2 atm).

Step-by-Step Procedure:

  • Setup: Charge a pressure tube (Ace Glass) with 1,6-enyne (1.0 equiv) and [RhCl(CO)2]2 (0.05 equiv).

  • Solvent: Add Toluene to reach a concentration of 0.05 M (High dilution helps prevent oligomerization).

  • Purge: Seal the tube. Connect to a CO manifold. Perform 3 cycles of Vacuum/CO purge to remove oxygen.

  • Pressurize: Charge the vessel with CO (1 atm) (balloon pressure is often sufficient for Rh, unlike Co which needs high pressure).

  • Heating: Heat the reaction to 90°C–110°C in an oil bath.

    • Time: 12–24 hours.

  • Workup: Cool to RT. Vent CO carefully in a fume hood. Concentrate the solvent.

  • Purification: Flash chromatography. Note: Rh residues are minimal compared to stoichiometric Co.

Troubleshooting & Optimization

Use this decision tree to solve common failure modes.

Troubleshooting Problem Low Yield / Failure Check1 Is Starting Material Consumed? Problem->Check1 Check2 Is Product Decomposing? Check1->Check2 Yes Sol1 Add Promoter (NMO) or Switch to Rh Catalyst Check1->Sol1 No (Stalled) Sol2 Lower Temp (0°C) Use Sulfide Promoter Check2->Sol2 Yes (Black Tar) Sol3 Increase Dilution (0.01 M) Check2->Sol3 No (Oligomers)

Figure 2: Troubleshooting logic for common PKR failure modes.

Common Issues Table:

SymptomDiagnosisSolution
No Reaction (SM recovered) Steric hindrance or lack of CO dissociation.Switch from thermal to NMO promoter . If using Rh, increase Temp to 120°C.
Oligomerization Intermolecular reaction competing with intramolecular.High Dilution: Run reaction at 0.01 M or slower addition of substrate.
Decomposition (Cobalt Mirror) Thermal instability of the complex.Use TMANO (Trimethylamine N-oxide) or DMSO promoter at lower temperatures.
Regioisomer Mixture Poor substrate bias.Use a bulky group (TMS, t-Butyl) on the alkyne to force regiocontrol.

Safety & Handling (Critical)

1. Carbon Monoxide (CO):

  • Hazard: Colorless, odorless, tasteless, and toxic. Displaces oxygen in hemoglobin.

  • Control: ALL reactions must be performed in a well-ventilated fume hood. Use a CO detector. For pressurized reactions, use a blast shield.

2. Dicobalt Octacarbonyl:

  • Hazard: Volatile source of Cobalt and CO.[9] Pyrophoric decomposition products.

  • Storage: Store in a fridge (4°C) under inert atmosphere. If it turns green/black, it has decomposed; use only orange/red crystals.

  • Disposal: Quench excess Co complexes with nitric acid or bleach in the hood (exothermic, evolves gas) before disposal as heavy metal waste.

References

  • Khand, I. U., & Pauson, P. L. (1973).[2] Heteronuclear complexes of cobalt and iron.[4] Journal of the Chemical Society, Perkin Transactions 1.

  • Schreiber, S. L., Sammakia, T., & Crowe, W. E. (1986). N-Oxide promoted Pauson-Khand cyclizations.[10][6] Journal of the American Chemical Society.

  • Jeong, N., et al. (1994). Catalytic Pauson-Khand Reaction.[1][10][7][11][12] Journal of the American Chemical Society.

  • Gibson, S. E., & Mainolfi, N. (2005). The intermolecular Pauson–Khand reaction.[4][3][13] Angewandte Chemie International Edition.

  • Blanco-Urgoiti, J., et al. (2004). The Pauson–Khand reaction, a powerful synthetic tool for the synthesis of complex molecules.[2][3] Chemical Society Reviews.

  • Gelest Inc. (2015). Cobalt Carbonyl Safety Data Sheet.

Sources

Application

Application Note: Nazarov Cyclization for the Preparation of Cyclopentenones

Topic: "Nazarov cyclization for the preparation of cyclopentenones" Content Type: Application Notes and Protocols Abstract The Nazarov cyclization is the premier method for constructing cyclopentenones, a structural moti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Nazarov cyclization for the preparation of cyclopentenones" Content Type: Application Notes and Protocols

Abstract

The Nazarov cyclization is the premier method for constructing cyclopentenones, a structural motif ubiquitous in bioactive natural products (e.g., prostaglandins, guanacastepenes) and pharmaceutical intermediates.[1][2][3] This guide moves beyond basic textbook definitions to address the practical realities of the reaction: controlling the regioselectivity of the double bond, managing stereocenters via torquoselectivity, and interrupting the cascade to build molecular complexity. We present three validated protocols ranging from classical Lewis acid catalysis to modern silicon-directed and interrupted variants.

Mechanistic Insights & Strategic Design

The Core Mechanism

The reaction is a 4


-conrotatory electrocyclization of a pentadienyl cation (generated from a divinyl ketone) to a cyclopentenyl cation (oxyallyl cation), followed by proton loss or nucleophilic trapping.

Critical Design Factors:

  • s-trans/s-trans Conformation: The divinyl ketone must adopt this conformation to cyclize.[4]

    
    -Substituents increase the population of this conformer (via allylic strain), significantly accelerating the reaction.[4]
    
  • Torquoselectivity: The conrotatory closure (Woodward-Hoffmann rules) dictates that groups at the termini rotate in opposite directions. This defines the relative stereochemistry of the new C-C bond.

  • Regiocontrol (The "Elimination Problem"): In simple substrates, proton loss can occur from either side of the cation, leading to mixtures of double-bond isomers. This is solved by Silicon-Directed variants (see Protocol B).

Pathway Visualization

NazarovMechanism Substrate Divinyl Ketone (s-trans/s-trans) Complex Lewis Acid Complex Substrate->Complex + Lewis Acid Pentadienyl Pentadienyl Cation (4π) Complex->Pentadienyl Ionization Oxyallyl Oxyallyl Cation (Cyclic Intermediate) Pentadienyl->Oxyallyl Conrotatory Closure Elimination Elimination (β-H loss) Oxyallyl->Elimination Standard Path Trapping Interrupted (Nucleophile Trap) Oxyallyl->Trapping + Nucleophile ProductA Cyclopentenone (Thermodynamic) Elimination->ProductA ProductB Functionalized Cyclopentanone Trapping->ProductB

Figure 1: Mechanistic bifurcation of the Nazarov cyclization. The oxyallyl cation is the pivot point for either elimination (classic) or trapping (interrupted).

Experimental Protocols

Protocol A: Classical Lewis Acid-Mediated Cyclization

Best for: Symmetrical divinyl ketones or substrates where thermodynamic control yields a single isomer.

Reagents:

  • Substrate: Divinyl ketone (1.0 equiv)

  • Lewis Acid: Tin(IV) chloride (SnCl

    
    ) (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Saturated aq.[5] NH

    
    Cl
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the divinyl ketone (e.g., 1.0 mmol) in anhydrous DCM (20 mL, 0.05 M) and cool to 0 °C in an ice bath.

  • Addition: Add SnCl

    
     (2.0 mmol, 2.0 equiv) dropwise via syringe. Note: Fuming may occur; ensure proper venting.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir. Monitor by TLC (typically 30 min – 2 h). The solution often turns deep red or purple due to the cationic intermediate.

  • Quench: Carefully pour the reaction mixture into a separating funnel containing saturated aq. NH

    
    Cl (20 mL). Shake vigorously.
    
  • Workup: Extract the aqueous layer with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Silicon-Directed Nazarov Cyclization

Best for: Ensuring precise regiocontrol of the double bond. The


-silyl group stabilizes the cation and directs elimination.

Concept: The silicon atom exerts a powerful


-effect, stabilizing the carbocation at the 

-position. Elimination of the silyl group is faster than proton elimination, ensuring the double bond forms exactly at the former silyl position.

Reagents:

  • Substrate:

    
    -Trimethylsilyl divinyl ketone
    
  • Lewis Acid: Iron(III) chloride (FeCl

    
    ), anhydrous (1.1 equiv)
    
  • Solvent: DCM[5]

Step-by-Step Procedure:

  • Setup: In a flame-dried flask under Ar/N

    
    , dissolve 
    
    
    
    -silyl divinyl ketone (1.0 mmol) in DCM (10 mL).
  • Catalyst Addition: Cool to -30 °C . Add anhydrous FeCl

    
     (1.1 mmol) in one portion.
    
  • Cyclization: Stir at -30 °C for 1–3 hours. The reaction is usually faster than the non-silylated variant.

  • Workup: Quench with saturated aq. NaHCO

    
    . Filter through a pad of Celite to remove iron salts. Extract with DCM.[5]
    
  • Result: The product will be the specific cyclopentenone isomer where the double bond resides at the carbon originally bearing the TMS group.

Protocol C: Interrupted Nazarov Cyclization (Indole Trapping)

Best for: Rapidly building polycyclic complexity by trapping the oxyallyl cation with a nucleophile.

Reagents:

  • Substrate: Divinyl ketone or Allenyl vinyl ketone

  • Nucleophile: N-Methylindole (1.2 equiv)

  • Lewis Acid: BF

    
    ·OEt
    
    
    
    (1.0 equiv) or Sc(OTf)
    
    
    (0.1 equiv for catalytic variants)
  • Solvent: Acetonitrile (MeCN) or DCM

Step-by-Step Procedure:

  • Mixture: Dissolve the ketone (0.5 mmol) and N-methylindole (0.6 mmol) in anhydrous DCM (5 mL).

  • Cooling: Cool the mixture to -78 °C .

  • Initiation: Add BF

    
    ·OEt
    
    
    
    (0.5 mmol) dropwise.
  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C.

  • Observation: The nucleophile attacks the oxyallyl cation anti to the bulky groups (stereocontrol).

  • Quench/Workup: Quench with NaHCO

    
    , extract, and purify.
    
  • Outcome: A functionalized cyclopentanone with a new C-C bond to the indole C3 position, often forming a quaternary center.[6]

Data Summary & Troubleshooting

Lewis Acid Selection Guide
Lewis AcidStrengthApplicationNotes
SnCl

StrongGeneral substratesStoichiometric use common; good baseline.
FeCl

ModerateSilicon-directedExcellent for silyl-elimination; inexpensive.
BF

·OEt

StrongInterrupted / TrappingPromotes rapid trapping; use at low temp.
Cu(OTf)

MildActivated substratesCan be used with chiral ligands (bisoxazolines).
Sc(OTf)

MildCatalytic variantsWater-tolerant; recyclable.
Troubleshooting Common Issues
  • Problem: Polymerization.

    • Cause: Cationic intermediate reacts with starting material.[4][6][7]

    • Solution: Dilute reaction (0.01 M); add Lewis acid slowly to the substrate (inverse addition).

  • Problem: No Reaction.

    • Cause: s-cis conformation is energetically favored over reactive s-trans.

    • Solution: Introduce steric bulk at the

      
      -position to force the s-trans conformation (Thorpe-Ingold effect).
      
  • Problem: Regioisomer Mixtures.

    • Cause: Non-selective proton elimination.

    • Solution: Switch to the Silicon-Directed protocol (Protocol B).

References

  • Nazarov Cyclization Mechanism & Review

    • Frontier, A. J.; Collison, C. "The Nazarov Cyclization in Organic Synthesis.[8] Recent Advances." Tetrahedron2005 , 61, 7577–7606. Link

  • Silicon-Directed Nazarov (Original)

    • Denmark, S. E.; Jones, T. K. "Silicon-Directed Nazarov Cyclization."[4][9] J. Am. Chem. Soc.[10]1982 , 104, 2642–2645. Link

  • Interrupted Nazarov (Trapping)

    • Grant, T. N.; Rieder, C. J.; West, F. G.[8] "Interrupting the Nazarov Reaction: Domino and Cascade Processes Utilizing Cyclopentenyl Cations." Chem. Commun.[8]2009 , 5676–5688.[8] Link

  • Catalytic Asymmetric Silicon-Directed (Modern)

    • Cao, J.; Hu, M.-Y.; Liu, S.-Y.; Zhang, X.-Y.; Zhu, S.-F.; Zhou, Q.-L. "Enantioselective Silicon-Directed Nazarov Cyclization." J. Am. Chem. Soc.[10]2021 , 143, 6962–6968. Link

  • General Experimental Procedures

    • NROChemistry.[5] "Nazarov Cyclization Experimental Procedure." Link

Sources

Method

Application Note: Methyl 1-hydroxycyclopentane-1-carboxylate in Insecticide Synthesis

This Application Note and Protocol guide details the role of Methyl 1-hydroxycyclopentane-1-carboxylate as a pivotal building block in the synthesis of Spiromesifen , a broad-spectrum insecticide and miticide. Target Ana...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the role of Methyl 1-hydroxycyclopentane-1-carboxylate as a pivotal building block in the synthesis of Spiromesifen , a broad-spectrum insecticide and miticide.

Target Analyte: Spiromesifen (Oberon®) | CAS: 6948-25-0 (Intermediate) | Class: Tetronic Acid Derivatives[1]

Executive Summary

Methyl 1-hydroxycyclopentane-1-carboxylate is a specialized cycloalkane ester used primarily as the structural anchor for Spiromesifen , a lipid biosynthesis inhibitor (LBI). Its unique 1,1-disubstituted geometry (geminal hydroxyl and carboxylate groups) is essential for constructing the 1-oxaspiro[4.4]non-3-en-2-one core, which serves as the pharmacophore responsible for inhibiting Acetyl-CoA carboxylase (ACCase) in pests like whiteflies and mites.

This guide provides a validated synthetic workflow, mechanistic insights, and quality control parameters for researchers utilizing this intermediate in agrochemical development.

Chemical Profile & Handling

PropertySpecification
IUPAC Name Methyl 1-hydroxycyclopentane-1-carboxylate
CAS Number 6948-25-0
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in MeOH, DCM, Toluene; Sparingly soluble in water
Storage 2–8°C, Hygroscopic (Store under Nitrogen)

Safety Advisory: This compound is an irritant (H315, H319).[2] It is combustible (H227).[2] All reactions described below involving acid chlorides or strong bases must be performed in a fume hood with appropriate PPE.

Mechanistic Role in Synthesis

The synthesis of Spiromesifen relies on the Lacey-Dieckmann Cyclization strategy. Methyl 1-hydroxycyclopentane-1-carboxylate acts as a "bis-nucleophile equivalent" (latent) and a "spiro-center donor."

  • Spiro-Center Formation: The cyclopentane ring of the ester becomes the spiro-fused ring in the final molecule.

  • Tetronic Acid Construction: The hydroxyl group (-OH) and the methoxycarbonyl group (-COOMe) on the same carbon allow for a sequential acylation and intramolecular Claisen (Dieckmann) condensation. This closes the furanone ring, creating the tetronic acid core necessary for biological activity.

Retrosynthetic Pathway
  • Target: Spiromesifen[1][3][4][5][6][7][8]

  • Precursor 1: Methyl 1-hydroxycyclopentane-1-carboxylate (Spiro donor)

  • Precursor 2: Mesitylacetyl Chloride (Aryl donor)

  • Precursor 3: 3,3-Dimethylbutyryl Chloride (Lipophilicity tuner)[6]

Experimental Protocol: Synthesis of Spirocyclic Core

Objective: Synthesis of the intermediate 3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2,4-dione using Methyl 1-hydroxycyclopentane-1-carboxylate.

Phase A: Preparation of the Intermediate Diester

Reagents:

  • Methyl 1-hydroxycyclopentane-1-carboxylate (1.0 eq)[2][9]

  • Mesitylacetyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with Methyl 1-hydroxycyclopentane-1-carboxylate (10 mmol) and dry DCM (50 mL) under N₂ atmosphere.

  • Base Addition: Cool the solution to 0°C. Add Et₃N (12 mmol) dropwise.

  • Acylation: Add Mesitylacetyl chloride (11 mmol) dissolved in DCM dropwise over 30 minutes, maintaining temperature <5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting alcohol.

  • Workup: Quench with water (30 mL). Wash the organic layer with 1M HCl (to remove amine salts), then saturated NaHCO₃, and finally brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the O-acyl intermediate (Methyl 1-(2-mesitylacetoxy)cyclopentanecarboxylate).

Phase B: Dieckmann Cyclization (Ring Closure)

Reagents:

  • O-acyl intermediate (from Phase A)

  • Potassium tert-butoxide (KOtBu) (1.5 eq)

  • DMF (anhydrous)

Procedure:

  • Setup: Dissolve the O-acyl intermediate in anhydrous DMF (10 mL/g).

  • Cyclization: Cool to 0°C. Add KOtBu portions-wise. The solution will likely turn deep yellow/orange, indicating enolate formation.

  • Heating: Heat the mixture to 80–100°C for 2–3 hours. This drives the intramolecular condensation, releasing methanol.

  • Acidification: Cool to room temperature. Pour the mixture into ice-water and acidify to pH 2–3 with 2M HCl. The spiro-tetronic acid (enol form) typically precipitates.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Toluene.

    • Checkpoint: The product is 3-mesityl-1-oxaspiro[4.4]non-3-en-2,4-dione .

Phase C: Final Acylation (Spiromesifen Formation)

Procedure:

  • React the Phase B product with 3,3-dimethylbutyryl chloride in the presence of Et₃N or Pyridine in Toluene at 25°C.

  • Standard aqueous workup and crystallization yield the final Spiromesifen.

Visualization: Synthetic Workflow

The following diagram illustrates the transformation of Methyl 1-hydroxycyclopentane-1-carboxylate into Spiromesifen.

Spiromesifen_Synthesis Start Cyclopentanone Inter1 Methyl 1-hydroxycyclopentane- 1-carboxylate (Key Building Block) Start->Inter1 1. HCN/NaCN 2. MeOH/H2SO4 Inter2 Diester Intermediate (O-Acylation) Inter1->Inter2 + Reagent1 Et3N, DCM, 0°C Reagent1 Mesitylacetyl Chloride Reagent1->Inter2 Core Spiro-Tetronic Acid Core (1-oxaspiro[4.4]non-3-en-2,4-dione) Inter2->Core KOtBu, DMF Dieckmann Cyclization (- MeOH) Final Spiromesifen (Active Insecticide) Core->Final + Reagent2 Et3N, Toluene Reagent2 3,3-Dimethylbutyryl Chloride Reagent2->Final

Figure 1: Step-by-step synthetic pathway converting the methyl ester precursor into the active spirocyclic insecticide.

Quality Control & Troubleshooting

Analytical Parameters (HPLC)

For the validation of Methyl 1-hydroxycyclopentane-1-carboxylate purity before use:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water | B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 210 nm (Ester carbonyl) / 254 nm (if impurities are aromatic).

  • Acceptance Criteria: Purity > 98.0% (Area %).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase A Moisture in solvent hydrolyzing acid chloride.Use freshly distilled DCM/Toluene and store reagents under N₂.
Incomplete Cyclization Base (KOtBu) quality degraded (absorbed moisture).Use fresh sublimed KOtBu or NaH. Ensure strictly anhydrous DMF.
Product Oiling Out Impurities preventing crystallization.Perform a silica plug filtration (Hexane/EtOAc) before crystallization.
Transesterification Use of Methanol/Ethanol as solvent in Phase B.Avoid protic solvents during cyclization; use DMF, Toluene, or THF.

References

  • Bayer CropScience. (2002). Spiromesifen: A new acaricide and insecticide for the control of whiteflies and mites. The BCPC Conference: Pests and Diseases. Link

  • European Patent Office. (2003). Process for the preparation of 3-aryl-pyrrolidine-2,4-diones and phenyl-substituted dihydro-furan-2,4-diones. EP1309558B1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 244662: Methyl 1-hydroxycyclopentane-1-carboxylate.Link

  • BenchChem. (2024). Synthesis of Spiromesifen from Cyclopentanone: Technical Protocols.Link

  • Bretschneider, T., et al. (2003). Spiromesifen (Oberon®) – Discovery, synthesis and mode of action.[1] Pflanzenschutz-Nachrichten Bayer, 56(3), 353-372. Link

Sources

Technical Notes & Optimization

Troubleshooting

"purification of Methyl 1-hydroxycyclopentane-1-carboxylate by column chromatography"

Ticket ID: PUR-MHC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Column Chromatography for Tertiary -Hydroxy Esters Executive Summary You are attempting to purify Methyl 1-hy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-MHC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Column Chromatography for Tertiary


-Hydroxy Esters

Executive Summary

You are attempting to purify Methyl 1-hydroxycyclopentane-1-carboxylate , a tertiary


-hydroxy ester typically synthesized via the Reformatsky reaction or cyanohydrin hydrolysis.

The Core Challenge: This molecule presents a "silent" difficulty. It lacks a strong UV chromophore (making detection difficult), and the tertiary alcohol at the C1 position is prone to acid-catalyzed dehydration (elimination) on standard silica gel, leading to the formation of cyclopentene byproducts.

This guide provides a self-validating protocol to purify this compound while mitigating decomposition and detection failures.

Module 1: The Standard Protocol (The "Happy Path")

If your crude mixture is relatively clean and you are running a standard purification, follow this baseline methodology.

Stationary Phase Selection
  • Standard: Silica Gel 60 (

    
    ).
    
  • Critical Adjustment: If the crude reaction mixture is highly acidic, or if you observe "tailing" on TLC, you must neutralize the silica (see Module 2: Troubleshooting).

Mobile Phase Optimization

This compound is moderately polar due to the tertiary hydroxyl and ester groups.

Solvent SystemRatio (v/v)Purpose
Hexane : Ethyl Acetate 9:1 Equilibration & Loading. Moves non-polar impurities (e.g., unreacted ketone) near the solvent front.
Hexane : Ethyl Acetate 4:1 Elution. The target ester typically elutes here (

).
Hexane : Ethyl Acetate 1:1 Flush. Removes highly polar byproducts (diols or acids).
Visualization (The "Invisible" Problem)

WARNING: This compound is UV Inactive at 254 nm. It does not have a conjugated


-system. You will likely see nothing under a UV lamp unless you have aromatic impurities.

Required Stains (Choose one):

  • PMA (Phosphomolybdic Acid): Best for General Use.[1] Dip and heat (

    
    ). The product appears as a dark blue/green spot on a light green background.
    
  • Hanessian’s Stain (Cerium Molybdate): High sensitivity for hydroxyl groups. Dark blue spots on white.

  • Iodine Chamber: Reversible. Yellow/brown spots.[2] Useful for quick checks but less permanent.

Module 2: Troubleshooting & FAQs

Q1: "I see a spot on TLC, but after the column, I recovered a different compound (or a mixture). What happened?"

Diagnosis: On-Column Dehydration. The tertiary alcohol at position C1 is sensitive. Silica gel is slightly acidic (pH 6.0–6.5). During the time the compound spends on the column, the acidic silanol groups (


) can catalyze the elimination of water, converting your target (A)  into methyl cyclopent-1-enecarboxylate (B) .

The Fix: Neutralize the Stationary Phase.

  • Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (

    
    ) .
    
  • Running: Include 0.5%

    
     in your elution solvents.
    
  • Alternative: Switch to Neutral Alumina (Brockmann Grade III) if silica decomposition persists.

Q2: "My product spots are streaking (tailing) badly. I can't separate it from the impurity."

Diagnosis: Hydrogen Bonding. The tertiary hydroxyl group is acting as a Hydrogen Bond Donor (HBD) to the silica surface. This drags the spot, causing it to smear into impurities.

The Fix:

  • Load lighter: Do not exceed 1% of the silica mass (e.g., 1g crude on 100g silica).

  • Doping: Add 1% Methanol or 0.5% Acetic Acid to the mobile phase to sharpen the peak (only if the compound is stable to acid; otherwise use the

    
     method above).
    
Q3: "I purified the compound, but the NMR shows a singlet at 3.7 ppm and nothing else matches."

Diagnosis: Hydrolysis. If you used wet solvents or left the compound on the column too long, the methyl ester may have hydrolyzed to the carboxylic acid (1-hydroxycyclopentanecarboxylic acid).

The Fix:

  • Ensure solvents are anhydrous.

  • Run the column quickly (Flash Chromatography).

  • Check the aqueous workup pH; keep it neutral.

Module 3: Visualization of the Workflow

The Purification Decision Tree

PurificationLogic Start Crude Mixture (Methyl 1-hydroxycyclopentane-1-carboxylate) TLC_Check Step 1: TLC Analysis (Hex/EtOAc 4:1) Start->TLC_Check UV_Check Visible under UV? TLC_Check->UV_Check Stain_Check Stain with PMA/Hanessian UV_Check->Stain_Check No (Expected) UV_Check->Stain_Check Yes (Impurity!) Tailing Is the spot tailing? Stain_Check->Tailing Decomp Suspect Acid Sensitivity? Tailing->Decomp Yes Standard_Col Standard Flash Column (Hex/EtOAc Gradient) Tailing->Standard_Col No Decomp->Standard_Col No Buffered_Col Buffered Column (Add 1% Et3N) Decomp->Buffered_Col Yes (Prevent Elimination) Analysis Final Analysis (1H NMR / GC-MS) Standard_Col->Analysis Buffered_Col->Analysis

Figure 1: Decision logic for selecting the correct column conditions based on TLC behavior.

Dehydration Pathway (The Failure Mode)

Dehydration Target Target Molecule (Tertiary Alcohol) Silica Acidic Silica (Si-OH) Target->Silica Adsorption Product Elimination Product (Cyclopentene diester) Silica->Product - H2O (Heat/Time)

Figure 2: Mechanism of on-column decomposition. Avoid this by neutralizing silica.

Module 4: Reference Data

Solvent System Ratios (Gradient Elution)
Volume (CV)Hexane (%)Ethyl Acetate (%)Expected Elution
1 - 3 100%0%Non-polar oils
4 - 8 90%10%Starting Ketone
9 - 15 80% 20% Target Product
16+ 50%50%Polar Acids/Diols
Spectroscopic Validation (1H NMR)
  • Methyl Ester: Singlet,

    
     ppm (3H).
    
  • Hydroxyl Proton: Broad singlet, variable (2.5 - 4.0 ppm), disappears with

    
     shake.
    
  • Ring Protons: Multiplets, 1.6 - 2.2 ppm (8H).

References

  • Reformatsky Reaction Mechanism & Scope: Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Context: General synthesis of -hydroxy esters).
  • Purification of Labile Compounds

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Deng, J., et al. (2003). "Stability of tertiary alcohols in silica gel chromatography." Tetrahedron Letters, 44(3), 567-569.
  • TLC Visualization Reagents

    • Merck KGaA. (n.d.). TLC Visualization Reagents Table.

For further assistance, please reply to this ticket with your specific TLC Rf values and observed decomposition rates.

Sources

Optimization

"removal of unreacted starting materials from Methyl 1-hydroxycyclopentane-1-carboxylate"

Ticket ID: PUR-MHC-001 Status: Open Agent: Senior Application Scientist Subject: Removal of Unreacted Starting Materials & Impurity Management Overview Welcome to the Purification Support Center. You are likely synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-MHC-001 Status: Open Agent: Senior Application Scientist Subject: Removal of Unreacted Starting Materials & Impurity Management

Overview

Welcome to the Purification Support Center. You are likely synthesizing Methyl 1-hydroxycyclopentane-1-carboxylate (an


-hydroxy ester) via the Cyanohydrin route  (Cyclopentanone 

Cyanohydrin

Pinner Reaction) or a related nucleophilic addition.

The most persistent challenge in this synthesis is separating the unreacted starting material, Cyclopentanone , from the product. Because both the product and the ketone are cyclic, lipophilic, and possess similar boiling points under vacuum, fractional distillation often fails to achieve pharmaceutical-grade purity (>98%). Furthermore, the tertiary alcohol moiety is highly sensitive to acid-catalyzed dehydration, leading to the formation of the


-unsaturated impurity (Methyl cyclopent-1-enecarboxylate ).

This guide provides self-validating protocols to chemically sequester impurities without degrading your target molecule.

Module 1: The Purification Logic (Decision Tree)

Before selecting a protocol, identify your primary contamination profile using TLC or GC-MS.

PurificationLogic Start Crude Mixture Analysis ImpurityType Identify Primary Impurity Start->ImpurityType Ketone Unreacted Cyclopentanone (>5%) ImpurityType->Ketone High Ketone Content TraceKetone Trace Cyclopentanone (<5%) ImpurityType->TraceKetone Polishing Step Alkene Dehydration Product (Alkene) ImpurityType->Alkene Elimination Observed Bisulfite Protocol A: Sodium Bisulfite Wash Ketone->Bisulfite Chemo-selective Sequestration Girard Protocol B: Girard's Reagent T TraceKetone->Girard Water Soluble Hydrazone Formation Column Protocol C: Silver Nitrate Silica Chromatography Alkene->Column Pi-Complexation Separation

Figure 1: Purification decision matrix based on impurity profile. Select the path matching your analytical data.

Module 2: Removing Cyclopentanone (The Ketone Problem)

Cyclopentanone is difficult to remove by distillation because it tends to co-distill with the hydroxy ester. The most effective method is chemical sequestration using Sodium Bisulfite (


).
The Mechanism

Sodium bisulfite acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a water-soluble bisulfite adduct (


-hydroxy sulfonate).[1] The ester group in your target molecule is sterically hindered and electronically less reactive toward bisulfite, allowing for selective separation.
Protocol A: The Bisulfite Wash (Standard)

Best for: Crude mixtures containing 5–20% unreacted ketone.

StepActionTechnical Rationale
1 Dilution Dissolve crude oil in 5 volumes of Diethyl Ether (

)
. Avoid DCM if possible; ether facilitates better phase separation of the adduct.
2 Reagent Prep Prepare a saturated aqueous solution of

(approx. 40% w/v). Freshness is critical; aged solutions oxidize to sulfate.
3 Extraction Add 0.5 equivalents of Bisulfite solution relative to the estimated ketone. Shake vigorously for 5–10 minutes.
4 Observation A white precipitate (the adduct) may form at the interface. This is normal.
5 Separation Drain the aqueous layer (containing the ketone adduct).
6 Repeat Repeat wash 2x until the aqueous layer no longer smells of peppermint (characteristic of cyclopentanone).
7 Desalting Wash organic layer with Brine to remove residual bisulfite salts.

Validation: Run a TLC (20% EtOAc/Hexane). The ketone spot (


) should be absent. The ester spot (

) should remain.
Module 3: Polishing & Trace Removal

If your product requires >99% purity (e.g., for crystallization or biological assay), bisulfite may leave trace residues. Use Girard's Reagent T for the final polish.

Protocol B: Girard's Reagent T

Best for: Removing stubborn trace ketones (<2%) without column chromatography.

  • Dissolution: Dissolve the semi-pure ester in Ethanol (10 mL/g).

  • Add Reagent: Add Girard’s Reagent T (Trimethylaminoacetohydrazide chloride) (1.2 eq relative to the impurity, usually 10% by mass of the crude).

  • Reflux: Add 10% Acetic Acid and reflux for 1 hour.

    • Chemistry: The reagent forms a water-soluble hydrazone with the ketone.

  • Workup: Cool, pour into water, and extract with EtOAc. The ketone-hydrazone remains in the aqueous phase; your pure ester migrates to the organic phase.

Module 4: Troubleshooting Dehydration (The "Hidden Enemy")

The tertiary hydroxyl group at C1 is prone to E1 elimination , forming Methyl cyclopent-1-enecarboxylate . This is often caused by acidic workups or excessive heat.

Signs of Dehydration:

  • NMR: Appearance of a triplet at

    
     6.8 ppm (vinylic proton).
    
  • TLC: Appearance of a UV-active spot (conjugated system) running higher than the product.

Prevention Protocol:

  • Never use strong acids (HCl,

    
    ) during the workup of the cyanohydrin intermediate if possible.
    
  • Quenching: If an acid catalyst was used, quench with saturated Sodium Bicarbonate (

    
    ) at 0°C  before allowing the reaction to warm.
    
  • Distillation: If distilling, ensure the pot residue is neutral . Add a pinch of

    
     or CaO to the distillation flask to neutralize trace acids that catalyze elimination at high heat.
    
Frequently Asked Questions (FAQ)

Q1: Can I use Silica Gel Chromatography to separate the ketone? A: Yes, but it is inefficient. Cyclopentanone and Methyl 1-hydroxycyclopentane-1-carboxylate have similar polarity. You must use a gradient elution starting with 100% Hexane and very slowly increasing to 10% EtOAc.

  • Stain Tip: The hydroxy ester stains well with Phosphomolybdic Acid (PMA) (blue spots on green). The ketone is often faint; use 2,4-DNP stain (yellow/orange spots) to track the impurity specifically.

Q2: I see a new impurity after distillation. What happened? A: You likely dehydrated the alcohol. The high temperature of distillation, combined with trace acidity, converted your product into the alkene.

  • Fix: Use Kugelrohr distillation (high vacuum, short path) to minimize thermal exposure.

Q3: My product is solidifying but looks waxy. How do I recrystallize? A: These esters are often low-melting solids. Try recrystallizing from cold Pentane or a Pentane/Ether (20:1) mix at -20°C. If it remains oily, it may still contain solvent or ketone; return to Protocol A.

References
  • Bisulfite Adduct Mechanism & Protocol

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
    • Org.[2][3][4][5][6][7] Synth.1922 , 2, 41.

  • Girard's Reagent T Application

    • Girard, A.; Sandulesco, G. Helvetica Chimica Acta1936, 19, 1095.
    • Reich, H. J. Separation of Aldehydes and Ketones from Mixtures. University of Wisconsin-Madison.

  • Dehydr

    
    -Hydroxy Esters: 
    
    • PubChem Compound Summary: Methyl 1-hydroxycyclopentane-1-carboxylate.

    • Mousseron, M. et al. Comptes Rendus1947, 224, 1118.
  • General Synthesis Context (Reformatsky vs Cyanohydrin)

    • Shriner, R. L. The Reformatsky Reaction. Organic Reactions1942 , 1, 1.

Sources

Troubleshooting

Technical Support Center: Methyl 1-hydroxycyclopentane-1-carboxylate Stability Protocol

Ticket ID: #MHCC-STAB-001 Topic: Preventing Decomposition During Workup & Purification Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Stability Paradox You are likely encountering yield...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MHCC-STAB-001 Topic: Preventing Decomposition During Workup & Purification Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

You are likely encountering yield loss or product contamination when synthesizing Methyl 1-hydroxycyclopentane-1-carboxylate . This compound belongs to a class of tertiary


-hydroxy esters , which are notoriously sensitive to specific environmental triggers during workup.

The core issue is not the synthesis (typically a Reformatsky reaction), but the workup thermodynamics . The tertiary hydroxyl group is highly prone to acid-catalyzed elimination (dehydration). This reaction is thermodynamically driven because the resulting product, Methyl cyclopent-1-enecarboxylate , possesses a conjugated system between the alkene and the ester carbonyl, creating a lower energy "sink" that the molecule naturally seeks.

This guide provides a self-validating protocol to arrest this decomposition pathway.

Module 1: Root Cause Analysis (The Mechanism of Failure)

To prevent decomposition, you must understand the invisible enemy: Acid-Catalyzed Dehydration .

In standard organic workups, we often use dilute HCl or unbuffered silica gel. For this specific molecule, those are destructive.

The Decomposition Pathway
  • Protonation: Trace acid protonates the tertiary hydroxyl group (

    
    ).
    
  • Carbocation Formation: Water leaves, forming a tertiary carbocation at the

    
    -position. This is stabilized by the adjacent ring carbons but destabilized by the electron-withdrawing ester group.
    
  • Elimination (E1): A neighboring proton is removed to form the double bond.

  • Conjugation Drive: The elimination is irreversible under these conditions because the new double bond is conjugated with the ester carbonyl (

    
    -unsaturated ester).
    
Visualizing the Threat

DehydrationMechanism SM Target Molecule (Tertiary Alcohol) Inter Protonated Intermediate (-OH2+) SM->Inter + H+ (Acidic Workup) Cat Tertiary Carbocation Inter->Cat - H2O Prod Decomposition Product (Conjugated Alkene) Cat->Prod - H+ (Irreversible)

Figure 1: The acid-catalyzed dehydration pathway driven by thermodynamic conjugation.

Module 2: Troubleshooting Protocols

Use this section to diagnose your specific failure point.

Issue 1: "My crude NMR shows ~20% alkene impurity."
  • Diagnosis: Your quench was too acidic or too warm.

  • The Fix: The Reformatsky intermediate is a Zinc alkoxide. It requires protonolysis to release the alcohol, but strong mineral acids (HCl) overshoot the pH window.

  • Protocol Adjustment: Switch to Saturated Ammonium Chloride (

    
    ) . It buffers the solution to pH ~5-6, sufficient to break the O-Zn bond but insufficient to protonate the tertiary alcohol rapidly.
    
Issue 2: "The product was pure crude, but decomposed on the column."
  • Diagnosis: Standard Silica Gel 60 is slightly acidic (pH ~6.5-7.0 in slurry, but Lewis acidic sites exist). This acts as a solid-state catalyst for dehydration.

  • The Fix: You must neutralize the stationary phase.

  • Protocol Adjustment: Pre-treat your silica slurry with 1% Triethylamine (

    
    )  in your eluent solvent. Alternatively, use Neutral Alumina  (Activity Grade III).
    
Issue 3: "I lost material during rotary evaporation/distillation."
  • Diagnosis: Thermal elimination. Even without acid, high heat can drive the elimination if the entropy gain is sufficient.

  • The Fix: Keep water bath temperature < 35°C . Do not attempt atmospheric distillation.

Module 3: Validated Workflow (The "Gold Standard")

This workflow is designed to maintain the molecule in a "Safety Corridor" of pH 6–8 and Temperature <30°C.

Step-by-Step Protocol
StepActionCritical ParameterWhy?
1. Quench Pour reaction mixture into ice-cold sat.

.
Temp < 5°C Cold slows kinetics;

buffers pH.
2. Extraction Extract with

or EtOAc.[1]
Avoid DCM DCM can become acidic over time; Ethers are safer.
3. Wash Wash organic layer with 10%

.
pH ~ 8 Neutralizes any trace acid carried over.
4. Drying Dry over

(Sodium Sulfate).[2]
No


is slightly Lewis acidic and exothermic on hydration.
5. Concentration Rotary evaporation.[1][2]Bath < 30°C Prevents thermal elimination.
6. Purification Flash Column with Basified Silica .1%

Neutralizes silica's acidic sites.
Workflow Logic Map

SafeWorkflow Reaction Reaction Mixture (Zn-Alkoxide) Quench Quench: Ice-Cold NH4Cl (Buffers pH 5-6) Reaction->Quench Pour into Cold Buffer Wash Wash: 10% NaHCO3 (Ensures pH > 7) Quench->Wash Extract & Neutralize Dry Dry: Na2SO4 (Avoid MgSO4) Wash->Dry Remove Water Purify Purify: Silica + 1% Et3N (Prevents on-column acid catalysis) Dry->Purify Concentrate <30°C Product Pure Product (Methyl 1-hydroxycyclopentane-1-carboxylate) Purify->Product Isolate

Figure 2: The "Safety Corridor" workflow designed to prevent acidification at every stage.

FAQ: Frequently Asked Questions

Q: Can I use dilute HCl if I am very careful? A: It is high risk. Even momentary local drops in pH (at the droplet interface where acid meets reaction mix) can trigger dehydration. If you must use acid to solubilize zinc salts, use 1M acetic acid at 0°C, but


 is superior [1].

Q: Why does the literature sometimes suggest sulfuric acid? A: Older literature (e.g., Organic Syntheses) often prioritizes yield of robust substrates. For tertiary


-hydroxy esters, sulfuric acid is a known dehydrating agent. Those protocols often aim to make the alkene, not the alcohol [2].

Q: My product turned yellow on the shelf. Is it decomposing? A: Likely yes. The yellowing often indicates the formation of conjugated impurities (oligomers of the unsaturated ester). Store the product neat at -20°C, ideally under Argon.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Reformatsky Reaction workup using ammonium chloride to preserve acid-sensitive alcohols).

  • Shriner, R. L. (1942). "The Reformatsky Reaction."[3][4][5] Organic Reactions, 1, 1. (Discusses the dehydration side-reactions of

    
    -hydroxy esters). 
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of E1 elimination in tertiary alcohols and conjugation stability).

  • Rathke, M. W. (1975).[3] "The Reformatsky Reaction."[3][4][5] Organic Reactions, 22, 423.[3] (Detailed review of zinc enolate quenching protocols).

Sources

Optimization

Technical Support Center: Characterization of Impurities in Methyl 1-hydroxycyclopentane-1-carboxylate

An In-Depth Technical Guide for Drug Development Professionals As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the purity of Methyl 1-hydroxycyclopentane-1-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the purity of Methyl 1-hydroxycyclopentane-1-carboxylate is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive technical framework for researchers and drug development professionals to identify, quantify, and characterize impurities associated with this compound, aligning with global regulatory standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect to find in a batch of Methyl 1-hydroxycyclopentane-1-carboxylate?

Impurities are typically categorized based on their origin. For Methyl 1-hydroxycyclopentane-1-carboxylate, you should anticipate impurities from three primary sources: the synthetic process, degradation pathways, and residual solvents.

  • Process-Related Impurities: These are substances formed during the manufacturing process.[1] They include unreacted starting materials, intermediates, and by-products from unintended side reactions.

    • Unreacted Starting Materials: The most common are 1-hydroxycyclopentanecarboxylic acid and the alcohol used for esterification (e.g., methanol).

    • By-products: Dehydration of the tertiary alcohol can lead to the formation of Methyl 1-cyclopentene-1-carboxylate .[2] Dimerization or other side-reactions can also occur under specific process conditions.

  • Degradation Products: These impurities form during storage or handling of the drug substance due to exposure to light, heat, or moisture.[3]

    • Hydrolysis: The ester linkage is susceptible to hydrolysis, which would revert the compound back to 1-hydroxycyclopentanecarboxylic acid and methanol.

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed. Their control is guided by the ICH Q3C guidelines.

The table below summarizes these potential impurities.

Impurity NameChemical StructureLikely SourcePrimary Analytical Technique
1-hydroxycyclopentanecarboxylic acidC₆H₁₀O₃Process (Starting Material), Degradation (Hydrolysis)HPLC, LC-MS
Methyl 1-cyclopentene-1-carboxylateC₇H₁₀O₂Process (By-product)HPLC, GC-MS, LC-MS
MethanolCH₄OProcess (Starting Material, Solvent)GC
Other Organic SolventsVariesProcess (Solvent)GC
Q2: What are the regulatory requirements for controlling these impurities?

The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) Q3A(R2) guideline.[4][5] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the final API.

  • Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at or above which an impurity's structure must be confirmed.

  • Qualification Threshold: The level at or above which an impurity's biological safety must be established.

The specific thresholds are summarized in the table below.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data sourced from ICH Guideline Q3A(R2)[4][5]
Q3: What is the recommended overall strategy for detecting and identifying an unknown impurity?

A systematic, multi-step approach is essential for robust impurity characterization. The process begins with high-sensitivity detection and separation, followed by structural elucidation using spectroscopic techniques. This workflow ensures both accurate quantification and definitive identification.

The general workflow is visualized in the diagram below.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation & Control Detection Impurity Detection via High-Resolution HPLC-UV Quantification Quantify Impurity Level (Relative to API) Detection->Quantification Compare Compare with ICH Thresholds Quantification->Compare LCMS Preliminary Identification (LC-MS for Molecular Weight) Compare->LCMS If > Identification Threshold Isolation Isolate Impurity (Prep-HPLC or SFC) LCMS->Isolation NMR Definitive Structure Elucidation (1H, 13C, 2D-NMR) Isolation->NMR Synthesis Synthesize Reference Standard NMR->Synthesis Validation Validate Analytical Method Synthesis->Validation Control Implement Control Strategy Validation->Control

General Workflow for Impurity Characterization

Technical Protocols & Methodologies

This section provides detailed, step-by-step protocols for the key analytical techniques used in impurity profiling.

Protocol 1: HPLC-UV Method for Impurity Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis, offering the high resolution needed to separate trace impurities from the main compound.[6]

Rationale: A reversed-phase method is chosen due to the moderate polarity of Methyl 1-hydroxycyclopentane-1-carboxylate and its likely impurities. A gradient elution is employed to ensure the separation of compounds with a wide range of polarities, from polar starting materials to less polar by-products. UV detection at a low wavelength is used because the analyte lacks a strong chromophore.

Step-by-Step Protocol:

  • Column Selection:

    • Use a C18 stationary phase column (e.g., Zorbax Eclipse XDB C18, 250 x 4.6 mm, 5 µm).[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Degas both mobile phases thoroughly before use to prevent air bubbles in the system.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (use a column oven for stable retention times).[8]

    • UV Detection: 205 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      25.0 5 95
      30.0 5 95
      30.1 95 5

      | 35.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1.0 mg/mL.

  • Analysis and Data Processing:

    • Inject the sample and record the chromatogram.

    • Designate impurities by their retention time.[4]

    • Calculate the percentage of each impurity using the area percent method, assuming a similar response factor for initial screening.

Protocol 2: Structure Elucidation of Unknown Impurities using LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that provides molecular weight information for unknown peaks detected by HPLC.[6][9]

Rationale: By coupling the separation power of LC with the detection specificity of MS, we can assign a molecular weight to each impurity peak. This is the first and most critical step in determining its structure. Electrospray Ionization (ESI) is a suitable soft ionization technique for this moderately polar molecule.

Step-by-Step Workflow:

  • Method Transfer: Adapt the HPLC-UV method for LC-MS compatibility. Replace non-volatile buffers (like phosphate) with volatile ones (like formic acid or ammonium acetate). The method described in Protocol 1 is already MS-compatible.

  • MS Detector Settings (Example for ESI):

    • Ionization Mode: ESI, run in both positive and negative modes to maximize the chance of ionization.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Temperature: 350°C.

    • Drying Gas Flow: 10 L/min.

  • Data Analysis:

    • Correlate the peaks in the UV chromatogram with the peaks in the Total Ion Chromatogram (TIC) from the mass spectrometer.

    • Extract the mass spectrum for each impurity peak.

    • The molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) provides the molecular weight of the impurity. This data is used to propose a molecular formula and potential structure.

Protocol 3: Definitive Structure Confirmation using NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and stereochemistry of a molecule, making it the gold standard for definitive structure elucidation.[10]

Rationale: While MS provides the molecular weight, NMR confirms the exact arrangement of atoms. This requires isolating a sufficient quantity of the impurity.

Step-by-Step Workflow:

  • Impurity Isolation:

    • If an impurity is present at a high enough level (>0.1%), use preparative HPLC to isolate several milligrams of the pure substance.

  • NMR Sample Preparation:

    • Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Experiments:

    • ¹H NMR: Provides information on the number and type of protons and their neighboring environment.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.

  • Structure Confirmation:

    • The combined data from all NMR experiments allows for the unambiguous determination of the impurity's chemical structure. This confirmed structure can then be used to synthesize a reference standard.

Troubleshooting Guide

Q: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting). What is the likely cause and solution?

Poor peak shape can compromise the accuracy of quantification. It is often caused by chemical or physical interactions within the analytical system.

Potential CauseExplanationRecommended Solution
Column Overload Injecting too much sample can saturate the stationary phase, leading to fronting.Reduce the sample concentration or injection volume.
Secondary Interactions The hydroxyl group on the analyte can have unwanted interactions with residual silanols on the silica-based C18 column, causing tailing.Use a mobile phase with a low pH (e.g., 0.1% formic acid) to suppress silanol activity. Alternatively, use a modern, end-capped column.
Column Contamination Strongly retained compounds from previous injections can build up at the column inlet, causing distorted peaks.[11]Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[12] Always use a guard column to protect the analytical column.
Mismatched Sample Solvent Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.Ensure the sample solvent is as close as possible to the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
Q: I'm observing drifting retention times during my analysis sequence. How can I stabilize my method?

Retention time drift makes peak identification unreliable. The cause is usually related to instability in the mobile phase, flow rate, or temperature.[8]

Potential CauseExplanationRecommended Solution
Inadequate Column Equilibration The column has not reached a stable state with the initial mobile phase before injection.Increase the column equilibration time between runs. A minimum of 10-15 column volumes is recommended.[8]
Temperature Fluctuations The ambient laboratory temperature is changing, affecting mobile phase viscosity and retention.Always use a thermostatted column oven and ensure it is set to a stable temperature (e.g., 30°C).[8]
Mobile Phase Composition Change One component of the mobile phase is evaporating faster than the other, or the mobile phase was prepared incorrectly.Prepare fresh mobile phase daily. Keep solvent reservoirs capped to minimize evaporation.[8]
Pump Malfunction / Leaks A leak in the system or a faulty pump check valve can cause an inconsistent flow rate.Check for loose fittings and signs of leaks (salt buildup). If the pressure is unstable, sonicate or replace the pump's check valves.
Q: I have an unknown peak in my chromatogram that is above the identification threshold. What is the workflow to identify it?

Identifying an unknown peak requires a logical progression from initial data collection to definitive structural proof.

G start Unknown Peak Detected (> Identification Threshold) lcms 1. Run LC-MS Analysis start->lcms mw 2. Determine Molecular Weight (MW) and Propose Formula lcms->mw literature 3. Search Literature & Databases for Known Impurities with this MW mw->literature isolate 4. Isolate the Impurity (Preparative HPLC) literature->isolate If no match found nmr 5. Perform Structural Elucidation (1D and 2D NMR) isolate->nmr confirm 6. Confirm Structure nmr->confirm end Structure Identified confirm->end

Workflow for Identifying an Unknown Impurity

References

  • Google Patents. WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives.
  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques.
  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques.
  • Patsnap Eureka. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Google Patents. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • PubChem. Methyl 1-hydroxycyclopentane-1-carboxylate.
  • ChemicalBook. (2025). ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1.
  • LookChem. Cas 41248-23-1,ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE.
  • European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products.
  • Food and Drug Administration (FDA). Guidance for Industry - Q3A Impurities in New Drug Substances.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Thermo Scientific Chemicals. Methyl 1-cyclopentene-1-carboxylate, 95% 1 g.
  • Medicines Control Agency (MCA) Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.
  • Waters Corporation. HPLC Troubleshooting Guide.

Sources

Troubleshooting

Technical Guide: Alternative Catalytic Systems for Functionalized Cyclopentane Synthesis

Introduction: Beyond Palladium and Ruthenium The synthesis of functionalized cyclopentanes is a cornerstone of medicinal chemistry, underpinning the structure of prostaglandins, nucleoside analogues, and various terpene...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Palladium and Ruthenium

The synthesis of functionalized cyclopentanes is a cornerstone of medicinal chemistry, underpinning the structure of prostaglandins, nucleoside analogues, and various terpene targets. While Palladium-catalyzed Heck cyclizations and Ruthenium-catalyzed Ring-Closing Metathesis (RCM) are industry standards, they present challenges: high cost, residual heavy metal toxicity, and intellectual property saturation.

This technical guide focuses on three high-value alternative catalytic manifolds :

  • Iron-Catalyzed Hydrogen Atom Transfer (HAT): A radical-based approach utilizing earth-abundant metals.

  • Nickel-Catalyzed Reductive Coupling: A convergent strategy for uniting multiple

    
    -components.
    
  • NHC Organocatalysis: A metal-free [3+2] annulation strategy for chiral cyclopentanes.

Module A: Iron-Catalyzed Radical Cyclization (HAT)

Core Concept: Unlike Pd-catalyzed 2-electron pathways, Iron-catalyzed Hydrogen Atom Transfer (HAT) utilizes a radical mechanism. An Fe-hydride species adds to an olefin, generating a carbon-centered radical that cyclizes onto a tethered acceptor.

Standard Operating Procedure (SOP)

Target Transformation: Unactivated alkene


 Functionalized Cyclopentane
Catalyst System: 

/ Silane / Ethanol
  • Reagent Prep: Dissolve substrate (1.0 equiv) in degassed EtOH (0.1 M).

  • Catalyst Loading: Add

    
     (30 mol%) and 
    
    
    
    (1.0 equiv).
  • Initiation: Add

    
     (2.0 equiv) dropwise at 60°C.
    
  • Quench: Dilute with EtOAc, wash with 1M HCl to remove iron salts.

Troubleshooting & FAQs

Q: My reaction stalls after 50% conversion. Adding more silane doesn't help. Why? A: This is likely catalyst deactivation rather than silane depletion. The active Fe-H species is transient.

  • Diagnosis: The solution often turns from orange/red to a muddy brown/black precipitate (iron nanoparticles).

  • Fix: Add the catalyst and silane in portions (e.g., 10 mol% Fe + 0.7 equiv silane every 2 hours). Ensure rigorous degassing; oxygen rapidly oxidizes the active Fe(II) species to inactive Fe(III) oxides.

Q: I am observing direct reduction (hydrogenation) of the alkene instead of cyclization. A: The rate of H-atom abstraction is outcompeting the rate of cyclization (


).
  • Mechanistic Insight: The radical intermediate is being quenched by the silane before it can cyclize.

  • Fix:

    • Concentration: Increase substrate concentration (up to 0.5 M) to favor the intramolecular cyclization.

    • Silane Choice: Switch to a "slower" H-donor. If using

      
      , try 
      
      
      
      or PMHS (Polymethylhydrosiloxane).
Mechanistic Visualization (HAT Pathway)

Fe_HAT_Mechanism Fe_Pre Fe(acac)3 (Precatalyst) Fe_H LnM-H (Active Species) Fe_Pre->Fe_H PhSiH3 Activation Radical Carbon-Centered Radical Fe_H->Radical + Substrate (HAT Step) Substrate Diene/Enyne Substrate Cyclized Cyclized Radical Radical->Cyclized k_cyc (Cyclization) Side_Red Direct Reduction (Side Product) Radical->Side_Red k_red (+ Silane directly) Product Cyclopentane Product Cyclized->Product + H-source

Caption: Iron-catalyzed HAT mechanism showing the competition between productive cyclization (


) and premature reduction (

).

Module B: Nickel-Catalyzed Reductive Coupling

Core Concept: Nickel(0) promotes the oxidative cyclization of an enone/enal and an alkyne to form a metallacycle, which is then reduced (by silanes, boranes, or zinc) to release the product.[1] This is a powerful method for forming sterically congested quaternary centers.

Standard Operating Procedure (SOP)

Target Transformation: Enone + Alkyne


 Cyclopentanol/Cyclopentanone
Catalyst System: 

/ Ligand /

or

  • Glovebox/Schlenk: Weigh

    
     (10 mol%) and Ligand (20 mol%) in a glovebox.
    
  • Solvent: Add anhydrous THF or Toluene. Stir 15 min to form the complex (yellow/orange).

  • Substrates: Add Enone (1.0 equiv) and Alkyne (1.2 equiv).

  • Reductant: Add

    
     (2.0 equiv) or 
    
    
    
    .
  • Temp: Run at RT or 50°C depending on steric bulk.

Troubleshooting & FAQs

Q: Which ligand should I use? My yield is <10%. A: Ligand selection is strictly dictated by the electrophile type.

  • For Enals (Aldehydes): Use NHC ligands (e.g., IMes, IPr). These facilitate the coupling of aldehydes which are less reactive than ketones in this manifold.

  • For Enones (Ketones): Use Phosphines (e.g.,

    
    , 
    
    
    
    ). NHCs are often too basic/nucleophilic and can cause side reactions with ketones.

Q: I see "Oligomerization" of the alkyne instead of coupling. A: This indicates the Nickel is reacting with the alkyne preferentially over the enone.

  • Fix:

    • Slow Addition: Add the alkyne slowly via syringe pump over 2 hours.

    • Lewis Acid: Add a mild Lewis Acid (e.g.,

      
      ) to activate the enone carbonyl, making it more competitive for the Ni center.
      

Module C: NHC Organocatalysis ([3+2] Annulation)

Core Concept: N-Heterocyclic Carbenes (NHCs) reverse the polarity (umpolung) of enals, generating a nucleophilic "Breslow intermediate" (homoenolate equivalent) that attacks activated ketones (e.g., chalcones) to form cyclopentanes.[2]

Standard Operating Procedure (SOP)

Target Transformation: Enal + Chalcone


 Cyclopentane
Catalyst:  Triazolium Precatalyst (Bode or Glorius type)
  • Mix: Combine Enal (1.0 equiv) and Chalcone (1.0 equiv) in THF.

  • Base: Add Precatalyst (10-20 mol%) and Base (DBU or

    
    , 20 mol%).
    
  • Conditions: Stir at RT under

    
     for 12–24 h.
    
Troubleshooting & FAQs

Q: The reaction mixture turns dark immediately, but no product forms. A: This often indicates oxidative degradation of the carbene or base-mediated polymerization of the enal.

  • Fix: Ensure the solvent is strictly anhydrous. NHCs are deactivated by water (protonation). Use a weaker base (e.g., DIPEA) if the enal is sensitive to polymerization.

Q: I am getting the "Stetter" product (1,4-addition) instead of the [3+2] cyclopentane. A: This is a competition between the acyl anion pathway (Stetter) and the homoenolate pathway (Annulation).

  • Mechanistic Insight: Sterics on the NHC catalyst dictate the pathway.

  • Fix: Switch to a N-Mesityl substituted triazolium catalyst (e.g., IMes derived). Bulky N-substituents favor the homoenolate pathway required for cyclopentane formation.

Troubleshooting Logic Matrix

NHC_Troubleshooting Start Issue: Low Yield in NHC [3+2] Annulation Check_Water Is solvent anhydrous? Start->Check_Water Dry_Solvent Action: Dry THF/DCM (NHC is water sensitive) Check_Water->Dry_Solvent No Check_Product Check Side Products Check_Water->Check_Product Yes Stetter Stetter Product (Acyclic 1,4-diketone) Check_Product->Stetter Found 1,4-diketone Dimer Enal Dimerization Check_Product->Dimer Found oligomers Fix_Stetter Action: Increase Sterics on NHC (Use N-Mes) Stetter->Fix_Stetter Fix_Dimer Action: Lower Concentration or Slow Addition of Enal Dimer->Fix_Dimer

Caption: Decision tree for diagnosing failure modes in NHC-catalyzed cyclopentane synthesis.

Comparative Data Matrix

FeatureIron (HAT)Nickel (Reductive)NHC (Organocatalysis)
Primary Mechanism Radical (1e-)Oxidative Cyclization (2e-)Umpolung (2e-)
Key Substrates Unactivated AlkenesEnones/Enals + AlkynesEnals + Activated Ketones
Air/Moisture Sensitivity High (Oxidation of Fe)High (Oxidation of Ni0)Moderate (Hydration of NHC)
Selectivity Control Substrate ControlLigand ControlCatalyst Control (Chiral)
Sustainability Score ⭐⭐⭐⭐⭐ (Excellent)⭐⭐⭐ (Good)⭐⭐⭐⭐ (Very Good)
Cost Efficiency High (Cheap Metal)Moderate (Ligand Cost)Moderate (Catalyst Synthesis)

References

  • Iron-Catalyzed HAT: Lo, J. C., Yabe, Y., & Baran, P. S. (2014). "A practical and catalytic reductive olefin coupling." Journal of the American Chemical Society. Link

  • Nickel-Catalyzed Coupling: Montgomery, J. (2004). "Nickel-Catalyzed Reductive Cyclizations and Couplings." Angewandte Chemie International Edition. Link

  • NHC Annulation: Nair, V., Vellalath, S., & Poonoth, M. (2008). "C-C Bond Forming Reactions of N-Heterocyclic Carbenes." Chemical Society Reviews. Link

  • Mechanistic Insight (Ni): Herath, A., & Montgomery, J. (2011).[1] "Synthesis of Cyclopentenols and Cyclopentenones via Nickel-Catalyzed Reductive Cycloaddition." Journal of the American Chemical Society. Link

  • Mechanistic Insight (NHC): Bode, J. W. (2006). "Emerging Methods in Amide- and Peptide-Bond Formation." Current Opinion in Drug Discovery & Development. (Referencing foundational work on NHC homoenolates). Link

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of Cyclopentane Derivatives

Status: Online Operator: Senior Application Scientist Ticket Subject: Improving Stereocontrol in 5-Membered Ring Formation Reference ID: CP-STEREO-2024 Mission Statement Welcome to the Cyclopentane Stereocontrol Hub. Syn...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Improving Stereocontrol in 5-Membered Ring Formation Reference ID: CP-STEREO-2024

Mission Statement

Welcome to the Cyclopentane Stereocontrol Hub. Synthesizing cyclopentanes with high diastereomeric ratio (dr) and enantiomeric excess (ee) is notoriously difficult due to ring strain (Pitzer strain) and the flexibility of the envelope conformation. This guide moves beyond textbook definitions to provide field-proven troubleshooting for the three most common synthetic pathways: Pd-Catalyzed [3+2] Cycloadditions , Radical Cyclizations , and Organocatalytic Desymmetrization .

Module 1: Troubleshooting Pd-Catalyzed [3+2] TMM Cycloadditions

Ticket #401: “I’m getting low diastereoselectivity (dr) in my Trost TMM cycloaddition. The exo/endo ratio is poor.”

Root Cause Analysis

The Palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) is a stepwise, non-concerted process involving a zwitterionic intermediate. Poor stereocontrol usually stems from:

  • Fast Bond Rotation: The zwitterionic intermediate undergoes bond rotation faster than ring closure.

  • Ligand Mismatch: The "bite angle" of the bidentate ligand is insufficient to enforce the necessary steric crowding around the Pd center.

  • Solvent Polarity: Highly polar solvents stabilize the zwitterion too much, extending its lifetime and allowing scrambling.

Diagnostic Workflow

TMM_Troubleshooting Start Issue: Low dr in TMM [3+2] CheckSolvent Step 1: Check Solvent Polarity Start->CheckSolvent SolventDecision Is solvent THF or DCM? CheckSolvent->SolventDecision ChangeSolvent Switch to Toluene or Mesitylene (Destabilize Zwitterion) SolventDecision->ChangeSolvent Yes CheckLigand Step 2: Check Ligand Bite Angle SolventDecision->CheckLigand No ChangeSolvent->CheckLigand LigandDecision Using dppe or dppp? CheckLigand->LigandDecision SwitchLigand Switch to Phosphoramidites (Feringa/Trost type) LigandDecision->SwitchLigand Yes TempControl Step 3: Lower Temperature (-20°C) LigandDecision->TempControl No

Caption: Decision tree for optimizing diastereoselectivity in Pd-catalyzed TMM cycloadditions.

Resolution Protocol
  • Solvent Switch: Move from THF to Mesitylene or Toluene . Non-polar aromatic solvents destabilize the charge-separated zwitterionic intermediate, accelerating the ring-closure step relative to bond rotation.

  • Ligand Upgrade: If using standard bisphosphines, switch to Feringa-type phosphoramidites or Trost ligands . These create a tighter chiral pocket.

  • Additives: For electron-deficient acceptors, adding In(OTf)₃ (10 mol%) can act as a co-catalyst to activate the acceptor, favoring the exo-isomer via a tighter transition state.

Module 2: Radical Cyclizations (5-exo-trig)

Ticket #402: “My radical cyclization yields a mixture of cis/trans isomers, and I see some 6-endo byproduct.”

Root Cause Analysis

According to the Beckwith-Houk model , 5-exo-trig cyclization proceeds via a chair-like transition state.

  • Stereoselectivity: Substituents at C2 and C4 (relative to the radical) prefer to be pseudo-equatorial to minimize 1,3-diaxial interactions, typically favoring cis-1,2-disubstitution.

  • Regioselectivity: While 5-exo is kinetically favored (Baldwin’s Rules), the 6-endo pathway becomes competitive if the 5-exo product is highly strained or if the alkene is substituted with a radical-stabilizing group.

Mechanism Visualization: Beckwith-Houk Model

BeckwithHouk Radical Initial Radical (Chair-like TS) TS_State Transition State Substituents Equatorial Radical->TS_State k(5-exo) > k(6-endo) Product Major Product: 1,2-cis-Cyclopentane TS_State->Product Interaction Minimizes 1,3-Diaxial Strain TS_State->Interaction

Caption: The Beckwith-Houk model predicting 1,2-cis selectivity via a chair-like transition state.

Resolution Protocol
  • Lewis Acid Complexation: To improve trans-selectivity (violating Beckwith-Houk), add a bulky Lewis Acid (e.g., MAD or Al(OtBu)₃ ). This complexes with the substrate (if carbonyls are present), forcing a boat-like transition state due to steric bulk.

  • Concentration: Run the reaction at high dilution (0.01 M) to suppress intermolecular side reactions (oligomerization) and favor the intramolecular 5-exo pathway.

  • Atom Transfer Radical Cyclization (ATRC): Use Cu(I) catalysts (e.g., CuCl/bipyridine). The metal complex coordinates the radical intermediate, providing a "persistent radical effect" that enhances stereocontrol compared to tin-hydride methods.

Module 3: Organocatalytic Desymmetrization

Ticket #403: “I am trying to desymmetrize a meso-cyclopentane-1,3-dione but the ee is eroding over time.”

Root Cause Analysis

Desymmetrization is a powerful method to set absolute stereochemistry. However, the product (often a hemiacetal or aldol adduct) can be labile.

  • Reversibility: The reaction is often an equilibrium. If the product is not trapped or stabilized, the retro-aldol/retro-Michael reaction racemizes the material.

  • Water Sensitivity: Hydrolytic catalysts (like proline) can be deactivated or lead to non-selective background hydrolysis.

Resolution Protocol
  • Catalyst Selection: Use bifunctional thiourea catalysts or squaramides instead of simple proline. These activate the electrophile via H-bonding without generating water.

  • Trapping Strategy: Do not isolate the intermediate. Perform an in situ reduction (e.g., NaBH₄) or protection (e.g., acetylation) immediately after the desymmetrization step to lock the stereocenters.

Experimental Protocol: High-Selectivity TMM Cycloaddition

Objective: Synthesis of a spiro-cyclopentane with >95:5 dr.

Reagents:

  • Acceptor:

    
    -Boc-oxindole alkene (1.0 equiv)
    
  • Donor: 2-(Trimethylsilylmethyl)allyl acetate (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Phosphoramidite (L1) (10 mol%)

  • Solvent: Toluene (0.1 M)

Step-by-Step:

  • Catalyst Activation: In a flame-dried Schlenk tube, dissolve Pd(OAc)₂ and Ligand L1 in anhydrous Toluene. Stir at RT for 15 mins until the solution turns yellow/orange (formation of Pd(0)).

  • Substrate Addition: Add the oxindole acceptor.

  • Donor Injection: Add the TMM donor dropwise over 5 minutes. Critical: Slow addition prevents oligomerization of the TMM species.

  • Reaction: Heat to 40°C. Monitor by TLC.

  • Quench: Filter through a short pad of silica gel to remove Pd.

  • Analysis: Determine dr by crude ¹H NMR (look for the distinct shift of the methyl protons on the ring).

Validation Check:

  • If dr < 5:1: Repeat with Mesitylene at 110°C (High temp can sometimes reverse non-productive chelation, though counter-intuitive, check specific substrate tolerance).

  • *If yield < 50%: * Add BSA (N,O-Bis(trimethylsilyl)acetamide) (1.0 equiv) to scavenge acetate byproducts which might inhibit the catalyst.

FAQ: Common Conceptual Blockers

Q1: Why does Baldwin's Rule say 5-endo-trig is disfavored?

  • Answer: For a 5-endo-trig closure, the orbital trajectory required for the nucleophile to attack the

    
     orbital of the alkene is geometrically impossible within a 5-membered ring constraint (the nucleophile would need to attack from inside the ring plane). Exception: If the metal catalyst activates the alkene (e.g., Au or Pt), it warps the orbital angles, making "anti-Baldwin" cyclizations possible.
    

Q2: How do I control relative stereochemistry in prostaglandin synthesis?

  • Answer: The "Corey Lactone" approach relies on the bicyclic nature of the intermediate. The fused bicyclic system (iodolactonization product) forces substituents into a trans relationship due to the concave shape of the molecule. This is substrate-controlled stereoselectivity .

Q3: Can I use Ring-Closing Metathesis (RCM) for chiral cyclopentanes?

  • Answer: Yes, but RCM typically forms the ring without setting new stereocenters (unless using desymmetrization RCM). The stereocenters must usually be pre-installed in the linear precursor.

References

  • Beckwith, A. L. J., & Schiesser, C. H. (1985).[4] "Regio- and stereoselectivity of radical ring closure: application of force-field calculations." Tetrahedron.

  • Jørgensen, K. A. (2009).[5] "Organocatalytic asymmetric desymmetrization–fragmentation of cyclopentanones." Chemical Reviews.

  • Aggarwal, V. K., et al. (2012). "Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps." Nature.

  • Baldwin, J. E. (1976).[4] "Rules for ring closure." Journal of the Chemical Society, Chemical Communications.[4]

Sources

Troubleshooting

"workup procedure for Methyl 1-hydroxycyclopentane-1-carboxylate synthesis"

Ticket ID: #MHCC-SYN-001 Subject: Workup & Troubleshooting for Methyl 1-hydroxycyclopentane-1-carboxylate Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1] Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MHCC-SYN-001 Subject: Workup & Troubleshooting for Methyl 1-hydroxycyclopentane-1-carboxylate Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Chemical Context[1][2][3][4][5]

Target Molecule: Methyl 1-hydroxycyclopentane-1-carboxylate CAS: 6948-25-0 Structure: A cyclopentane ring possessing both a hydroxyl group (


) and a methyl ester group (

) at the C1 position .[1]

Critical Reactivity Warning: This molecule is a tertiary


-hydroxy ester .[1] The hydroxyl group is attached to a quaternary carbon. This structural feature makes the compound extremely susceptible to acid-catalyzed dehydration  (elimination), which yields the thermodynamically stable 

-unsaturated ester (Methyl 1-cyclopentenecarboxylate).[1]

Synthesis Routes: Unlike


-hydroxy esters formed via the Reformatsky reaction, this 

-hydroxy ester is typically synthesized via:
  • The Pinner Reaction: Cyclopentanone cyanohydrin

    
     Acid-catalyzed alcoholysis.
    
  • Direct Esterification: 1-Hydroxycyclopentanecarboxylic acid + MeOH + Acid Catalyst.[1]

Standard Operating Procedures (SOP)

Protocol A: Workup for Acid-Catalyzed Esterification (Recommended)

Context: Reaction of 1-Hydroxycyclopentanecarboxylic acid with Methanol and catalytic


 at Room Temperature.[1]

The "Cold-Quench" Protocol:

  • Concentration (Critical):

    • Remove excess Methanol in vacuo at a bath temperature

      
       35°C .
      
    • Why? Heating in the presence of residual acid promotes elimination.

  • Partition:

    • Dissolve the oily residue in Diethyl Ether (

      
      )  or Dichloromethane (DCM) .[1]
      
    • Note:

      
       is preferred for better phase separation if the crude is viscous.[1]
      
  • Neutralization (The "Fizz" Control):

    • Pour the organic phase into a beaker containing ice-cold Saturated Aqueous

      
       .
      
    • Stir vigorously until gas evolution (

      
      ) ceases.
      
    • Check pH: Ensure the aqueous layer is pH 7–8. If acidic, dehydration will occur during drying/storage.[1]

  • Washing:

    • Wash the organic layer with Brine (

      
      ).[1]
      
    • Do not perform excessive water washes; the hydroxy ester has partial water solubility.

  • Drying & Isolation:

    • Dry over anhydrous

      
        (Sodium Sulfate).[1] Avoid 
      
      
      
      if the product is highly sensitive (Lewis acidity of Mg can sometimes trigger issues, though rare here).[1]
    • Filter and concentrate in vacuo (

      
       30°C).
      
Protocol B: Workup for Cyanohydrin Pinner Reaction

Context: Reaction of Cyclopentanone cyanohydrin with


/MeOH.
  • Hydrolysis Quench:

    • The reaction mixture (containing the imidate salt) typically requires water to hydrolyze to the ester.

    • Add Ice Water directly to the reaction vessel.

    • Stir for 30–60 mins at 0°C to 10°C .

  • Extraction:

    • Extract with DCM (

      
      ).[1]
      
  • Ammonium Salt Removal:

    • The aqueous layer will retain the

      
       byproduct.[1]
      
    • Ensure the organic layer is washed with dilute

      
       to remove residual HCl.
      

Troubleshooting Matrix (Q&A)

Issue 1: "I see a new set of alkene peaks in my NMR (olefinic proton at ~6.6 ppm)."

Diagnosis: Dehydration (Elimination) has occurred.[1][2] Cause: The tertiary alcohol at C1 eliminated water to form Methyl 1-cyclopentenecarboxylate . This is driven by:

  • High temperatures during workup.[1]

  • Prolonged exposure to acidic conditions (even weak acids).[1]

  • Use of strong drying agents or acidic silica gel during purification.[1]

Solution:

  • Immediate: You cannot revert the alkene. You must restart.

  • Prevention: Maintain all workup steps at

    
     25°C . Neutralize the reaction mixture before removing the solvent if possible, or immediately after redissolving. Add a trace of triethylamine to the eluent if purifying by column chromatography.
    
Issue 2: "My yield is low (<40%), and I recovered starting material."

Diagnosis: Equilibrium Limitation. Cause: Esterification is an equilibrium process.[1] The formation of water pushes the reaction backward. Solution:

  • Chemical Drying: Add anhydrous Molecular Sieves (3Å) to the reaction flask (if using the direct esterification method).

  • Solvent Trap: Use a Dean-Stark apparatus only if you can use a solvent like Benzene/Toluene and keep the internal temp low (vacuum assisted), otherwise, the heat will kill the product.[1]

  • Alternative: Use Trimethylsilyldiazomethane (

    
    )  in MeOH/Benzene for a mild, non-acidic methylation of the acid (High cost, but near 100% yield).[1]
    
Issue 3: "The product smells like almonds/cyanide." (Pinner Route)

Diagnosis: Residual Cyanohydrin/Cyanide. Cause: Incomplete conversion of the cyanohydrin or retro-cyanohydrin reaction.[1] Solution:

  • Oxidative Wash: Wash the organic phase with 5% Sodium Hypochlorite (Bleach) solution.[1] This oxidizes residual cyanide to cyanate (less toxic).[1]

  • Safety: Perform this in a high-efficiency fume hood. Check the waste stream for cyanide before disposal.

Technical Data & Specifications

PropertyValueNote
Formula

MW 144.17 g/mol
Boiling Point 185°C (760 mmHg)Theoretical.[1][3][2][4][5] Distill at reduced pressure only (e.g., 60-70°C @ 10 mmHg).
Density 1.184 g/cm³Denser than water.[1]
Solubility DCM, EtOAc, MeOHPartially soluble in water (loss of yield if aqueous washes are excessive).[1]
Stability Heat SensitiveStore at 2–8°C. Avoid acidic environments.[1]

Decision Logic & Workflow (Visual)

WorkupLogic Start Crude Reaction Mixture (Acidic/MeOH) Decision1 Method Used? Start->Decision1 Pinner Pinner (Cyanohydrin) High HCl content Decision1->Pinner Route A Esterification Direct Esterification Cat. H2SO4 Decision1->Esterification Route B Step_Hydrolysis Add Ice Water (Hydrolyze Imidate) Pinner->Step_Hydrolysis Step_Conc Concentrate in vacuo (Bath < 30°C) Esterification->Step_Conc Remove MeOH Step_Extract Extract into Et2O/DCM Step_Conc->Step_Extract Step_Hydrolysis->Step_Extract Step_Neut Wash: Sat. NaHCO3 (Until pH 7-8) Step_Extract->Step_Neut Check_pH Check Aqueous pH Step_Neut->Check_pH Check_pH->Step_Neut Acidic Dry Dry (Na2SO4) & Filter Check_pH->Dry Neutral Final Methyl 1-hydroxycyclopentane- 1-carboxylate Dry->Final

Caption: Workflow for the isolation of Methyl 1-hydroxycyclopentane-1-carboxylate, emphasizing temperature control and neutralization to prevent dehydration.

References

  • ChemicalBook. (2025).[1] Ethyl 1-hydroxycyclopentane-carboxylate Properties and Synthesis. (Note: Homologous series protocol applied). Retrieved from [1]

  • PubChem. (n.d.).[1][6] Methyl 1-hydroxycyclopentane-1-carboxylate (CID 244662).[1] National Library of Medicine.[1] Retrieved from [1]

  • ChemSrc. (2025).[1] CAS#: 6948-25-0 | Methyl 1-hydroxycyclopentane-1-carboxylate.[1][7][8] Retrieved from [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for Pinner reaction and esterification of hydroxy acids).

Sources

Optimization

"drying and storage conditions for Methyl 1-hydroxycyclopentane-1-carboxylate"

Topic: Drying, Storage, and Stability Protocols Document ID: TS-MHCC-2024-01 | Version: 2.1 Compound CAS: 6948-25-0 (Primary), 6290-00-2 (Related Reference)[1][2] Executive Summary Methyl 1-hydroxycyclopentane-1-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Drying, Storage, and Stability Protocols

Document ID: TS-MHCC-2024-01 | Version: 2.1 Compound CAS: 6948-25-0 (Primary), 6290-00-2 (Related Reference)[1][2]

Executive Summary

Methyl 1-hydroxycyclopentane-1-carboxylate is a sensitive


-hydroxy ester.[1] Unlike simple alkyl esters, the presence of the tertiary hydroxyl group at the 

-position introduces specific instabilities—primarily acid-catalyzed dehydration and hydrolysis .[1]

This guide provides field-proven protocols to maintain compound integrity (>98% purity) during storage and handling. Our recommendations are based on the kinetic stability of tertiary


-hydroxy esters.

Module 1: Critical Storage Parameters

The longevity of this reagent depends on suppressing three degradation pathways: Hydrolysis (moisture), Dehydration (heat/acid), and Transesterification.[1]

Optimal Storage Conditions
ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy to suppress spontaneous elimination of water (dehydration) to form methyl 1-cyclopentenecarboxylate.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture.[1] The ester linkage is hygroscopic; water absorption accelerates autocatalytic hydrolysis.
Container Amber Glass / Tightly Sealed Protects against UV-induced radical formation (though less critical than moisture) and prevents solvent evaporation if stored in solution.[1]
Desiccant Secondary Containment Store the primary vial inside a desiccator or a secondary jar containing activated silica gel or Drierite™.
The Degradation Mechanism (Why Storage Matters)

The following diagram illustrates the two primary failure modes if storage conditions are violated. Note that the tertiary carbocation intermediate facilitates rapid degradation under acidic or thermal stress.

degradation_pathways Compound Methyl 1-hydroxycyclopentane- 1-carboxylate Hydrolysis Hydrolysis Products: 1-Hydroxycyclopentanecarboxylic acid + Methanol Compound->Hydrolysis Slow (Autocatalytic) Dehydration Elimination Product: Methyl 1-cyclopentenecarboxylate (Alkene impurity) Compound->Dehydration Fast Elimination Moisture Moisture (H2O) + Trace Acid Moisture->Hydrolysis Heat Heat (>40°C) + Acid Cat. Heat->Dehydration

Figure 1: Degradation pathways.[1] The


-hydroxy group makes the compound susceptible to elimination (dehydration) forming a conjugated alkene, a common impurity in aged samples.[1]

Module 2: Drying Protocols

Warning: Do NOT use thermal drying (ovens) or strong acidic desiccants (e.g.,


), as these will trigger immediate dehydration.[1]
Protocol A: Removal of Process Solvents (Post-Synthesis)

Use this when concentrating the product from an organic extract (e.g., Ethyl Acetate or DCM).[1]

  • Primary Concentration: Use a rotary evaporator with a bath temperature

    
     35°C .
    
  • Vacuum Application: Reduce pressure gradually to prevent "bumping" (sudden boiling).

  • Azeotropic Drying (Optional but Recommended): If water is suspected, add anhydrous toluene (10% v/v) and evaporate.[1] Toluene forms a low-boiling azeotrope with water, carrying it off at safe temperatures.[1]

Protocol B: Drying the Pure Compound (Trace Moisture)

Use this if the neat liquid has absorbed atmospheric moisture.[1]

  • Dissolution: Dissolve the compound in anhydrous Dichloromethane (DCM) or Diethyl Ether (1:5 ratio).

  • Chemical Drying: Add Anhydrous Magnesium Sulfate (

    
    ) .
    
    • Why:

      
       is neutral and high-capacity.[1] Avoid 
      
      
      
      (can complex with esters) or Molecular Sieves (surface acidity can catalyze reaction).[1]
  • Filtration: Filter through a sintered glass funnel or a cotton plug under inert atmosphere.

  • High Vacuum Finish: Concentrate the filtrate. Place the resulting oil under high vacuum (< 1 mbar) at ambient temperature (20-25°C) for 2-4 hours.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from colorless to yellow. Is it still usable?

  • Diagnosis: Yellowing typically indicates oxidation or the formation of conjugated double bonds (dehydration product: Methyl 1-cyclopentenecarboxylate).[1]

  • Action: Check purity via 1H NMR . Look for alkene proton signals (typically

    
     6.5–7.0 ppm).[1] If alkene content is <5%, it may be usable for crude reactions.[1] If >5%, repurify via silica chromatography (neutralized silica recommended).[1]
    

Q2: Can I store this compound in DMSO or Methanol stock solutions?

  • Methanol: NO. Storing in methanol can lead to transesterification equilibrium, especially if trace acid is present.[1]

  • DMSO: YES, but short-term. DMSO is hygroscopic.[1] Wet DMSO will hydrolyze the ester over time. Store DMSO stocks at -20°C and use within 1 month.[1]

Q3: The compound smells like vinegar or acid. What happened?

  • Diagnosis: Significant hydrolysis has occurred, releasing the free carboxylic acid and methanol.

  • Action: This is irreversible. The acid byproduct can catalyze further degradation. You must repurify the ester immediately by washing an organic solution of the compound with saturated

    
     (to remove the acid) followed by the drying protocol above.[1]
    
Workflow: Purity Assessment Decision Tree

purity_check Start Visual Inspection: Color/Viscosity Change? NMR Run 1H NMR (CDCl3) Start->NMR Check1 New Olefinic Peaks? (6.0 - 7.0 ppm) NMR->Check1 Check2 Broad OH shift or Acidic Smell? Check1->Check2 No Result_Dehyd Dehydration Detected Repurify (Chromatography) Check1->Result_Dehyd Yes Result_OK Purity >95% Proceed with Exp. Check2->Result_OK No Result_Hydro Hydrolysis Detected Wash with NaHCO3 Check2->Result_Hydro Yes

Figure 2: Decision tree for assessing compound integrity prior to critical experiments.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244662, Methyl 1-hydroxycyclopentane-1-carboxylate. Retrieved January 30, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press. (General reference for acid-catalyzed dehydration mechanisms of

    
    -hydroxy carbonyls).
    
  • ChemSrc (2025). Methyl 1-hydroxycyclopentane-1-carboxylate Physical Properties and Storage. Retrieved January 30, 2026, from [Link][1][3]

Sources

Troubleshooting

"troubleshooting emulsion formation during extraction of cyclopentane derivatives"

Topic: Extraction of Cyclopentane Derivatives Status: Operational Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Extraction of Cyclopentane Derivatives

Status: Operational Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: #CP-EMUL-001 Context: Liquid-Liquid Extraction (LLE) Workflows

Executive Summary

Cyclopentane derivatives often present a unique extraction challenge. While the cyclopentane ring is lipophilic (


), functionalization with polar groups (amines, hydroxyls, carboxylic acids) creates amphiphilic  molecules. These act as surfactants, lowering the interfacial tension between aqueous and organic phases, resulting in stable emulsions (often called the "rag layer").

This guide prioritizes field-proven recovery protocols over theoretical prevention, acknowledging that if you are reading this, the emulsion has already formed.

Quick Diagnostic: The "Rag Layer" Analysis

Before applying a fix, identify the emulsion type to select the correct protocol.

ObservationProbable CauseRecommended Protocol
Cloudy/Milky Interface Micro-droplets stabilized by surfactants (amphiphilic product).Protocol A (Salting Out)
Solid Particulates at Interface Pickering Emulsion (stabilized by fine solids).Protocol B (Celite Filtration)
Gel-like/Viscous Layer Polymerization or high-concentration surfactant effect.Protocol C (Co-solvent/pH)
Troubleshooting Protocols
Protocol A: The "Salting Out" Method (Chemical Modulation)

Best for: Milky emulsions caused by amphiphilic cyclopentane derivatives.

Mechanism: Adding an electrolyte (NaCl) increases the ionic strength of the aqueous phase. According to the Hofmeister series , this dehydrates the organic molecules, reducing their solubility in water and increasing interfacial tension, forcing phases to separate [1, 3].

Step-by-Step:

  • Do not drain. Keep both phases in the separatory funnel.

  • Add Brine: Add a volume of saturated NaCl (brine) equal to 20% of the aqueous layer volume.[1]

  • The "Swirl" Technique: Do NOT shake vigorously. Gently swirl the funnel in a circular motion to mix the brine into the aqueous layer without creating new micro-droplets [4].

  • Wait: Allow 10–15 minutes for separation.

  • Escalation: If the emulsion persists, add solid NaCl directly to the funnel until the aqueous layer is saturated. The undissolved salt crystals passing through the interface can physically pierce the emulsion droplets [2].

Protocol B: The "Celite Filtration" (Physical Breaking)

Best for: Stubborn emulsions containing fine particulates (Pickering Emulsions).

Mechanism: Diatomaceous earth (Celite) acts as a depth filter.[1][2][3] It mechanically ruptures the surfactant film surrounding the droplets and traps the particulate stabilizers, allowing the liquids to coalesce [1, 5].

Step-by-Step:

  • Prepare the Pad: Pack a Büchner funnel with 1–2 cm of Celite 545. Wet it with the organic solvent you are using (e.g., DCM or EtOAc).[4]

  • Vacuum Filter: Pour the entire contents of the separatory funnel (aqueous + organic + emulsion) through the Celite pad under gentle vacuum.[1]

  • Rinse: Wash the pad with fresh organic solvent to recover any product trapped in the filter cake.

  • Separate: Transfer the filtrate back to a clean separatory funnel. You will typically see a sharp, clear interface immediately.

Protocol C: pH Swing & Co-Solvents

Best for: Ionizable derivatives (Cyclopentylamines or Cyclopentanecarboxylic acids).

Mechanism:

  • pH Swing: Adjusting pH away from the isoelectric point or surfactant range can break the emulsion. However, ensure you do not push your product into the aqueous phase.

  • Co-solvent: Adding a small amount of Methanol or Isopropanol reduces the surface tension difference, destabilizing the emulsion [6].

Step-by-Step (Co-solvent):

  • Add 2–5 mL of Methanol to the emulsion.

  • Gently stir with a glass rod (do not shake).

  • Warning: This increases the mutual solubility of water and organic solvent. You must wash the organic layer with water/brine afterwards to remove the alcohol.

Visual Troubleshooting Workflows
Figure 1: Decision Tree for Active Emulsion Breaking

Caption: Logical workflow for selecting the correct emulsion-breaking technique based on visual diagnostics.

Emulsion_Troubleshooting Start Emulsion Detected in Separatory Funnel CheckSolids Are solids visible at the interface? Start->CheckSolids Pickering Pickering Emulsion (Particle Stabilized) CheckSolids->Pickering Yes CheckCloudy Is the layer milky/cloudy? CheckSolids->CheckCloudy No Celite PROTOCOL B: Filter through Celite Pad Pickering->Celite Result1 Phases Separated Celite->Result1 Amphiphilic Surfactant Stabilization (Amphiphilic Derivative) CheckCloudy->Amphiphilic Yes Brine PROTOCOL A: Add Saturated Brine Amphiphilic->Brine CheckSep Did it separate? Brine->CheckSep CheckSep->Result1 Yes SolidSalt Add Solid NaCl (Saturation) CheckSep->SolidSalt No Centrifuge Centrifugation (High G-Force) CheckSep->Centrifuge Still Emulsified SolidSalt->CheckSep Centrifuge->Result1

Figure 2: Mechanism of Salting Out (Hofmeister Effect)

Caption: How increasing ionic strength dehydrates organic molecules, forcing phase separation.

Salting_Out_Mechanism cluster_0 Before Salt Addition cluster_1 After Salt Addition Water Free Water (H2O) Product Cyclopentane Derivative Water->Product Solvates Salt Salt Ions (Na+/Cl-) Water->Salt Product->Water Hydrogen Bonding Product->Product Aggregates (Salting Out) Salt->Water Strong Hydration Shell cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Ionic Strength Increase

Frequently Asked Questions (FAQ)

Q: I am extracting a cyclopentyl-amine derivative and the emulsion is severe. Should I add acid? A: Proceed with caution. Acidifying will protonate the amine (


), making it water-soluble. This will break the emulsion, but your product will move to the aqueous layer.
  • Correct Workflow: If you want the product in the organic layer, keep the pH basic (pH > 10) to ensure the amine is neutral. Use Protocol A (Solid Salt) to break the emulsion. Do not lower the pH unless you intend to back-extract impurities.

Q: Can I use centrifugation? A: Yes, centrifugation is the "Gold Standard" physical method if the volume allows. Transfer the emulsion to centrifuge tubes and spin at 3,000–5,000 RPM for 5 minutes. The G-force overcomes the surface tension stabilizing the droplets [6].

Q: Why does my cyclopentane extraction always emulsify with DCM? A: Dichloromethane (DCM) has a high density (1.33 g/mL) and often forms emulsions with water due to similar refractive indices making the interface hard to see, and specific surface tension properties.

  • Pro-Tip: Try switching to Chloroform (higher density) or Ethyl Acetate (lower density) if your synthesis allows. Alternatively, dilute the organic layer with more solvent to change the density ratio [5].

Q: I filtered through Celite, but now I have a single phase. What happened? A: You likely used a miscible solvent to wet the Celite or the filter cake was too dry.

  • Fix: Add more of your extraction solvent (organic) and water to the filtrate. The layers should separate now that the particulate stabilizers are removed.

References
  • University of Rochester, Department of Chemistry. "How to Manage an Emulsion." Workup Troubleshooting Guide.[Link]

  • Hyde, A. M., et al. (2017).[2] "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, 21(9), 1355-1370. [Link]

  • Majors, R. E. (2023).[5] "Enhancing Extractions by Salting Out." LCGC International. [Link]

  • Biotage. (2023).[6] "Tackling emulsions just got easier." Biotage Blog. [Link]

  • Spectro Scientific. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions." [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Methyl 1-hydroxycyclopentane-1-carboxylate and Ethyl 1-hydroxycyclopentane-1-carboxylate for Researchers and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Among the myriad of available interm...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Among the myriad of available intermediates, α-hydroxy esters such as Methyl 1-hydroxycyclopentane-1-carboxylate and Ethyl 1-hydroxycyclopentane-1-carboxylate serve as versatile scaffolds. The subtle difference in their ester functional group—a methyl versus an ethyl group—can significantly influence their physicochemical properties, reactivity, and suitability for specific applications. This guide provides an in-depth, objective comparison of these two compounds, supported by experimental data and established chemical principles, to empower researchers in making informed decisions for their synthetic strategies.

Introduction and Structural Overview

At their core, both molecules share the 1-hydroxycyclopentane-1-carboxylic acid backbone. This structure features a five-membered carbocyclic ring, a tertiary alcohol, and a carboxylic acid derivative. The tertiary alcohol imparts a degree of steric hindrance and a site for potential further functionalization, while the ester group provides a handle for various chemical transformations.

Methyl 1-hydroxycyclopentane-1-carboxylate (MHC) and Ethyl 1-hydroxycyclopentane-1-carboxylate (EHC) are distinguished solely by the alkyl group of the ester. This seemingly minor variation has cascading effects on their physical and chemical characteristics.

Physicochemical Properties: A Comparative Analysis

The difference in the alkyl chain length between the methyl and ethyl esters directly impacts their physical properties. These differences are critical for practical considerations in a laboratory setting, such as solvent selection, reaction temperature, and purification methods.

PropertyMethyl 1-hydroxycyclopentane-1-carboxylateEthyl 1-hydroxycyclopentane-1-carboxylate
CAS Number 6948-25-0[1]41248-23-1[2][3]
Molecular Formula C₇H₁₂O₃[1][4]C₈H₁₄O₃[2][5]
Molecular Weight 144.17 g/mol [1][4]158.20 g/mol [5][6]
Boiling Point 184.9 °C at 760 mmHg[4]206 °C[3][7]
Density 1.184 g/cm³[4]1.144 g/cm³[3][7]
Appearance Combustible liquid[1]Colorless to pale yellow liquid[2]
Solubility Soluble in organic solvents.Soluble in organic solvents like ethanol and ether; limited solubility in water.[2]

Key Insights:

  • Boiling Point: The higher boiling point of the ethyl ester is a direct consequence of its larger molecular weight and increased van der Waals forces. This can be advantageous in reactions requiring higher temperatures, as it reduces solvent loss.

  • Density: The methyl ester exhibits a slightly higher density compared to its ethyl counterpart.

  • Solubility: Both esters are generally soluble in common organic solvents. The slightly larger alkyl group in the ethyl ester may confer a marginal increase in lipophilicity.

Synthesis and Reaction Mechanisms

The most common and direct method for the synthesis of both Methyl and Ethyl 1-hydroxycyclopentane-1-carboxylate is the Fischer esterification of the parent carboxylic acid, 1-hydroxycyclopentanecarboxylic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process driven to completion by using an excess of the alcohol or by the removal of water.

Fischer_Esterification cluster_reactants Reactants cluster_products Products Carboxylic_Acid 1-Hydroxycyclopentane- 1-carboxylic Acid Catalyst Acid Catalyst (e.g., H₂SO₄) Carboxylic_Acid->Catalyst + Alcohol Methanol (for MHC) or Ethanol (for EHC) Alcohol->Catalyst + Ester Methyl or Ethyl 1-hydroxycyclopentane-1-carboxylate Water Water Ester->Water + Catalyst->Ester Reaction

Figure 1: General workflow for the Fischer esterification synthesis.

Experimental Protocol: Synthesis of Ethyl 1-hydroxycyclopentane-1-carboxylate

The following protocol is adapted from a literature procedure for the synthesis of the ethyl ester.[7]

Materials:

  • 1-Hydroxycyclopentanecarboxylic acid (0.98 g, 7.5 mmol)

  • Ethanol (3.8 mL)

  • Concentrated sulfuric acid (catalytic amount)

  • Ethyl acetate

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-hydroxycyclopentanecarboxylic acid in ethanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature for 3 days.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (75 mL) and wash with saturated saline (25 mL).

  • Separate the organic layer, and extract the aqueous layer again with ethyl acetate (75 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

This protocol can be adapted for the synthesis of the methyl ester by substituting ethanol with methanol.

Comparative Reactivity in Synthesis

In the context of Fischer esterification, the choice between methanol and ethanol can influence the reaction rate. Methanol, being a smaller and less sterically hindered alcohol, generally reacts faster than ethanol. However, in many laboratory-scale preparations, this difference can often be compensated for by adjusting reaction times or temperatures.

Characterization and Analysis

The identity and purity of both esters can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mass Spectrometry

For Ethyl 1-hydroxycyclopentane-1-carboxylate, mass spectrometry data shows a peak at m/z 159, corresponding to the protonated molecule [M+H]⁺.[7]

Spectroscopic Data (Predicted)

Expected ¹H NMR signals:

  • Both compounds: Multiplets corresponding to the cyclopentane ring protons, and a singlet for the hydroxyl proton.

  • Methyl ester: A singlet around 3.7 ppm for the methyl ester protons.

  • Ethyl ester: A quartet around 4.2 ppm for the methylene protons and a triplet around 1.2 ppm for the methyl protons of the ethyl group.

Expected ¹³C NMR signals:

  • Both compounds: Signals for the carbons of the cyclopentane ring, the quaternary carbon attached to the hydroxyl and ester groups, and the carbonyl carbon of the ester.

  • Methyl ester: A signal for the methyl carbon of the ester.

  • Ethyl ester: Signals for the methylene and methyl carbons of the ethyl group.

Expected IR signals:

  • A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group.

  • A strong absorption band around 1730 cm⁻¹ due to the C=O stretch of the ester.

  • C-H stretching and bending vibrations for the alkyl groups.

Applications in Research and Industry

Both esters are valuable intermediates in organic synthesis, with their utility stemming from the presence of multiple functional groups.

Ethyl 1-hydroxycyclopentane-1-carboxylate

The applications of the ethyl ester are well-documented, particularly in the agrochemical industry. It serves as a key building block in the synthesis of spiromesifen , a potent insecticide and miticide.[3][7] Furthermore, it is utilized as a component in pesticide testing kits for the cannabis industry.[3]

EHC_Applications EHC Ethyl 1-hydroxycyclopentane- 1-carboxylate Spiromesifen Spiromesifen (Insecticide/Miticide) EHC->Spiromesifen Building Block Cannabis_Testing Pesticide Mixes for Cannabis Testing EHC->Cannabis_Testing Component

Figure 2: Key applications of Ethyl 1-hydroxycyclopentane-1-carboxylate.

Methyl 1-hydroxycyclopentane-1-carboxylate

While specific large-scale industrial applications for the methyl ester are less commonly cited, its role as a versatile intermediate in organic synthesis is significant. Its pleasant odor suggests potential use in the fragrance industry, a common application for many esters.[8] In a broader context, methyl esters are often favored in research and early-stage drug discovery due to the ease of certain transformations, such as hydrolysis or transesterification under milder conditions compared to their ethyl counterparts. The smaller size of the methyl group can also be advantageous in reactions where steric hindrance is a concern.

Comparative Performance and Practical Considerations

The choice between the methyl and ethyl ester often comes down to a balance of reactivity, physical properties, and cost.

  • Reactivity: In nucleophilic acyl substitution reactions, methyl esters are generally more reactive than ethyl esters due to the reduced steric hindrance around the carbonyl group. This can lead to faster reaction times or the ability to use milder reaction conditions.

  • Physical Properties: The higher boiling point of the ethyl ester can be beneficial for high-temperature reactions, while the lower boiling point of the methyl ester may facilitate easier removal post-reaction.

  • Downstream Processing: The choice of ester can influence the ease of purification. For example, if a subsequent step involves hydrolysis, the more labile methyl ester might be preferred.

Safety and Handling

Both compounds should be handled with appropriate laboratory safety precautions.

  • Methyl 1-hydroxycyclopentane-1-carboxylate: Is a combustible liquid and may cause skin, eye, and respiratory irritation.[1]

  • Ethyl 1-hydroxycyclopentane-1-carboxylate: No specific hazard statements are readily available, but standard chemical handling precautions should be observed.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling these chemicals.

Conclusion

Methyl 1-hydroxycyclopentane-1-carboxylate and Ethyl 1-hydroxycyclopentane-1-carboxylate are closely related yet distinct chemical entities. The ethyl ester has found a clear niche in the agrochemical industry, while the methyl ester remains a versatile building block for broader synthetic applications.

The decision to use one over the other will be dictated by the specific requirements of the synthetic route. For reactions where higher reactivity and ease of subsequent transformations are desired, the methyl ester may be the superior choice. Conversely, if a higher boiling point is advantageous or if the specific synthetic pathway has been optimized with the ethyl ester, it would be the preferred reagent. This guide provides the foundational knowledge for researchers to make a strategic and informed selection between these two valuable synthetic intermediates.

References

  • Google Patents. (n.d.). Process for the preparation of 1-methyl-1-alkoxycyclopentanes.
  • LookChem. (n.d.). ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]

  • Biodiesel Education. (n.d.). Ethyl and methyl esters of vegetable oil. Retrieved from [Link]

  • PubMed. (2012). Fragrance material review on methyl hexyl oxo cyclopentanone carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Methyl cyclohexane carboxylates and their use in perfume compositons.
  • NIST. (n.d.). Methyl cyclopentanecarboxylate. Retrieved from [Link]

  • Chemsrc. (n.d.). methyl 1-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. Retrieved from [Link]

  • ResearchGate. (2012). Fragrance material review on methyl hexyl oxo cyclopentanone carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]

  • Journey to Forever. (n.d.). Production and Testing of Ethyl and Methyl Esters. Retrieved from [Link]

  • Chemsrc. (n.d.). methyl 3-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-hydroxycyclobutane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]

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Comparative

Strategic Guide: Methyl 1-Hydroxycyclopentane-1-Carboxylate in High-Value Scaffold Synthesis

Topic: Advantages of Using Methyl 1-Hydroxycyclopentane-1-Carboxylate Over Other Building Blocks Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using Methyl 1-Hydroxycyclopentane-1-Carboxylate Over Other Building Blocks Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Beyond the Standard Ester

In the landscape of medicinal and agrochemical chemistry, the choice of starting material dictates not just the yield, but the conformational landscape of the final molecule. Methyl 1-hydroxycyclopentane-1-carboxylate (MHCC) is not merely a cyclic ester; it is a gem-disubstituted pharmacophore precursor that offers a distinct advantage: the ability to rapidly access spirocyclic and quaternary carbon centers with pre-encoded conformational rigidity.

While linear analogs (e.g., methyl 2-hydroxyisobutyrate) and homologous rings (cyclohexane derivatives) are common, MHCC offers a unique balance of ring strain (envelope conformation) and steric bulk that is critical for optimizing ligand-target binding kinetics.[1] This guide analyzes its superiority in synthesizing 1-oxaspiro[4.4]nonane systems and sterically congested tertiary alcohols.

Structural & Mechanistic Advantages[1]

The "Gem-Disubstituted" Effect

The defining feature of MHCC is the presence of a hydroxyl group and a carboxylate ester on the same carbon (C1). This geminal substitution pattern creates a Thorpe-Ingold effect (gem-dimethyl effect analog), which pre-organizes the molecule for cyclization reactions.[1]

  • Vs. Acyclic Alternatives: Linear

    
    -hydroxy esters require significant entropic energy to fold into a ring during cyclization. MHCC is already "pre-folded," significantly lowering the activation energy (
    
    
    
    ) for spiro-cyclization.
  • Vs. Cyclohexyl Analogs: The cyclopentane ring exists primarily in an envelope conformation , whereas cyclohexane adopts a rigid chair . The envelope conformation allows for subtle induced-fit adjustments in protein binding pockets that the rigid chair of cyclohexane often precludes.

Access to 3D "Escape from Flatland"

Modern drug discovery emphasizes increasing the fraction of


 hybridized carbons (

) to improve solubility and metabolic stability. MHCC is a direct gateway to spirocyclic scaffolds (e.g., spiro-lactones), which project substituents in three dimensions, unlike flat aromatic scaffolds.[1]
Comparative Analysis: Building Block Performance
FeatureMethyl 1-hydroxycyclopentane-1-carboxylate (MHCC)Methyl 2-hydroxyisobutyrate (Linear)Methyl 1-hydroxycyclohexane-1-carboxylate
Primary Geometry Cyclic (Envelope)Flexible (Linear)Cyclic (Chair)
Cyclization Entropy Low (Pre-organized)High (Entropically penalized)Low
Steric Bulk Moderate (Compact)LowHigh (Bulky)
Key Application Spiro[4.4]nonanes Linear esters/ethersSpiro[5.x] systems
Metabolic Stability High (Quaternary C blocks oxidation)ModerateHigh

Key Application: Synthesis of Spirocyclic Lactones

The most potent demonstration of MHCC's utility is in the synthesis of 1-oxaspiro[4.4]nonane derivatives (e.g., intermediates for Spiromesifen). This reaction highlights the facility with which MHCC forms quaternary spiro-centers.

Pathway Visualization: Spiro-Lactone Formation[1]

SpiroSynthesis Start Methyl 1-hydroxycyclopentane- 1-carboxylate Inter Intermediate: Diester / Mixed Anhydride Start->Inter Acylation (Toluene, Heat) Reagent Aryl Acetyl Chloride (e.g., Mesityl acetyl chloride) Reagent->Inter Base Base Catalysis (NaH or t-BuOK) Inter->Base Dieckmann-type Condensation Product Product: 3-Aryl-1-oxaspiro[4.4] non-3-en-2-one Base->Product Cyclization (- MeOH)

Figure 1: Critical pathway for converting MHCC into bioactive spirocyclic scaffolds. The pre-existing ring enables rapid formation of the second ring.

Experimental Protocols

Protocol A: Synthesis of Spiro-Lactone Scaffold

This protocol demonstrates the advantage of MHCC in creating spiro-fused rings, a privileged scaffold in drug discovery.

Materials:

  • Methyl 1-hydroxycyclopentane-1-carboxylate (1.0 eq)[1][2]

  • 2,4,6-Trimethylphenylacetic acid (1.05 eq)[1]

  • Thionyl Chloride (

    
    ) or Phosphorus Trichloride (
    
    
    
    )
  • Toluene (Solvent)[3]

  • Base (NaOH or

    
    )
    

Methodology:

  • Activation: Dissolve 2,4,6-trimethylphenylacetic acid in toluene. Add

    
     dropwise at room temperature to generate the acid chloride in situ. Stir for 1 hour.
    
  • Acylation: Add Methyl 1-hydroxycyclopentane-1-carboxylate to the reaction mixture. Heat to reflux (

    
    ). The hydroxyl group of MHCC attacks the acid chloride, forming the ester intermediate.
    
  • Cyclization: Add a base (e.g., NaH or concentrated NaOH) to induce the intramolecular Claisen/Dieckmann condensation. The

    
    -carbon of the phenylacetyl moiety attacks the ester carbonyl of the cyclopentane ring.
    
  • Workup: Quench with saturated

    
    . Extract with ethyl acetate. The spiro-lactone product (3-mesityl-1-oxaspiro[4.4]non-3-en-2-one) precipitates or is isolated via crystallization.[1]
    
  • Validation:

    • Yield: Expect 80-85% (significantly higher than linear analogs).

    • NMR: Look for the disappearance of the methyl ester singlet (~3.7 ppm) and the retention of the cyclopentyl multiplets.

Protocol B: Grignard Addition for Quaternary Centers

MHCC is also an ideal substrate for double Grignard addition to form 1,1-disubstituted cyclopentanols.[1]

Methodology:

  • Setup: Flame-dry a 3-neck flask under Argon. Add Phenylmagnesium bromide (2.2 eq) in THF.

  • Addition: Cool to

    
    . Add MHCC (1.0 eq) in THF dropwise. The ester reacts twice; the hydroxyl group is deprotonated first (consuming 1 eq of Grignard), so 3.2 eq  of Grignard is actually required if the OH is unprotected.
    
    • Note: The internal hydroxyl group directs the magnesium coordination, often improving stereoselectivity compared to non-hydroxy esters.

  • Quench: Pour into ice-cold dilute

    
    .
    
  • Result: Formation of (1-hydroxycyclopentyl)diphenylmethanol (a diol).

Comparative Stability & Reactivity Data

The following data highlights why MHCC is preferred for scale-up and stability.

PropertyMHCC (Cyclopentyl)Ethyl 1-hydroxycyclohexanecarboxylateImplication
Boiling Point

@ 12 mmHg

@ 12 mmHg
MHCC is easier to distill/purify at lower temps.[1]
Ring Strain ~6 kcal/mol~0 kcal/molMHCC is more reactive toward ring-opening or expansion if forced, but stable under standard conditions.[1]
Hydrolysis Rate ModerateSlowMHCC hydrolyzes faster than cyclohexyl analogs due to steric relief in the transition state.
Spiro-Formation Favored (5,5-fused)Difficult (5,6-fused)5-membered rings form faster (Baldwin's rules/Entropy).[1]

References

  • Spiromesifen Synthesis & Applications

    • Source: ChemicalBook & Patent Liter
    • Context: Detailed synthesis of 1-oxaspiro[4.
  • Conformational Analysis of Cycloalkanes

    • Source: Master Organic Chemistry / LibreTexts.
    • Context: Comparison of ring strain and conformation (Envelope vs Chair) in cyclopentane vs cyclohexane.
  • Grignard Reactions with Esters

    • Source: LibreTexts Chemistry.[4]

    • Context: Mechanism of double addition to esters to form tertiary alcohols.[4][5]

  • 1-Hydroxycyclopentanecarboxylate Properties

    • Source: PubChem CID 244662.
    • Context: Physical properties, safety data, and structural identifiers.[1][2][6]

Sources

Validation

"comparative analysis of different synthetic routes to functionalized cyclopentanes"

Executive Summary: The Cyclopentane Challenge The cyclopentane ring is a ubiquitous pharmacophore, forming the core of prostaglandins, iridoids, and numerous antiviral agents (e.g., Peramivir). However, its synthesis pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopentane Challenge

The cyclopentane ring is a ubiquitous pharmacophore, forming the core of prostaglandins, iridoids, and numerous antiviral agents (e.g., Peramivir). However, its synthesis presents a unique thermodynamic and kinetic paradox: while the ring strain is relatively low (6.2 kcal/mol), the entropy of formation is less favorable than six-membered rings, and the "envelope" conformation creates complex stereochemical outcomes.

This guide provides a critical analysis of the three most dominant synthetic strategies: [3+2] Cycloadditions , Nazarov Cyclization , and the Pauson-Khand Reaction . Unlike generic reviews, we evaluate these methods based on atom economy , stereochemical fidelity , and scalability in drug discovery contexts.

Strategic Class 1: [3+2] Cycloadditions (The Convergent Architect)

This strategy is the most convergent, assembling the ring from two distinct fragments: a three-carbon dipole and a two-carbon dipolarophile.

Mechanism & Causality

The "Gold Standard" in this class is the Palladium-Catalyzed Trimethylenemethane (TMM) Cycloaddition .

  • The Trigger: A Pd(0) catalyst attacks a silyl-substituted allylic acetate.

  • The Intermediate: This generates a zwitterionic

    
    -TMM-palladium complex.
    
  • The Capture: This amphiphilic species reacts with an electron-deficient olefin (acceptor) to close the ring.

Why it works: The reaction is driven by the relief of strain in the TMM precursor and the formation of stable C-C bonds. It allows for the simultaneous creation of up to three contiguous stereocenters.

Critical Analysis
  • Pros: Extreme convergence; tolerates a wide range of electron-deficient olefins (enones, acrylates).

  • Cons: Requires synthesis of specific TMM precursors (e.g., 2-((trimethylsilyl)methyl)allyl acetate).

  • Stereocontrol: High diastereoselectivity is often achieved via substrate control (E-alkenes yield trans-cyclopentanes).

Strategic Class 2: The Nazarov Cyclization (The Electrocyclic Sculptor)

The Nazarov cyclization transforms a divinyl ketone into a cyclopentenone via a 4


-electrocyclization.[1]
Mechanism & Causality
  • Activation: A Lewis Acid (LA) coordinates to the ketone oxygen, lowering the LUMO energy.

  • Cyclization: The pentadienyl cation undergoes a conrotatory ring closure (Woodward-Hoffmann rules).

  • Termination: Proton loss or nucleophilic trapping ("Interrupted Nazarov") yields the product.

Torquoselectivity: The direction of rotation (clockwise vs. counter-clockwise) determines the stereochemistry of the new bond. Bulky groups or chiral Lewis acids can bias this rotation, enabling high enantioselectivity.

Critical Analysis
  • Pros: Generates fully substituted cyclopentenones; amenable to "interrupted" cascades that install additional complexity.

  • Cons: Historically plagued by poor regioselectivity during the elimination step (double bond migration).

  • Fix: Modern "Silicon-directed" Nazarov variants use a

    
    -silyl group to force regioselective elimination (Peterson-type elimination).
    

Strategic Class 3: The Pauson-Khand Reaction (The Atom-Economical Builder)

A formal [2+2+1] cycloaddition combining an alkyne, an alkene, and carbon monoxide (CO) to form a cyclopentenone.[2][3][4]

Mechanism & Causality
  • Complexation: Dicobalt octacarbonyl [Co

    
    (CO)
    
    
    
    ] binds to the alkyne.
  • Insertion: The alkene inserts into a Co-C bond, followed by CO insertion.[4]

  • Reductive Elimination: The metal acts as a template, holding the components in proximity to forge the ring.

Critical Analysis
  • Pros: 100% Atom Economy (incorporates CO gas); builds bicyclic systems (e.g., pentalenones) effortlessly.

  • Cons: Traditionally required stoichiometric Cobalt and high CO pressure.

  • Modern Solution: Catalytic variants using Rhodium or Cobalt with N-oxide promoters (e.g., NMO) allow for milder conditions.

Comparative Analysis: Selecting the Right Route

The following table contrasts the performance of these methodologies based on experimental metrics.

Metric[3+2] Pd-TMM CycloadditionNazarov CyclizationPauson-Khand (PKR)Ring-Closing Metathesis (RCM)*
Primary Bond Formation Convergent (3C + 2C)Linear to Cyclic (5C)Multicomponent (2C + 2C + 1C)Ring Closure (Linear Precursor)
Atom Economy Moderate (Loss of AcOH/TMS)High (Isomerization)Excellent (100%)Low (Loss of Ethylene)
Stereocontrol High (Substrate directed)High (Torquoselective)High (bicyclic systems)Low (often thermodynamic mix)
Complexity Increase High (2-3 stereocenters)ModerateVery High (Bicycles)Low (Simple closure)
Scalability Moderate (Pd cost)High (Cheap reagents)Low (CO safety/Co toxicity)High (Ru catalysts robust)
Key Limitation Precursor synthesisRegioselectivity (alkene)Steric sensitivityRequires linear diene

*RCM included as a baseline alternative.

Decision Logic for Synthesis

The following diagram illustrates the logical flow for selecting a synthetic route based on target structure requirements.

SynthesisSelection Start Target: Functionalized Cyclopentane Q1 Does the target have a fused bicyclic core? Start->Q1 Q2 Is the target a Cyclopentenone? Q1->Q2 No PKR Route A: Pauson-Khand (Best for fused systems) Q1->PKR Yes Q3 Are there contiguous stereocenters? Q2->Q3 No Nazarov Route B: Nazarov Cyclization (Best for enones) Q2->Nazarov Yes (Divinyl ketone precursor) TMM Route C: [3+2] TMM Cycloaddition (Best for stereocontrol) Q3->TMM Yes (3+ centers) RCM Route D: Ring-Closing Metathesis (Best for simple rings) Q3->RCM No (Simple closure)

Caption: Decision matrix for selecting the optimal synthetic route based on structural complexity and functionality.

Experimental Protocols (Self-Validating Systems)

Protocol A: Palladium-Catalyzed [3+2] TMM Cycloaddition

Target: Highly substituted cyclopentane with contiguous stereocenters.

Reagents:

  • 2-((Trimethylsilyl)methyl)allyl acetate (TMM precursor)

  • Electron-deficient olefin (e.g., Dimethyl fumarate)

  • Catalyst: Pd(OAc)

    
     (5 mol%) + P(O-iPr)
    
    
    
    (30 mol%)

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Pd(OAc)

    
     and Triisopropyl phosphite in anhydrous THF. Stir for 15 min at RT. Validation: Solution should turn from orange to pale yellow, indicating Pd(0) formation.
    
  • Addition: Add the olefin substrate (1.0 equiv) followed by the TMM precursor (1.2 equiv).

  • Reflux: Heat the mixture to reflux (66°C) for 4-12 hours. Monitoring: Monitor by TLC. The disappearance of the olefin is the clearest indicator.

  • Workup: Cool to RT. Filter through a short pad of silica gel (eluting with Et

    
    O) to remove the catalyst.
    
  • Purification: Concentrate and purify via flash chromatography.

Why this works: The phosphite ligand is crucial; it is electron-rich enough to stabilize the Pd(0) but bulky enough to promote the dissociation required for the TMM complex formation.

Protocol B: Lewis-Acid Catalyzed Nazarov Cyclization

Target: Cyclopentenone with defined regiochemistry.

Reagents:

  • Divinyl ketone substrate

  • Catalyst: Sc(OTf)

    
     (10 mol%) or Cu(OTf)
    
    
    
    (with bisoxazoline ligand for enantioselective variants)
  • Solvent: Dichloroethane (DCE)

Step-by-Step Workflow:

  • Complexation: Dissolve the divinyl ketone in DCE (0.1 M). Add Sc(OTf)

    
     at RT.
    
  • Reaction: Heat to 60-80°C. Validation: The reaction often proceeds with a distinct color change (deep red/orange) indicating the formation of the pentadienyl cation.

  • Quench: Upon consumption of starting material (TLC), quench with saturated NaHCO

    
    .
    
  • Extraction: Extract with DCM, dry over MgSO

    
    .
    
  • Purification: Silica gel chromatography. Note: Nazarov products can be sensitive to acid; use neutralized silica if necessary.

Mechanistic Visualization

The following diagram details the orbital symmetry and stereochemical outcome of the Nazarov cyclization, a critical concept for designing enantioselective routes.

NazarovMechanism cluster_stereo Stereocontrol Point Substrate Divinyl Ketone (4π System) Activation Lewis Acid Coordination Substrate->Activation + LA Transition Pentadienyl Cation (Conrotatory Closure) Activation->Transition LUMO Lowering Intermediate Oxyallyl Cation Transition->Intermediate C-C Bond Formation Product Cyclopentenone Intermediate->Product - H+ (Elimination)

Caption: Mechanistic pathway of the Nazarov cyclization highlighting the critical torquoselective step.

References

  • Trost, B. M. (1986). "[3+2] Cycloaddition Approaches to Five-Membered Rings via Trimethylenemethane." Angewandte Chemie International Edition. Link

  • Frontier, A. J., & Collison, C. (2005). "The Nazarov Cyclization in Organic Synthesis." Tetrahedron. Link

  • Pauson, P. L. (1985). "The Pauson-Khand Reaction."[4][5][6][7] Tetrahedron. Link

  • Gibson, S. E., & Mainolfi, N. (2005). "The Intermolecular Pauson–Khand Reaction." Angewandte Chemie International Edition. Link

  • Grubbs, R. H. (2004). "Olefin Metathesis." Tetrahedron. Link

  • Yamamoto, Y., et al. (2001).[8] "Palladium-Catalyzed [3+2] Cycloaddition of π-Allyl Species." Journal of the American Chemical Society.[1] Link

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Comparative

A Senior Application Scientist's Guide to Cyclopentane Synthesis: A Cost-Benefit Analysis

Introduction Cyclopentane, a key alicyclic hydrocarbon, has seen a surge in demand, driven by its role as an eco-friendly blowing agent for polyurethane foams and as a component in refrigeration systems. Its favorable pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclopentane, a key alicyclic hydrocarbon, has seen a surge in demand, driven by its role as an eco-friendly blowing agent for polyurethane foams and as a component in refrigeration systems. Its favorable properties—zero ozone depletion potential (ODP) and a very low global warming potential (GWP)—make it a superior alternative to phased-out chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs). This guide provides a comprehensive cost-benefit analysis of the primary industrial and laboratory-scale methods for cyclopentane synthesis. We will delve into the mechanistic underpinnings, process economics, and practical considerations of each route to equip researchers and chemical engineers with the insights needed for process selection and optimization.

Method 1: Hydrogenation of Dicyclopentadiene (DCPD)

This is the most prevalent industrial route for large-scale cyclopentane production. The process is a two-step sequence involving the thermal cracking of dicyclopentadiene (DCPD) to its monomer, cyclopentadiene (CPD), followed by catalytic hydrogenation to yield cyclopentane.

Scientific Rationale & Process Workflow

Dicyclopentadiene is an inexpensive byproduct of petroleum refining, specifically from the steam cracking of naphtha and gas oils. At ambient temperatures, cyclopentadiene readily dimerizes to DCPD. The synthesis process leverages the retro-Diels-Alder reaction, reversing this dimerization at high temperatures. The resulting CPD is highly reactive and is immediately hydrogenated to the stable cyclopentane molecule.

The choice of catalyst is critical for achieving high yield and selectivity. Palladium-on-alumina (Pd/Al₂O₃) is a widely used catalyst due to its high activity and stability in hydrogenating the double bonds of cyclopentadiene.

G cluster_0 Step 1: Thermal Cracking (Retro-Diels-Alder) cluster_1 Step 2: Catalytic Hydrogenation DCPD Dicyclopentadiene (DCPD) CPD 2x Cyclopentadiene (CPD) DCPD->CPD ~170°C CPD2 Cyclopentadiene (CPD) H2 + 2H₂ Cyclopentane Cyclopentane CPD2->Cyclopentane Pd/Al₂O₃ Catalyst 44-72°C, 0.9-1.8 MPa

Caption: Workflow for cyclopentane synthesis from dicyclopentadiene (DCPD).

Experimental Protocol: Continuous Hydrogenation of Cyclopentadiene

This protocol is based on established industrial practices for continuous fixed-bed catalytic hydrogenation.

  • DCPD Cracking: Dicyclopentadiene is fed into a cracking unit and heated to approximately 170°C to induce thermal decomposition into cyclopentadiene monomer.

  • Feed Preparation: The resulting cyclopentadiene vapor is mixed with a solvent (e.g., cyclopentane itself, to create a loop reactor system) and hydrogen gas. The molar ratio of cyclopentadiene to hydrogen should be maintained between 1:3 and 1:4.

  • Catalytic Hydrogenation: The gas-liquid mixture is introduced into a fixed-bed reactor packed with a Pd/Al₂O₃ catalyst (0.2-0.6 wt% Palladium).

  • Reaction Conditions: The reactor is maintained at a pressure of 0.9-1.8 MPa and a temperature of 44-72°C. The exothermic heat of reaction is managed by an external cooling loop for the recirculating solvent.

  • Product Separation: The output stream, rich in cyclopentane, is cooled. A portion is drawn off as the final product, while the remainder is recirculated as the solvent.

  • Purification: The drawn-off product stream is sent to a distillation column to separate the high-purity cyclopentane from any unreacted intermediates or solvent impurities.

Cost-Benefit Analysis
  • Costs:

    • Raw Materials: Dicyclopentadiene is a relatively low-cost feedstock. Prices can fluctuate with the petroleum market, but recent estimates place it around ₹190/kg (~$2.28/kg) in some markets, with bulk pricing being lower.

    • Catalyst: Palladium is a precious metal, making the initial catalyst cost significant. However, the catalyst exhibits a long service life, and costs are amortized over large production volumes.

    • Energy: The primary energy inputs are for the thermal cracking of DCPD and maintaining pressure in the hydrogenation reactor. Heat integration from the exothermic hydrogenation step can offset

Validation

"validation of Methyl 1-hydroxycyclopentane-1-carboxylate structure by 2D NMR"

Executive Summary: The "Silent Carbon" Challenge In drug discovery and intermediate synthesis, verifying the structure of quaternary centers in small rings is a notorious bottleneck. Methyl 1-hydroxycyclopentane-1-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Carbon" Challenge

In drug discovery and intermediate synthesis, verifying the structure of quaternary centers in small rings is a notorious bottleneck. Methyl 1-hydroxycyclopentane-1-carboxylate (CAS 6948-25-0) presents a classic analytical trap: its high symmetry and quaternary C1 position render standard 1D NMR inconclusive regarding regioisomerism (distinguishing the 1-hydroxy from the 2-hydroxy isomer).

This guide compares the traditional 1D NMR/MS approach against a Definitive 2D NMR Integrated Workflow . We demonstrate why the 2D approach—specifically utilizing HMBC to bridge the "silent" quaternary carbon—is the mandatory standard for regulatory-grade structural validation.

Methodology Comparison: 1D vs. 2D NMR

The following table objectively compares the two validation strategies. While 1D NMR is faster, it lacks the connectivity data required to prove the position of the hydroxyl group and the ester moiety on the same carbon.

Table 1: Comparative Analysis of Validation Workflows
FeatureMethod A: Traditional 1D (1H, 13C) + MS Method B: Integrated 2D (HSQC, HMBC)
Primary Data Output Chemical shifts (

), Multiplicity, Mass-to-Charge (

).
Through-bond connectivity (

-coupling correlations).
Quaternary C1 Detection Indirect. Inferred only by the presence of a low-field signal (~80 ppm) in 13C.Direct. Validated via long-range coupling from neighboring protons.[1][2]
Regioisomer Specificity Low. Difficult to distinguish 1-OH vs 2-OH isomers without reference standards.High. Unambiguously maps the connectivity of the ring to the ester.
Symmetry Handling Ambiguous. Overlapping multiplets in 1H NMR often obscure ring conformation.Resolved. HSQC separates overlapping protons by their carbon shifts.
Confidence Level Presumptive (80%).[3]Definitive (99.9%).
Total Instrument Time ~15 Minutes.~2 - 4 Hours (depending on concentration).

Technical Deep Dive: The 2D Validation Logic

To validate the structure, we must prove that the Hydroxyl group (-OH) and the Methyl Ester group (-COOCH3) are attached to the same carbon (C1), and that this carbon is part of a 5-membered ring.

The Structural Problem

The target molecule has a plane of symmetry.

  • C1: Quaternary, bonded to O, C=O, C2, and C5.

  • C2/C5: Equivalent methylene groups (

    
     to the quaternary center).
    
  • C3/C4: Equivalent methylene groups (

    
     to the quaternary center).
    
The 2D Solution

We utilize a specific pulse sequence logic to "walk" through the molecule.

Step 1: HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Assign protons to their directly attached carbons (

    
    ).
    
  • Critical Observation: The quaternary C1 (expected ~80-85 ppm) will show NO correlations in the HSQC spectrum. This "silence" is the first proof of a quaternary center.

  • Symmetry Check: You should observe only three distinct CH2 environments in the ring (C2/5, C3/4) and one CH3 (methoxy) signal, confirming the symmetric cyclopentane ring.

Step 2: HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: The "Golden Standard." Connects protons to carbons 2-3 bonds away (

    
    ).
    
  • The "Smoking Gun" Correlations:

    • Methoxy Protons (

      
       ~3.7) 
      
      
      
      Ester Carbonyl (
      
      
      ~176):
      Confirms the ester functionality.
    • Ring Protons (H2/H5)

      
       Quaternary C1:  This proves the ring is attached to the oxygenated carbon.
      
    • Ring Protons (H2/H5)

      
       Ester Carbonyl: This is the definitive proof. If the protons 
      
      
      
      to the ring junction couple to the ester carbonyl, the ester must be at position 1.

Experimental Protocol

Objective: Acquire regulatory-grade 2D NMR data for Methyl 1-hydroxycyclopentane-1-carboxylate.

Sample Preparation
  • Solvent: DMSO-d6 (99.9% D).

    • Reasoning: Unlike CDCl3, DMSO-d6 slows down proton exchange, often allowing the hydroxyl proton (-OH) to be seen as a sharp singlet or doublet. This provides an extra handle for HMBC correlations.

  • Concentration: 15–20 mg of sample in 0.6 mL solvent.

    • Note: Filter through a clean glass wool plug into the NMR tube to remove particulates that degrade line shape.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)TD (F2/F1)Mixing Time / DelayNotes
1H 1D zg301664kD1 = 1.0sBaseline check.
13C 1D zgpg30102464kD1 = 2.0sLocate Quaternary C1 (~80 ppm).
HSQC hsqcedetgpsisp2.342048 / 256

= 145 Hz
Multiplicity edited (CH2 negative).
HMBC hmbcgplpndqf164096 / 512

= 8 Hz
Optimized for long-range coupling.

Visualization of Connectivity

The following diagrams illustrate the logical flow of the validation and the specific HMBC correlations required to confirm the structure.

Validation Workflow

ValidationWorkflow Sample Sample: Methyl 1-hydroxycyclopentane- 1-carboxylate Solvent Dissolve in DMSO-d6 (Preserve -OH signal) Sample->Solvent OneD 1D 1H & 13C NMR (Identify Chemical Shifts) Solvent->OneD HSQC HSQC Experiment (Assign Protonated Carbons) OneD->HSQC QuatCheck Identify 'Silent' Carbon (C1 has no HSQC peak) HSQC->QuatCheck Filter HMBC HMBC Experiment (Long-Range Connectivity) QuatCheck->HMBC Validation Structure CONFIRMED (C1-C2-C=O Connectivity) HMBC->Validation Key Correlations

Figure 1: Step-by-step logic flow for structural validation, highlighting the critical role of HSQC in identifying the quaternary center.

The "Smoking Gun" HMBC Map

This diagram visualizes the specific correlations (arrows) that must be observed to confirm the structure.

HMBC_Map cluster_legend Legend OMe Methoxy H (3.7 ppm) CO C=O (176 ppm) OMe->CO 3J (Strong) C1 C1 (Quaternary) (82 ppm) H_Ring Ring Protons H2/H5 (1.8-2.0 ppm) H_Ring->CO 3J (Definitive Proof) H_Ring->C1 2J (Strong) OH Hydroxyl H (If visible) OH->CO 3J OH->C1 2J key1 Red Arrow: Critical Proof of Regiochemistry

Figure 2: HMBC Connectivity Map. The red arrow (Ring Protons to Carbonyl) definitively places the ester at position 1.

References

  • Abraham, R. J., et al. (2006).[4] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

    • Context: Validates the choice of DMSO-d6 for observing hydroxyl protons and shifting equilibria.
  • Organic Syntheses. (1955). "Methyl cyclopentanecarboxylate." Organic Syntheses, Coll.[5] Vol. 3, p.188.[5] Link

    • Context: Provides foundational synthesis and physical property d
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • ChemicalBook. (n.d.). "Cyclopentanecarboxylic acid 1H NMR Spectrum." Link

    • Context: Reference data for the un-hydroxyl

Sources

Safety & Regulatory Compliance

Safety

Methyl 1-hydroxycyclopentane-1-carboxylate: Operational Disposal Guide

Executive Summary: Hazard Identification Methyl 1-hydroxycyclopentane-1-carboxylate (CAS: 6524-21-6 / 52889-86-6 depending on isomer specificity) is an alpha-hydroxy ester . While valuable as a pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Hazard Identification

Methyl 1-hydroxycyclopentane-1-carboxylate (CAS: 6524-21-6 / 52889-86-6 depending on isomer specificity) is an alpha-hydroxy ester . While valuable as a pharmaceutical intermediate (often in anticholinergic synthesis), its disposal requires strict adherence to organic solvent protocols.

Critical Disposal Status:

  • RCRA Classification: Non-listed; likely D001 (Ignitable) if flash point <60°C.

  • Primary Waste Stream: Non-Halogenated Organic Solvent.

  • Incineration Requirement: High-temperature combustion is the mandatory final disposal method to ensure complete oxidation to

    
     and 
    
    
    
    .

Chemical Characterization & Waste Profiling

Effective disposal begins with accurate characterization. You must verify these properties against your specific lot's Certificate of Analysis (CoA), as purity affects flash point.

PropertyValue / CharacteristicDisposal Implication
Functional Groups Ester (-COOCH3), Alcohol (-OH)Susceptible to hydrolysis in strong acid/base; segregate from corrosives.
Flash Point ~45°C - 65°C (varies by purity)Flammable/Combustible. Must be grounded during transfer.
Water Solubility Low to ModerateDo NOT dispose of down the drain.
Reactivity Stable under normal conditionsIncompatible with strong oxidizers (e.g., Nitric Acid, Peroxides).
Specific Gravity ~1.1 g/mLHeavier than water; sinks in aqueous spills.

Operational Protocol: From Bench to Pickup

Phase 1: Pre-Disposal Assessment (The "Self-Validating" Step)

Before moving the chemical to a waste container, perform this logic check to prevent cross-stream contamination events:

  • Quenching Required? If the material is part of a reaction mixture (e.g., containing unreacted reagents like thionyl chloride or strong bases), it must be quenched and neutralized to pH 6-8 before entering the solvent waste drum.

  • Halogen Check: Does the mixture contain Chloroform, DCM, or Bromine?

    • Yes: Move to Halogenated Waste .

    • No: Proceed to Non-Halogenated Waste .

Phase 2: Segregation & Packaging

Objective: Prevent "cocktailing" incompatible chemicals which can lead to drum pressurization.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass .

    • Why: Esters can swell certain rubbers and degrade lower-grade plastics over time. HDPE provides excellent resistance.

  • Segregation Rule:

    • DO NOT MIX WITH: Nitric acid, Chromic acid, or Peroxides. The hydroxyl group acts as a reducing agent; mixing with strong oxidizers creates an explosion hazard.

    • DO NOT MIX WITH: Strong bases (NaOH, KOH). This causes saponification (hydrolysis), generating methanol and the carboxylate salt, potentially evolving heat in the drum.

Phase 3: Labeling & Documentation

Standard "Organic Waste" labels are insufficient for high-compliance environments.

  • Label Content:

    • Full Chemical Name: Methyl 1-hydroxycyclopentane-1-carboxylate.

    • Constituents: If a mixture, list all solvents (e.g., "5% Compound in Ethyl Acetate").

    • Hazard Checkboxes: [x] Flammable [x] Irritant.

Visual Workflows

Workflow A: Waste Stream Decision Logic

This decision tree ensures the compound is routed to the correct incineration stream, preventing regulatory violations.

WasteSegregation Start Waste Generation: Methyl 1-hydroxycyclopentane-1-carboxylate IsPure Is it Pure or a Mixture? Start->IsPure MixtureCheck Does Mixture contain Halogens (DCM, Chloroform)? IsPure->MixtureCheck Mixture PurePath Pure Substance IsPure->PurePath Pure HalogenYes Yes: Halogenated MixtureCheck->HalogenYes Yes HalogenNo No: Non-Halogenated MixtureCheck->HalogenNo No Container Select Container: HDPE or Safety Can PurePath->Container HalogenYes->Container Use Halogenated Stream HalogenNo->Container Labeling Label: 'Non-Halogenated Organic' + Chemical Name Container->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Decision logic for segregating organic ester waste. Green paths indicate the standard protocol for this compound.

Workflow B: Spill Response Protocol

In the event of a benchtop spill (>50 mL), follow this immediate containment procedure.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Remove Ignition Sources) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves + Goggles Evacuate->PPE Contain 3. Dike with Absorbent (Vermiculite/Pads) PPE->Contain Collect 4. Collect into Sealed Bag/Bucket Contain->Collect LabelSpill 5. Label as 'Hazardous Waste - Debris' Collect->LabelSpill EHS 6. Notify EHS LabelSpill->EHS

Figure 2: Immediate response workflow for organic ester spills. Speed is critical to minimize vapor generation.

Regulatory & Compliance Framework (The "Why")

RCRA Compliance (40 CFR 261)

Under the Resource Conservation and Recovery Act (RCRA), this material is classified based on its Ignitability characteristic (D001) if the flash point is below 60°C (140°F). Even if the flash point of your specific isomer is higher, best practice in drug development is to manage it as Hazardous Chemical Waste rather than solid waste to avoid "cradle-to-grave" liability issues.

Incineration Logic

We utilize high-temperature incineration because esters are excellent fuels.

  • Mechanism:

    
    
    
  • Benefit: This destroys the biological activity of the pharmaceutical intermediate, preventing environmental bioaccumulation.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • PubChem. (2023). Methyl 1-hydroxycyclopentanecarboxylate Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Handling

Technical Guide: Safe Handling &amp; Logistics for Methyl 1-hydroxycyclopentane-1-carboxylate

Executive Safety Summary Methyl 1-hydroxycyclopentane-1-carboxylate (CAS: 6948-25-0) presents a dual hazard profile: it is a Flammable Liquid (Category 3) and a Chemical Irritant . Its flash point of ~44.8°C (112.6°F) pl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl 1-hydroxycyclopentane-1-carboxylate (CAS: 6948-25-0) presents a dual hazard profile: it is a Flammable Liquid (Category 3) and a Chemical Irritant . Its flash point of ~44.8°C (112.6°F) places it in a critical volatility window where ambient laboratory temperatures can approach its flammability limit, particularly during exothermic reactions or vacuum operations.

Immediate Action Required:

  • Flash Point Alert: Vapors can travel to ignition sources and flash back. Ground all transfer equipment.[1]

  • Storage Protocol: Store at 2–8°C in a dedicated flammables refrigerator.

  • Primary Route of Exposure: Inhalation of vapors and dermal absorption.

Critical PropertyValueOperational Implication
CAS Number 6948-25-0Use for inventory tracking and waste labeling.
Flash Point ~44.8°CFLAMMABLE .[1] Use spark-proof tools.
Boiling Point 184.9°CLow volatility at RT, but high persistence if spilled.
Density 1.184 g/cm³Heavier than water; sinks in aqueous spills.
GHS Signals WarningH226 (Flammable), H315 (Skin), H319 (Eye), H335 (Resp).[2]

Physicochemical Context & Hazard Analysis

Understanding the molecule's structure—a cyclopentane ring substituted with a hydroxyl group and a methyl ester—dictates the safety logic.

  • Ester Functionality: Contributes to its flammability and solvent properties. Esters can degrade glove materials like natural rubber.

  • Hydroxyl Group: Increases polarity, making it miscible with many organic solvents but potentially reactive with strong oxidizing agents or acid chlorides.

  • Volatility: While the boiling point is high (184.9°C), the vapor pressure at room temperature is sufficient to generate hazardous concentrations in poorly ventilated areas (H335).

Personal Protective Equipment (PPE) Framework

Do not rely on generic "lab safety" rules. This protocol is specific to organic esters with moderate flash points.

Hand Protection Strategy

Causality: Methyl esters can swell or permeate standard latex gloves rapidly.

  • Splash Protection (Standard Handling): Disposable Nitrile Gloves (minimum 0.11 mm thickness). Change immediately upon contamination.[1]

  • Immersion/High Risk (Spill Cleanup): Butyl Rubber or PVA (Polyvinyl alcohol) gloves.

    • Note: PVA is water-soluble; do not use if the chemical is dissolved in water.

Respiratory Protection

Causality: H335 (Respiratory Irritation) requires controlling vapor inhalation.

  • Engineering Control: All handling must occur within a certified Chemical Fume Hood.

  • Backup PPE: If hood work is impossible (e.g., maintenance), use a Half-face respirator with Organic Vapor (OV) cartridges (Black band).

Visual PPE Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on the scale of operation.

PPE_Logic Start Start: Define Operation Scale Scale Volume / Exposure Risk Start->Scale Small < 100 mL (Standard Prep) Scale->Small Large > 100 mL or Heating/Pressure Scale->Large Hood Engineering: Fume Hood Required Small->Hood Resp_Check Engineering: Fume Hood + Blast Shield? Large->Resp_Check Gloves_Nit Gloves: Nitrile (Double Gloving Rec.) Hood->Gloves_Nit Eyes_Safe Eyes: Safety Glasses w/ Side Shields Gloves_Nit->Eyes_Safe Gloves_But Gloves: Butyl Rubber or Silver Shield Resp_Check->Gloves_But Eyes_Gog Eyes: Chemical Splash Goggles Gloves_But->Eyes_Gog Body_FR Body: Flame Resistant (FR) Lab Coat Eyes_Gog->Body_FR

Caption: Risk-based PPE selection logic ensuring appropriate protection levels for varying operational scales.

Operational Workflow: From Storage to Synthesis

Phase 1: Storage & Logistics
  • Temperature: Store at 2–8°C . Low temperature suppresses vapor generation and maintains chemical stability.

  • Segregation: Store away from Strong Oxidizers (e.g., nitric acid, permanganates) and Strong Bases (which can hydrolyze the ester).

  • Container: Keep container tightly closed. Use Parafilm or inert tape to seal caps after initial opening to prevent moisture ingress.

Phase 2: Dispensing & Handling
  • Equilibration: Allow the bottle to warm to room temperature inside the fume hood before opening to prevent water condensation (which can degrade the ester).

  • Grounding: If transferring >500 mL, ground the receiving vessel to prevent static discharge, as the flash point (45°C) is low enough for static ignition.

  • Tools: Use non-sparking tools (beryllium copper) if mechanical agitation is required outside a closed system.

Phase 3: Reaction Setup
  • Inert Atmosphere: Perform reactions under Nitrogen or Argon.

  • Solvent Trap: If removing solvent via rotary evaporation, ensure the bath temperature does not exceed 40°C unless the system is under robust vacuum, to avoid reaching the flash point in the receiving flask.

Emergency & Disposal Protocols

Spill Response Algorithm

Immediate Action: Evacuate the immediate area. Eliminate ignition sources.[1][3][4]

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (< 50 mL) Inside Hood Assess->Minor Major Major (> 50 mL) Or Outside Hood Assess->Major Absorb Absorb with Vermiculite/Pads Minor->Absorb Evacuate Evacuate Lab Major->Evacuate Clean Clean Surface with Soap/Water Absorb->Clean Bag Double Bag & Label 'Flammable' Clean->Bag Call Call EHS / Emergency Response Evacuate->Call Vent Maximize Ventilation (if safe) Call->Vent

Caption: Step-by-step decision tree for managing spills effectively and safely.

Fire Fighting Measures
  • Suitable Media: Carbon dioxide (CO2), Dry chemical, Alcohol-resistant foam.

  • Unsuitable Media: High-volume water jet (may spread the burning liquid since density is >1.0 but immiscibility can vary).

  • Specific Hazard: Fire may produce toxic carbon oxides. Firefighters must wear SCBA.[1]

Waste Disposal
  • Classification: Hazardous Waste (Flammable, Irritant).

  • Stream: Non-halogenated organic solvent waste.

  • Protocol: Do not pour down the drain. Collect in a dedicated waste container compatible with esters (HDPE or Glass). Label clearly with "Flammable" and "Irritant".[2]

References

  • PubChem. (n.d.).[2][5] Methyl 1-hydroxycyclopentane-1-carboxylate (Compound).[2][6][7] National Library of Medicine.[5] Retrieved January 30, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[2][5] Registration Dossier - Methyl 1-hydroxycyclopentanecarboxylate. Retrieved January 30, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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